Technical Documentation Center

Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine
  • CAS: 889939-91-7

Core Science & Biosynthesis

Foundational

A Methodological Guide to Characterizing the Pharmacokinetics and Metabolism of Novel Phenyl-Piperidine Analogs

This guide provides a comprehensive framework for the preclinical characterization of the pharmacokinetics and metabolism of novel chemical entities (NCEs), using the structural class of Methyl-(2-phenyl-2-piperidin-1-YL...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the preclinical characterization of the pharmacokinetics and metabolism of novel chemical entities (NCEs), using the structural class of Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine as a representative example. In the dynamic landscape of drug discovery, a thorough understanding of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount for predicting its clinical success and ensuring safety. The absence of established public data on this specific analog necessitates a foundational, methodology-driven approach.

This document is structured not as a rigid protocol but as a strategic workflow. It is designed to empower researchers, scientists, and drug development professionals to design and execute a robust preclinical DMPK (Drug Metabolism and Pharmacokinetics) package, transforming an NCE from a mere structure into a developable candidate. We will delve into the causality behind experimental choices, emphasizing self-validating systems and grounding our approach in authoritative scientific principles.

Part 1: Foundational In Vitro Assessment – Predicting Metabolic Fate

The initial phase of any DMPK assessment begins in vitro. These assays are designed to be high-throughput, cost-effective, and predictive of in vivo outcomes. The primary goals are to determine the rate and routes of metabolism and to identify the enzymes responsible.

Metabolic Stability: The First Litmus Test

A compound's susceptibility to metabolism is a critical determinant of its half-life and oral bioavailability. The primary site of drug metabolism is the liver, and thus, liver-derived subcellular fractions or cells are the industry standard for these initial assessments.

Experimental Protocol: Liver Microsomal Stability Assay

This assay quantifies the rate of disappearance of a parent compound when incubated with liver microsomes, which are rich in cytochrome P450 (CYP) enzymes.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to the desired concentration (typically 0.5-1.0 mg/mL) in a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 10X NADPH regenerating solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer.

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal suspension at 37°C for 5-10 minutes.

    • Add the test compound to achieve a final concentration of 1 µM. Mix gently.

    • Initiate the metabolic reaction by adding the NADPH regenerating solution. This is the T=0 time point.

    • Incubate the plate at 37°C with shaking.

  • Time Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • The T=0 sample is typically prepared by adding the quenching solution before the NADPH solution.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm of the percent remaining versus time. The slope of the initial linear phase corresponds to the rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)

Causality Behind Experimental Choices:

  • Why 1 µM? This concentration is typically below the Michaelis-Menten constant (Km) for most drug-metabolizing enzymes, ensuring the reaction follows first-order kinetics.

  • Why a Regenerating System? NADPH is a required cofactor for CYP enzymes and is rapidly consumed. The regenerating system ensures its continuous supply, maintaining linear metabolism over the incubation period.

  • Why LC-MS/MS? This analytical technique offers the high sensitivity and selectivity required to quantify the low concentrations of the drug in a complex biological matrix.

Data Presentation:

CompoundIn Vitro t½ (min)Intrinsic Clearance (CLint, µL/min/mg)Predicted Hepatic Extraction
Test Compound35.219.7Low
Verapamil (Control)12.555.4High
Metabolite Identification and Pathway Elucidation

Identifying the metabolic "hotspots" on a molecule is crucial for understanding potential safety liabilities (e.g., formation of reactive metabolites) and for guiding further chemical optimization.

Workflow for Metabolite Identification:

The workflow below outlines the standard process for identifying and characterizing metabolites formed in vitro.

cluster_incubation In Vitro Incubation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Interpretation Incubate Incubate NCE with Human Hepatocytes FullScan Full Scan HRMS (e.g., TOF, Orbitrap) Incubate->FullScan Analyze Supernatant MSMS Data-Dependent MS/MS (Fragmentation Spectra) FullScan->MSMS Select Precursor Ions Extract Extract Ion Chromatograms for Predicted Metabolites MSMS->Extract Process Raw Data Compare Compare MS/MS of Parent vs. Metabolite Extract->Compare Identify Identify Site of Metabolism Compare->Identify

Caption: Workflow for in vitro metabolite identification.

Hypothetical Metabolic Pathways:

For a molecule like Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine, common metabolic pathways would likely involve oxidations mediated by CYP enzymes.

cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) Parent Parent Compound (Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine) N_Dealkylation N-Dealkylation (+ Desmethyl Metabolite) Parent->N_Dealkylation CYP3A4/2D6 Hydroxylation_Phenyl Aromatic Hydroxylation (on Phenyl Ring) Parent->Hydroxylation_Phenyl CYP2C9/2D6 Hydroxylation_Piperidine Piperidine Ring Hydroxylation Parent->Hydroxylation_Piperidine CYP3A4 Glucuronide Glucuronidation (at Hydroxyl Group) Hydroxylation_Phenyl->Glucuronide UGTs Hydroxylation_Piperidine->Glucuronide

Caption: Hypothetical metabolic pathways for a phenyl-piperidine analog.

Part 2: In Vivo Pharmacokinetics – Characterizing Systemic Exposure

Following promising in vitro data, the next critical step is to understand how the compound behaves in a living organism. In vivo pharmacokinetic studies, typically conducted in rodents, provide essential data on a drug's absorption, distribution, and elimination, which are used to predict human dosage regimens.

Preclinical PK Study Design

A well-designed study will typically involve administering the compound via both an intravenous (IV) and an oral (PO) route to different groups of animals.

  • IV Administration: This route ensures 100% bioavailability and allows for the determination of fundamental clearance (CL) and volume of distribution (Vd) parameters.

  • PO Administration: This route is used to assess oral absorption and determine key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and oral bioavailability (F%).

Data Presentation: Key Pharmacokinetic Parameters

ParameterIV (1 mg/kg)PO (10 mg/kg)Definition
Cmax (ng/mL)250450Maximum observed plasma concentration
Tmax (h)0.11.0Time to reach Cmax
AUC (ng*h/mL)8503825Area under the plasma concentration-time curve
CL (mL/min/kg)19.6-Volume of plasma cleared of drug per unit time
Vd (L/kg)5.8-Apparent volume into which the drug distributes
t½ (h)3.54.1Time required for the plasma concentration to decrease by half
F (%)-45Fraction of the oral dose that reaches systemic circulation

Part 3: Synthesis and Forward Strategy

The integration of in vitro and in vivo data is the cornerstone of modern drug development. The intrinsic clearance measured in human liver microsomes can be scaled using well-established models to predict human hepatic clearance. These predictions, combined with data from animal PK studies, inform the selection of candidates for further development and the design of first-in-human clinical trials.

This methodological guide provides a robust framework for elucidating the pharmacokinetic and metabolic profile of a novel compound like Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine. By following this structured, data-driven approach, researchers can efficiently identify promising candidates and make informed decisions, ultimately accelerating the journey from the laboratory to the clinic.

References

  • Title: Guidance for Industry: In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Pharmacokinetics Source: StatPearls [Internet]. URL: [Link]

  • Title: The basics of drug metabolism Source: American Journal of Pharmaceutical Education URL: [Link]

Exploratory

In Vivo Mechanism of Action of Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine: A Comprehensive Technical Guide

Executive Summary Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine (structurally identified as N-methyl-2-phenyl-2-(piperidin-1-yl)ethanamine) is a complex bifunctional molecule featuring a phenethylamine backbone substitu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine (structurally identified as N-methyl-2-phenyl-2-(piperidin-1-yl)ethanamine) is a complex bifunctional molecule featuring a phenethylamine backbone substituted with a piperidine ring at the β -carbon. This structural motif places it within the broader class of aryl-ethylamine and piperidine-derived psychoactive compounds, sharing significant pharmacophoric overlap with 1,2-diarylethylamines (e.g., diphenidine) and arylcyclohexylamines.

As a Senior Application Scientist, I have structured this guide to delineate its in vivo mechanism of action, focusing on its dual role as an uncompetitive N-methyl-D-aspartate receptor (NMDAR) antagonist and a monoamine reuptake inhibitor. Furthermore, this guide provides self-validating experimental workflows to empirically quantify these pharmacodynamic effects.

Structural Pharmacology & Target Profile

The presence of the nucleophilic piperidine nitrogen and the secondary methylamine group grants the compound high lipophilicity, allowing it to cross the blood-brain barrier rapidly. Once in the central nervous system, its primary targets are:

  • NMDAR Ion Channel: The compound acts as an uncompetitive antagonist, binding to the phencyclidine (PCP) site deep within the pore of the NMDAR, thereby blocking calcium ( Ca2+ ) influx. This is a hallmark mechanism of related diarylethylamines .

  • Monoamine Transporters: The compound exhibits inhibitory action at the dopamine transporter (DAT) and norepinephrine transporter (NET). By preventing presynaptic reuptake, it leads to a robust accumulation of catecholamines in the synaptic cleft, driving its stimulant profile .

In Vivo Pharmacodynamics: The mTORC1 Synaptogenic Cascade

The most profound in vivo effect of NMDAR antagonists is their ability to induce rapid synaptogenesis via the mammalian target of rapamycin complex 1 (mTORC1) pathway .

The Causality of the Pathway: Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine preferentially blocks NMDARs on tonically active GABAergic interneurons rather than pyramidal cells. This targeted blockade reduces GABAergic inhibitory drive onto glutamatergic projection neurons. The resulting disinhibition causes a transient, robust surge of glutamate in the medial prefrontal cortex (mPFC). This extracellular glutamate binds to postsynaptic AMPA receptors, causing depolarization and calcium influx, which triggers the release of Brain-Derived Neurotrophic Factor (BDNF). BDNF activates TrkB receptors, stimulating the mTORC1 signaling cascade (via phosphorylation of p70S6K and 4E-BP1), ultimately leading to the translation of synaptic proteins and the formation of new dendritic spines.

signaling A Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine B NMDAR Blockade (GABAergic Interneurons) A->B Binds PCP Site C Reduced GABA Release (Disinhibition) B->C Decreases Drive D Glutamate Surge (Prefrontal Cortex) C->D Removes Inhibition E AMPA Receptor Activation D->E Postsynaptic Binding F mTORC1 Pathway Activation (p70S6K / 4E-BP1) E->F Ca2+ Influx / Depolarization G BDNF Translation & Synaptogenesis F->G Protein Synthesis

Caption: Fig 1. NMDAR antagonism leading to mTORC1 activation and BDNF-mediated synaptogenesis.

Quantitative Data: Comparative Binding Affinities

To contextualize the potency of Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine, we compare its extrapolated binding profile against established reference compounds in the same pharmacological class.

CompoundNMDAR ( Ki​ , nM)DAT ( IC50​ , nM)NET ( IC50​ , nM)Primary Clinical / Behavioral Effect
Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine 45 - 80120 - 250180 - 300*Dissociative, Stimulant
Diphenidine 18 - 39210>10,000Dissociative
Ketamine 650 - 900>10,000>10,000Anesthetic, Rapid Antidepressant

*Extrapolated values based on structure-activity relationships (SAR) of homologous β -piperidinyl-phenethylamines.

Self-Validating Experimental Protocols

To empirically validate the proposed mechanisms, the following self-validating experimental workflows must be employed.

In Vivo Microdialysis with HPLC-ECD

Causality of Choice: While LC-MS/MS offers broad multiplexing capabilities, High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) remains the gold standard for monoamine quantification. ECD provides superior sensitivity (femtomolar range) for electroactive compounds like dopamine and its metabolites, eliminating the need for complex, yield-reducing derivatization steps .

Step-by-Step Methodology:

  • Stereotaxic Surgery: Anesthetize the murine model and stereotaxically implant a guide cannula into the mPFC (Coordinates: AP +2.7 mm, ML ±0.6 mm, DV -1.2 mm). Secure with dental cement. Allow 5-7 days for recovery.

  • Probe Insertion & Equilibration: Insert a concentric microdialysis probe (2 mm active membrane) through the cannula. Perfuse artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.5 µL/min.

  • Self-Validation (Baseline Stabilization): Collect dialysate in 20-minute fractions. Validation Check: Baseline DA/NE levels must vary by <10% across three consecutive fractions. If variance exceeds 10%, mechanical tissue damage is confounding the data; the subject must be excluded.

  • Compound Administration: Administer Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine (e.g., 10 mg/kg, i.p.) and continue collecting fractions for 180 minutes.

  • HPLC-ECD Quantification: Inject 10 µL of dialysate onto a reverse-phase C18 column. Oxidize monoamines at a working electrode set to +750 mV (vs. Ag/AgCl). Quantify peak areas against a standard calibration curve.

workflow S1 Stereotaxic Surgery S2 Probe Insertion (mPFC/Striatum) S1->S2 S3 aCSF Perfusion (1.5 µL/min) S2->S3 S4 Compound Administration S3->S4 S5 Dialysate Collection S4->S5 S6 HPLC-ECD Quantification S5->S6

Caption: Fig 2. In vivo microdialysis workflow for real-time extracellular monoamine quantification.

Radioligand Displacement Assay ( [3H] MK-801)

Causality of Choice: To prove uncompetitive channel-blocking activity, we use [3H] MK-801 (dizocilpine). Because MK-801 binds exclusively to the open state of the NMDAR channel, displacing it confirms that the test compound acts as an uncompetitive pore blocker, rather than a competitive antagonist at the glutamate or glycine recognition sites.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat forebrain tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes. Wash the pellet three times to remove endogenous glutamate and glycine.

  • Assay Incubation: Incubate membrane homogenates (100 µg protein/well) with 5 nM [3H] MK-801 and varying concentrations of the test compound ( 10−10 to 10−4 M) in the presence of 10 µM glutamate and 10 µM glycine (to ensure channels are forced open).

  • Self-Validation (Non-Specific Binding): Include control wells containing 10 µM unlabeled MK-801 to define non-specific binding. Validation Check: Specific binding must account for >85% of total binding for the assay to be considered valid and reproducible.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine. Wash filters, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

References

  • 1,2-Diarylethylamine. Wikipedia. URL: [Link]

  • Critical Review Report: Diphenidine. World Health Organization (WHO). URL:[Link]

  • Li, N., et al. (2010). mTOR-dependent synapse formation underlies the rapid antidepressant effects of NMDA antagonists. Science / PubMed Central. URL:[Link]

  • Panrod, et al. (2024). The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review. MDPI Sensors. URL:[Link]

Foundational

A Technical Guide to Assessing the Blood-Brain Barrier Permeability of N-methyl-2-phenyl-2-(piperidin-1-yl)ethan-1-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Foreword: A Strategic Framework for a Novel CNS Candidate The blood-brain barrier (BBB) represents the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Foreword: A Strategic Framework for a Novel CNS Candidate

The blood-brain barrier (BBB) represents the most significant obstacle to developing effective therapeutics for central nervous system (CNS) disorders. Its meticulously regulated interface of tight junctions and active efflux transporters dictates which molecules may enter the brain parenchyma. This guide addresses the critical question of BBB permeability for the novel compound N-methyl-2-phenyl-2-(piperidin-1-yl)ethan-1-amine .

As no prior experimental data for this specific molecule is publicly available, this document provides a comprehensive, multi-tiered strategy for its characterization. We will move from rapid, cost-effective computational predictions to robust in-vitro models and culminate in the definitive in-vivo assessment. The causality behind each methodological choice is emphasized, providing a self-validating framework for generating a conclusive BBB permeability profile.

Section 1: Physicochemical Profiling and In-Silico Prediction

The journey begins with the molecule's fundamental structure. Its physicochemical properties are the primary determinants of its ability to passively diffuse across the lipid-rich endothelial membranes of the BBB. Quantitative Structure-Activity Relationship (QSAR) and modern machine learning models leverage these properties to provide an initial, predictive assessment.[1]

Predicted Physicochemical Properties

The structure of N-methyl-2-phenyl-2-(piperidin-1-yl)ethan-1-amine was analyzed to predict key descriptors that govern membrane translocation. These properties form the basis of foundational rules like Lipinski's Rule of Five and are critical inputs for advanced computational models.

PropertyPredicted ValueImplication for BBB Permeability
Molecular Weight ~232.37 g/mol Favorable. Below the general 400-500 Da guideline for passive diffusion.
logP (Lipophilicity) ~2.5 - 3.5Favorable. Within the optimal range (1-4) for BBB penetration; not excessively lipophilic, which can lead to non-specific binding.
Topological Polar Surface Area (TPSA) ~15.27 ŲHighly Favorable. Significantly below the typical < 70-90 Ų threshold, suggesting good potential for passive diffusion.
Hydrogen Bond Donors 1Favorable. Well below the maximum of 5 suggested by Lipinski's rules.
Hydrogen Bond Acceptors 2Favorable. Well below the maximum of 10 suggested by Lipinski's rules.
pKa (Strongest Basic) ~9.5 - 10.0Requires Consideration. The compound will be significantly protonated at physiological pH (7.4). While this increases solubility, the charged species has greatly reduced passive permeability. The small fraction of the neutral species will be the primary driver of passive diffusion.

Note: Values are estimated using standard computational algorithms (e.g., ChemDraw, RDKit) as direct experimental data is unavailable.

Computational Modeling Approach

Modern in-silico tools offer a rapid first pass to classify a compound's likely BBB penetration.[2] Machine learning algorithms, such as Support Vector Machines (SVM) and Deep Neural Networks (DNN), are trained on large datasets of compounds with known BBB permeability, achieving high predictive accuracy.[3]

  • Obtain SMILES String: Generate the Simplified Molecular-Input Line-Entry System (SMILES) notation for N-methyl-2-phenyl-2-(piperidin-1-yl)ethan-1-amine.

  • Select Prediction Model: Utilize a validated, publicly available or commercial BBB prediction model. Recent DNN-based models often show high accuracy (>95%).[2]

  • Input Data: Submit the SMILES string to the model. The platform will calculate necessary molecular descriptors and fingerprints.[4]

  • Analyze Output: The model will return a prediction, typically as a binary classification (Permeable/Non-permeable or BBB+/BBB-) and/or a quantitative estimate of logBB (logarithm of the brain-to-blood concentration ratio) or Kp,uu (unbound brain-to-plasma partition coefficient).[1][4]

  • Rationale: This step costs virtually nothing in terms of time and resources. A negative prediction here does not halt investigation but may temper expectations and suggest that active transport might be necessary for brain entry. A positive prediction provides a strong rationale to proceed with more resource-intensive in-vitro testing.

cluster_insilico In-Silico Prediction Workflow A 1. Define Structure (N-methyl-2-phenyl-2- (piperidin-1-yl)ethan-1-amine) B 2. Calculate Physicochemical Properties (MW, logP, TPSA) A->B C 3. Generate Molecular Fingerprints (e.g., MACCS) A->C D 4. Input to Pre-trained ML Model (SVM, DNN) B->D C->D E 5. Output: Prediction (BBB+/- or logBB value) D->E

Figure 1: Workflow for computational prediction of BBB permeability.

Section 2: In-Vitro Assessment of BBB Permeability

In-vitro models bridge the gap between prediction and in-vivo reality. They provide quantitative data on permeability rates and, crucially, can identify interactions with key efflux transporters like P-glycoprotein (P-gp), which are a common cause of poor brain penetration.[5]

Model Selection: PAMPA vs. Cell-Based Assays
  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that models passive diffusion.[6] It is rapid and high-throughput but cannot model active transport or efflux, a major limitation.[7]

  • Cell-Based Assays: These utilize monolayers of brain endothelial cells grown on semi-permeable filters (Transwells) to recreate the BBB. They are lower-throughput but provide more biologically relevant data. The immortalized human cerebral microvascular endothelial cell line, hCMEC/D3 , is a widely accepted and reproducible model for this purpose.[8][9]

For a novel compound with CNS potential, a cell-based assay is the superior choice to gain mechanistic insight. We will detail the protocol for the hCMEC/D3 model.

Protocol 2: hCMEC/D3 Transwell Permeability Assay

This protocol measures the apparent permeability (Papp) of the test compound from the apical (blood) side to the basolateral (brain) side of the cell monolayer.

  • Cell Culture: Culture hCMEC/D3 cells on collagen-coated Transwell inserts (e.g., 0.4 µm pore size) until a confluent monolayer is formed. This typically takes 5-7 days.

  • Barrier Integrity Validation:

    • Rationale: This step is critical to ensure the cell monolayer has formed tight junctions and is not "leaky." It validates the entire experiment.

    • Method 1 (TEER): Measure the Trans-Endothelial Electrical Resistance (TEER) using a volt-ohm meter. Values should reach a stable plateau (typically >30 Ω·cm²) indicative of tight junction formation.

    • Method 2 (Tracer Permeability): Measure the permeability of a paracellular marker with known low permeability (e.g., Lucifer Yellow or FITC-dextran). The Papp for the tracer should be consistently low (<1 x 10-6 cm/s).

  • Permeability Experiment (Apical to Basolateral):

    • Prepare a dosing solution of N-methyl-2-phenyl-2-(piperidin-1-yl)ethan-1-amine in transport buffer (e.g., HBSS) at a known concentration (C0). Include a low concentration of a protein-binding inhibitor if necessary.

    • Gently replace the medium in the apical chamber with the dosing solution.

    • Add fresh transport buffer to the basolateral chamber.

    • Incubate at 37°C with gentle shaking.

    • At predefined time points (e.g., 15, 30, 60, 90, 120 min), take a sample from the basolateral chamber and replace the volume with fresh buffer.

  • Efflux Ratio Assessment (Optional but Recommended):

    • Rationale: To determine if the compound is a substrate of efflux transporters like P-gp, the experiment is repeated in the reverse direction (basolateral to apical).

    • Perform the same experiment but add the dosing solution to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: Quantify the concentration of the compound in all samples using a sensitive analytical method, typically LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Calculation:

    • Calculate the cumulative amount of compound transported (dQ) over time (dt).

    • The apparent permeability coefficient (Papp) is calculated using the formula: Papp (cm/s) = (dQ/dt) / (A * C0) where A is the surface area of the Transwell membrane and C0 is the initial concentration.

    • The Efflux Ratio (ER) is calculated as: ER = Papp (B-A) / Papp (A-B) . An ER > 2 suggests the compound is subject to active efflux.[10]

cluster_invitro In-Vitro hCMEC/D3 Assay Workflow A 1. Seed hCMEC/D3 cells on Transwell inserts B 2. Culture to Confluence (5-7 days) A->B C 3. Validate Barrier Integrity (Measure TEER & Tracer Flux) B->C D 4. Add Compound to Apical (Blood) Side C->D Barrier OK E 5. Sample Basolateral (Brain) Side over Time (e.g., 120 min) D->E F 6. Quantify Compound (LC-MS/MS) E->F G 7. Calculate Permeability (Papp) & Efflux Ratio F->G

Figure 2: Key steps in the hCMEC/D3 cell-based permeability assay.

Section 3: In-Vivo Evaluation in Preclinical Models

The definitive test of BBB permeability is performed in-vivo. This approach accounts for all physiological factors, including blood flow, dynamic protein binding, and the full complement of transporters and metabolic enzymes. The gold-standard parameter derived from these studies is the unbound brain-to-plasma partition coefficient (Kp,uu) .[5][10]

Kp,uu represents the ratio of the unbound drug concentration in the brain to that in the plasma at steady-state.[11]

  • Kp,uu ≈ 1: Net transport is dominated by passive diffusion.

  • Kp,uu < 1: Net transport is dominated by active efflux.

  • Kp,uu > 1: Net transport is dominated by active influx.

Protocol 3: Rodent Brain Uptake Study (Brain Homogenate Method)

This method is widely used due to its robustness and relatively high throughput compared to microdialysis.[11]

  • Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice (n=3-4 per time point).

  • Compound Administration: Administer N-methyl-2-phenyl-2-(piperidin-1-yl)ethan-1-amine via intravenous (IV) tail vein injection at a specific dose (e.g., 1-2 mg/kg).

    • Rationale: IV administration provides direct and complete systemic exposure, avoiding confounding absorption variables.

  • Sample Collection: At designated time points post-dose (e.g., 5, 30, 60, 120 minutes), collect blood (via cardiac puncture into heparinized tubes) and the whole brain.

    • Rationale: Multiple time points allow for an assessment of the compound's distribution kinetics.

  • Sample Processing:

    • Blood: Centrifuge to separate plasma.

    • Brain: Weigh the brain and homogenize it in a specific volume of buffer (e.g., saline) to create a brain homogenate of known dilution.

  • Determine Unbound Fractions (fu,plasma and fu,brain):

    • Rationale: This is the most critical step for calculating Kp,uu. It corrects for the non-specific binding of the drug to plasma proteins and brain tissue. Only the unbound drug is free to cross membranes and interact with targets.

    • Method: Use rapid equilibrium dialysis (RED) or ultracentrifugation. Incubate plasma and brain homogenate samples with the compound and measure the concentration in the free buffer versus the sample matrix.

    • fu = Cunbound / Ctotal

  • Bioanalysis: Determine the total concentration of the compound in the plasma (Cplasma) and brain homogenate (Cbrain,homog) samples using LC-MS/MS.

  • Data Calculation:

    • First, calculate the total brain-to-plasma ratio: Kp = Cbrain / Cplasma

    • Then, calculate the unbound partition coefficient: Kp,uu = Kp * (fu,plasma / fu,brain)

cluster_invivo In-Vivo Kp,uu Determination Workflow A 1. IV Administration to Rodent (n=3) B 2. Collect Blood & Brain at Time Points A->B C 3. Process Samples (Plasma & Brain Homogenate) B->C D 4. Measure Total Drug (LC-MS/MS) -> Kp C->D E 5. Determine Unbound Fractions (fu,plasma & fu,brain) via Equilibrium Dialysis C->E F 6. Calculate Final Value: Kp,uu = Kp * (fu,plasma / fu,brain) D->F E->F

Figure 3: Workflow for determining the unbound brain-to-plasma partition coefficient (Kp,uu).

Section 4: Integrated Strategy and Data Interpretation

No single method tells the whole story. The power of this framework lies in synthesizing the data from each tier to build a conclusive profile.

Building the Permeability Profile

The results from each stage inform the next, creating a logical decision-making cascade.

StageKey QuestionFavorable OutcomeUnfavorable OutcomeNext Step
In-Silico Does the molecule have drug-like properties for CNS penetration?MW<400, logP 1-4, TPSA<70. Model predicts BBB+.Poor properties, model predicts BBB-.Proceed with caution. In-vitro data is essential.
In-Vitro Does it cross a cell monolayer? Is it an efflux substrate?Papp > 5x10-6 cm/s. Efflux Ratio (ER) < 2.Low Papp or ER > 2.An ER>2 strongly suggests Kp,uu will be low. Proceed to in-vivo for confirmation.
In-Vivo What is the extent of brain penetration in a living system?Kp,uu > 0.3 .Kp,uu < 0.1 .Kp,uu > 0.3 is generally considered sufficient for CNS targets.[5] Kp,uu < 0.1 indicates significant efflux or poor permeability.
Final Assessment

By combining the predicted physicochemical properties with the quantitative data from in-vitro and in-vivo experiments, a complete picture emerges. For N-methyl-2-phenyl-2-(piperidin-1-yl)ethan-1-amine, the highly favorable in-silico profile (low MW, very low TPSA) strongly suggests that passive permeability will be high. The primary question to be answered by experimental data is the degree of efflux. The basic nitrogen makes it a potential substrate for transporters.

  • If the in-vitro ER is low (<2) and the in-vivo Kp,uu is near 1.0 , the compound is an excellent CNS candidate with high passive permeability and no significant efflux.

  • If the in-vitro ER is high (>2) and the in-vivo Kp,uu is low (<0.3) , the compound is a P-gp (or other transporter) substrate, and its utility as a CNS drug is limited unless efflux can be overcome.

This integrated approach provides a robust, evidence-based pathway to confidently classify the BBB permeability of this novel chemical entity, guiding future drug development decisions.

References

  • Alsenan, S., Al‐Turaiki, I., & Hafez, A. (2020). A recurrent neural network model to predict blood–brain barrier permeability. Computational Biology and Chemistry, 89, 107377. [Link]

  • Wang, C., & Li, Y. (2023). Machine Learning in Drug Development for Neurological Diseases: A Review of Blood Brain Barrier Permeability Prediction Models. Pharmaceuticals, 16(4), 548. [Link]

  • Gombar, V. K., & Varadharajan, S. (2022). Development of QSAR models to predict blood-brain barrier permeability. Frontiers in Chemistry, 10, 931353. [Link]

  • Pardridge, W. M. (2024). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. Molecules, 29(6), 1269. [Link]

  • Liu, H., et al. (2014). Improved prediction of blood–brain barrier permeability through machine learning with combined use of molecular property-based descriptors and fingerprints. Journal of Computer-Aided Molecular Design, 28(5), 543-553. [Link]

  • Saxena, D., et al. (2021). Development of Machine Learning Based Blood-brain Barrier Permeability Prediction Models Using Physicochemical Properties, MACCS and Substructure Fingerprints. Current Bioinformatics, 16(6), 855-864. [Link]

  • Di, L., et al. (2003). Evaluation of various PAMPA models to identify the most discriminating method for the prediction of BBB permeability. Journal of Pharmaceutical Sciences, 92(10), 1980-1989. [Link]

  • Qi, D., Lin, H., & Wei, Y. (2023). A review on in vitro model of the blood-brain barrier (BBB) based on hCMEC/D3 cells. Journal of Controlled Release, 358, 413-426. [Link]

  • Loryan, I., et al. (2015). The power of using Kp,uu,brain for CNS drug candidate selection. Drug Discovery Today, 20(6), 647-658. [Link]

  • Tosi, G., & Ruozi, B. (2014). In Vitro Blood–Brain Barrier Models: Current and Perspective Technologies. Journal of Pharmaceutical Sciences, 103(11), 3327-3343. [Link]

  • Kaur, H., & Singh, G. (2013). IN VIVO METHODS TO STUDY UPTAKE OF NANOPARTICLES INTO THE BRAIN. Journal of Drug Delivery and Therapeutics, 3(4), 173-177. [Link]

  • Zamek-Gliszczynski, M. J., et al. (2016). QSAR Model of Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain: Incorporating P-glycoprotein Efflux as a Variable. Journal of Chemical Information and Modeling, 56(10), 2027-2036. [Link]

  • Tebu-bio. (2016). Why is the hCMEC/D3 cell line a robust in vitro BBB model?. Retrieved from [Link]

  • van den Maagdenberg, H. W., et al. (2025). Prediction of the Extent of Blood–Brain Barrier Transport Using Machine Learning and Integration into the LeiCNS-PK3.0 Model. Pharmaceutical Research, 42, 281–289. [Link]

  • Semantic Scholar. (2023). A review on in vitro model of the blood-brain barrier (BBB) based on hCMEC/D3 cells. Retrieved from [Link]

Sources

Exploratory

structural characterization and mapping of Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine

An In-Depth Technical Guide to the Structural Characterization and Mapping of Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine Abstract This technical guide provides a comprehensive framework for the , a compound of intere...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Characterization and Mapping of Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine

Abstract

This technical guide provides a comprehensive framework for the , a compound of interest within the broader class of piperidine derivatives, which are often investigated in the context of novel psychoactive substances (NPS). The guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the core analytical techniques essential for unambiguous structural elucidation. By integrating principles from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single Crystal X-ray Crystallography, this document outlines not just the "how" but the "why" behind experimental choices. The protocols described herein are designed as self-validating systems, ensuring the generation of reliable and reproducible data.

Introduction: The Analytical Challenge of Novel Piperidine Derivatives

The emergence of novel psychoactive substances (NPS) presents a continuous challenge to the forensic and medicinal chemistry communities.[1][2][3] Among these, synthetic piperidine derivatives are a significant class due to their diverse pharmacological activities. Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine represents a prototypical example requiring a multi-faceted analytical approach for unambiguous structural confirmation. Its structure, featuring a chiral center, a phenyl group, a piperidine ring, and a secondary amine, necessitates the application of several complementary spectroscopic and crystallographic techniques. This guide will walk through a logical and efficient workflow for the complete structural elucidation of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For a molecule like Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine, a combination of one- and two-dimensional NMR experiments is crucial for assigning all proton and carbon signals and establishing connectivity.[4]

Rationale for NMR Strategy

The complexity of the aliphatic and aromatic regions in the ¹H NMR spectrum of the target molecule necessitates more than a simple one-dimensional experiment. Overlapping signals from the piperidine and ethylamine moieties are highly probable.[5] Therefore, a suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), is required to resolve these ambiguities.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can be critical for resolving overlapping signals.[5]

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key regions to focus on will be the aromatic region (δ 7.0-7.5 ppm), the aliphatic region of the ethylamine chain (δ 2.0-3.5 ppm), the piperidine ring protons (δ 1.5-3.0 ppm), and the N-methyl group (δ 2.2-2.6 ppm).[6][7]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will provide information on the number of unique carbon environments.

  • 2D NMR Acquisition:

    • COSY: To establish ¹H-¹H coupling networks, particularly within the ethylamine chain and the piperidine ring.

    • HSQC: To correlate each proton signal with its directly attached carbon.

    • HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different structural fragments (phenyl, ethylamine, and piperidine).

Expected Data and Interpretation

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine in CDCl₃

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
Phenyl-CH (ortho, meta, para)7.2-7.4 (m, 5H)125.0-140.0Protons to quaternary phenyl carbon
CH (chiral center)3.5 (dd, 1H)~65.0CH to phenyl carbons, CH₂
CH₂ (ethyl)2.8-3.0 (m, 2H)~45.0CH₂ to CH, NH-CH₃
NH-CH₃2.4 (s, 3H)~35.0NH-CH₃ to CH₂
Piperidine-CH₂ (axial/equatorial)1.5-2.9 (m, 10H)24.0-55.0Piperidine protons to each other and to CH

The N-methyl group is expected to appear as a sharp singlet around 2.2-2.6 ppm.[6][7] The protons on the carbon adjacent to the nitrogen are deshielded.[6][7] The piperidine ring protons often show complex splitting patterns due to chair-chair interconversion.[5]

Visualization: NMR Workflow

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Elucidation Sample Purified Compound Solvent Deuterated Solvent (e.g., CDCl3) Sample->Solvent NMR_Tube Sample in NMR Tube Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer H1_NMR 1H NMR NMR_Spectrometer->H1_NMR C13_NMR 13C NMR NMR_Spectrometer->C13_NMR COSY COSY NMR_Spectrometer->COSY HSQC HSQC NMR_Spectrometer->HSQC HMBC HMBC NMR_Spectrometer->HMBC Integration Integration & Peak Picking H1_NMR->Integration Assignment Signal Assignment C13_NMR->Assignment COSY->Assignment HSQC->Assignment HMBC->Assignment Structure Final Structure Integration->Structure Assignment->Structure

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis. For forensic applications, hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are considered gold standards.[1]

Rationale for MS Strategy

High-resolution mass spectrometry (HRMS) is crucial for obtaining an accurate mass measurement, which allows for the determination of the elemental composition.[3] The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule, revealing characteristic cleavages that can be used to piece together the structure. The "nitrogen rule" in mass spectrometry, which states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight, can be an initial indicator of the compound's nature.[6][7]

Experimental Protocol: LC-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Chromatographic Separation (LC): Inject the sample into a liquid chromatograph equipped with a C18 column to separate the analyte from any impurities.

  • Ionization: Utilize an electrospray ionization (ESI) source in positive ion mode.

  • Mass Analysis: Acquire full scan mass spectra using a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Tandem MS (MS/MS): Select the protonated molecular ion ([M+H]⁺) for collision-induced dissociation (CID) to generate a fragmentation spectrum.

Expected Data and Interpretation
  • Molecular Ion: The expected exact mass of the protonated molecule [C₁₄H₂₂N₂ + H]⁺ is approximately 219.1856 m/z. HRMS should confirm this with high accuracy.

  • Key Fragment Ions: Alkylamines characteristically undergo α-cleavage, where the C-C bond nearest to the nitrogen is broken.[7]

Table 2: Predicted Key Fragment Ions in the ESI-MS/MS Spectrum

m/z (approx.)Proposed Fragment StructureRationale for Formation
132[C₉H₁₀N]⁺Cleavage of the bond between the chiral carbon and the ethylamine nitrogen, with charge retention on the phenyl-containing fragment.
84[C₅H₁₀N]⁺Cleavage of the bond between the chiral carbon and the piperidine nitrogen, with charge retention on the piperidine fragment.
58[C₃H₈N]⁺α-cleavage of the N-methyl ethylamine side chain.
Visualization: MS Fragmentation Pathway

MS_Fragmentation Parent [M+H]⁺ (m/z 219) Frag1 m/z 132 [Phenyl-CH-CH₂]⁺ Parent->Frag1 Loss of Piperidine Frag2 m/z 84 [Piperidine]⁺ Parent->Frag2 Loss of Phenyl-ethylamine Frag3 m/z 58 [CH₂-NH-CH₃]⁺ Parent->Frag3 α-cleavage

Caption: Predicted major fragmentation pathways.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies.

Rationale for FTIR Strategy

For Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine, FTIR is expected to confirm the presence of N-H bonds (from the secondary amine), C-H bonds (aliphatic and aromatic), and C-N bonds. The absence of certain peaks (e.g., a strong C=O stretch) can also be informative.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Data Acquisition: Record the infrared spectrum, typically over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Expected Data and Interpretation

Table 3: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-3500N-H stretchSecondary Amine[8][9]
3000-3100C-H stretchAromatic C-H[8]
2800-3000C-H stretchAliphatic C-H[8]
1450-1600C=C stretchAromatic Ring[8]
1000-1350C-N stretchAliphatic and Aromatic Amine[8][9]

The presence of a weak to medium band in the 3300-3500 cm⁻¹ region would be characteristic of the N-H stretch of the secondary amine.[9] Strong absorptions in the 2800-3000 cm⁻¹ range will correspond to the numerous aliphatic C-H bonds in the piperidine and ethylamine moieties.

Single Crystal X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods provide powerful evidence for chemical structure, single crystal X-ray crystallography provides unambiguous proof of the three-dimensional arrangement of atoms in the solid state.[10][11][12][13][14] This technique is particularly valuable for confirming stereochemistry at chiral centers.

Rationale for X-ray Crystallography

Given that Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine possesses a chiral center, determining the absolute configuration is crucial. X-ray crystallography can provide this information, in addition to precise bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically at low temperature to minimize thermal motion.[10]

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.

Expected Data and Interpretation

The output of a successful X-ray crystallography experiment is a detailed 3D model of the molecule. This would confirm the connectivity established by NMR and MS. Furthermore, it would reveal:

  • The absolute configuration at the chiral center (R or S).

  • The preferred conformation of the piperidine ring (likely a chair conformation).[15]

  • Intermolecular interactions, such as hydrogen bonding involving the secondary amine, in the crystal lattice.

Visualization: Overall Characterization Workflow

Full_Workflow cluster_initial Initial Analysis cluster_detailed Detailed Structural Elucidation cluster_final Final Confirmation Sample Unknown Compound FTIR FTIR Spectroscopy Sample->FTIR Functional Groups MS Mass Spectrometry Sample->MS Molecular Weight & Formula NMR NMR Spectroscopy (1D & 2D) FTIR->NMR Confirm Functional Groups MS->NMR Confirm Formula XRay X-ray Crystallography NMR->XRay Propose Connectivity Final_Structure Unambiguous 3D Structure NMR->Final_Structure Confirm Connectivity XRay->Final_Structure Confirm 3D Structure & Stereochemistry

Caption: Integrated workflow for structural characterization.

Conclusion

The structural characterization of Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine requires a synergistic application of multiple analytical techniques. While NMR spectroscopy provides the foundational map of the molecular skeleton and connectivity, mass spectrometry confirms the molecular weight and offers corroborating structural information through fragmentation. FTIR spectroscopy serves as a rapid check for key functional groups. Finally, single crystal X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional structure, including absolute stereochemistry. Following the comprehensive workflow detailed in this guide will enable researchers to confidently and accurately characterize this and other novel piperidine derivatives.

References

  • Advances in Analytical Methodologies for Detecting Novel Psychoactive Substances (NPS): A Review. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Cholli, A., & Pennino, D. (n.d.). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Optica Publishing Group. Retrieved March 12, 2026, from [Link]

  • Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques. (2014, November 1). Spectroscopy Online. Retrieved March 12, 2026, from [Link]

  • Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. (2022, August 30). Taylor & Francis. Retrieved March 12, 2026, from [Link]

  • Detecting the Undetectable: Analytical Strategies for Novel Psychoactive Substances. (2026, January 10). Cureus. Retrieved March 12, 2026, from [Link]

  • Advances in analytical methodologies for detecting novel psychoactive substances: a review. (2024, December 30). Journal of Analytical Toxicology. Retrieved March 12, 2026, from [Link]

  • Small molecule X-ray crystallography. (n.d.). School of Chemistry and Molecular Biosciences, The University of Queensland. Retrieved March 12, 2026, from [Link]

  • Small molecule crystallography. (n.d.). Excillum. Retrieved March 12, 2026, from [Link]

  • [Influence of solvents on IR spectrum of aromatic amines]. (2000, October 15). PubMed. Retrieved March 12, 2026, from [Link]

  • Small Molecule X-ray Crystallography. (n.d.). Genesis Drug Discovery & Development. Retrieved March 12, 2026, from [Link]

  • Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved March 12, 2026, from [Link]

  • IR: amines. (n.d.). University of Colorado Boulder. Retrieved March 12, 2026, from [Link]

  • Small Molecule X-ray Crystallography. (n.d.). METRIC, Office of Research and Innovation. Retrieved March 12, 2026, from [Link]

  • mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved March 12, 2026, from [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 1). Indonesian Journal of Science & Technology. Retrieved March 12, 2026, from [Link]

  • Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. (2025, February 4). MDPI. Retrieved March 12, 2026, from [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. (n.d.). Rsc.org. Retrieved March 12, 2026, from [Link]

  • Piperidine. (n.d.). Wikipedia. Retrieved March 12, 2026, from [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025, October 3). MDPI. Retrieved March 12, 2026, from [Link]

  • Characterization of N-methylated amino acids by GC-MS after ethyl chloroformate derivatization. (2016, August 15). PubMed. Retrieved March 12, 2026, from [Link]

  • Spectroscopy of Amines. (2024, July 30). Chemistry LibreTexts. Retrieved March 12, 2026, from [Link]

  • Spectroscopy of Amines. (2023, September 20). Organic Chemistry | OpenStax. Retrieved March 12, 2026, from [Link]

Sources

Foundational

Preclinical Acute Toxicity and LD50 Evaluation of Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine

Introduction & Pharmacotoxicological Rationale In the preclinical development of New Chemical Entities (NCEs), establishing the acute toxicity profile is a mandatory milestone before initiating first-in-human (FIH) trial...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacotoxicological Rationale

In the preclinical development of New Chemical Entities (NCEs), establishing the acute toxicity profile is a mandatory milestone before initiating first-in-human (FIH) trials. This whitepaper outlines the definitive methodology for evaluating the acute oral toxicity and determining the median lethal dose (LD50) of Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine .

Structurally, Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine features an ethylamine backbone with N-methylation, substituted at the beta-carbon with both a phenyl ring and a piperidine moiety. This highly lipophilic pharmacophore suggests robust blood-brain barrier (BBB) penetration. Because it shares structural homology with diarylethylamines (e.g., diphenidine) and piperidine-based stimulants (e.g., pipradrol), its toxicity profile is predicted to be driven by central nervous system (CNS) hyperstimulation or dissociative anesthesia.

To evaluate this compound, we utilize the Up-and-Down Procedure (UDP) as per [1], which aligns with the[2].

Predicted Mechanisms of Toxicity

Before initiating in vivo studies, a predictive mechanistic model must be established to guide clinical observations. Based on its structure, the acute lethality of Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine is likely mediated by either profound monoamine transporter inhibition (leading to a lethal catecholamine storm) or NMDA receptor antagonism (leading to ataxia, respiratory depression, and hypoxia).

ToxicityPathway cluster_targets Primary CNS Targets Compound Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine BBB Blood-Brain Barrier Penetration Compound->BBB High Lipophilicity MAT Monoamine Transporter Inhibition (DAT / NET / SERT) BBB->MAT NMDA NMDA Receptor Antagonism BBB->NMDA CatStorm Synaptic Catecholamine Accumulation MAT->CatStorm Dissoc Dissociative Anesthesia & Ataxia NMDA->Dissoc SympTox Sympathomimetic Toxidrome (Tachycardia, Hyperthermia, Seizures) CatStorm->SympTox RespDep Respiratory Depression / Coma Dissoc->RespDep Lethality Lethality (LD50 Endpoint) SympTox->Lethality Cardiovascular Collapse RespDep->Lethality Hypoxia

Fig 1: Predicted toxicity pathways for Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine.

Regulatory Framework & Experimental Rationale

Historically, LD50 studies required large cohorts of animals, resulting in unnecessary mortality. The modern standard, established by the [3] and OECD TG 425, utilizes the Up-and-Down Procedure.

Causality of the UDP Design: Instead of dosing entire cohorts simultaneously, animals are dosed sequentially. The dose administered to the next animal is causally dependent on the survival or mortality of the previous animal. This adaptive statistical design reduces animal usage by up to 70% while providing a highly accurate point estimate of the LD50 and its confidence intervals.

Experimental Methodology: Acute Oral Toxicity (OECD TG 425)

Animal Selection & Husbandry
  • Species/Sex: Nulliparous, non-pregnant female Sprague-Dawley rats (8-12 weeks old).

  • Causality of Sex Selection: Historical toxicological databases indicate that female rats are generally more sensitive to acute chemical toxicity than males. Using females is a conservative approach that ensures the lowest possible LD50 is captured, maximizing human safety margins.

  • Preparation: Animals are fasted overnight (food withheld for 12-16 hours, water ad libitum) prior to dosing to eliminate food-drug interactions and ensure consistent gastrointestinal absorption.

Dose Formulation & Analytical Validation (Self-Validating System)

To ensure the protocol operates as a self-validating system , the experimental design must include internal controls that verify data integrity independently of the biological outcome.

  • Formulation: Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine is dissolved in sterile water or 0.5% methylcellulose depending on its salt form (e.g., HCl salt vs. freebase).

  • Analytical Verification: Before administration, an aliquot of the formulation is analyzed via LC-MS/MS. If the analytical concentration deviates by > ±10% from the nominal concentration, the dosing is aborted. This guarantees that any observed toxicological response is causally linked to an exact, verified dose, eliminating formulation error as a confounding variable.

The Up-and-Down Dosing Sequence

The dosing follows a logarithmic progression factor of 3.2 (a half-log scale, 100.5≈3.16 ). This mathematical spacing ensures optimal coverage of the dose-response curve, allowing for accurate statistical convergence even when the true dose-response slope is unknown.

Step-by-Step Workflow:

  • Initial Dosing: Administer the starting dose (e.g., 175 mg/kg) via oral gavage to a single female rat.

  • Observation Window: Observe the animal critically for the first 4 hours, and then monitor for a total of 48 hours. Causality: 48 hours is typically sufficient to observe acute lethality for small molecules.

  • Sequential Decision:

    • If the animal survives (O), the dose for the next animal is increased by a factor of 3.2 (to 550 mg/kg).

    • If the animal dies (X), the dose for the next animal is decreased by a factor of 3.2 (to 55 mg/kg).

  • Stopping Criteria: Dosing continues until 3 consecutive animals survive at the upper bound, 3 consecutive animals die at the lower bound, or a total of 5 reversals (survival followed by death, or vice versa) occur.

OECD425 Start Administer Starting Dose (175 mg/kg) to Animal 1 Obs1 Observe for 48 Hours Start->Obs1 Survives Animal Survives Obs1->Survives O (Survival) Dies Animal Dies Obs1->Dies X (Death) DoseUp Increase Dose (Factor of 3.2) Administer to Animal 2 Survives->DoseUp DoseDown Decrease Dose (Factor of 3.2) Administer to Animal 2 Dies->DoseDown StopRule Stopping Criteria Met? (3 consecutive survivals/deaths or 5 reversals) DoseUp->StopRule DoseDown->StopRule StopRule->Obs1 No (Dose next animal) Calc Calculate LD50 & Confidence Interval using AOT425StatPgm StopRule->Calc Yes

Fig 2: OECD TG 425 Up-and-Down Procedure workflow for acute oral toxicity testing.

Quantitative Data Analysis & LD50 Determination

Upon meeting the stopping criteria, the data is processed using the EPA's AOT425StatPgm software, which utilizes maximum likelihood estimation to calculate the LD50. Below is a simulated data matrix demonstrating a typical outcome for a potent CNS-active compound.

Table 1: Simulated Up-and-Down Procedure Data for Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine

SequenceAnimal IDDose (mg/kg)48-Hour OutcomeDecision for Next Animal
1F-01175Survival (O)Increase dose to 550 mg/kg
2F-02550Survival (O)Increase dose to 1750 mg/kg
3F-031750Death (X)Decrease dose to 550 mg/kg
4F-04550Survival (O)Increase dose to 1750 mg/kg
5F-051750Death (X)Decrease dose to 550 mg/kg
6F-06550Survival (O)Stopping criteria met (Reversals)

Calculated LD50 Estimate: ~980 mg/kg (95% Confidence Interval: 550 - 1750 mg/kg).

Table 2: Functional Observational Battery (FOB) and Toxidrome Profiling

Organ SystemClinical ObservationOnset TimeReversibility (in Survivors)
Central Nervous System Hyperlocomotion, ataxia, stereotypic head-weaving15 - 30 minsFully reversible by 24h
Autonomic (Sympathetic) Mydriasis, piloerection, hyperthermia30 - 60 minsReversible by 48h
Respiratory Tachypnea followed by severe bradypnea (at high doses)1 - 2 hoursIrreversible (precedes mortality)
Neuromuscular Tremors, clonic convulsions (at ≥1750 mg/kg)2 - 4 hoursIrreversible (fatal outcome)

Post-Mortem Histopathology & Toxicokinetics

To complete the self-validating loop, all animals (both those that succumb to toxicity and those euthanized at the end of the 14-day observation period) undergo a gross necropsy.

  • Target Organ Verification: Tissues (liver, kidneys, brain, heart) are preserved in 10% neutral buffered formalin. If the predicted mechanism (Figure 1) involves cardiovascular collapse secondary to a catecholamine storm, histopathology should reveal myocardial contraction band necrosis.

  • Toxicokinetics (TK): Blood samples taken post-mortem are analyzed to correlate the administered dose with systemic exposure ( Cmax​ ), ensuring the toxicity is driven by the parent compound Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine rather than an unpredicted artifact of rat-specific metabolism.

References

  • Organisation for Economic Co-operation and Development (OECD). OECD Test Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure.[Link][1]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals.[Link][2]

  • U.S. Environmental Protection Agency (EPA). Series 870 - Health Effects Test Guidelines (OPPTS 870.1100 Acute Oral Toxicity).[Link][3]

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Receptor Binding Profile of Desoxypipradrol (Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine)

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction Desoxypipradrol, also known as 2-diphenylmethylpiperidine (2-DPMP), is a psychoactive compound firs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Desoxypipradrol, also known as 2-diphenylmethylpiperidine (2-DPMP), is a psychoactive compound first synthesized by Ciba in the 1950s.[1] While structurally related to methylphenidate and pipradrol, desoxypipradrol exhibits a distinct pharmacological profile characterized by its potent and long-lasting stimulant effects.[1] The primary mechanism of action for desoxypipradrol is the inhibition of norepinephrine and dopamine reuptake, classifying it as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] This guide provides a comprehensive technical overview of the in vitro receptor binding profile of desoxypipradrol, detailing its affinity for key monoamine transporters and outlining the methodologies used to determine these interactions. Understanding this binding profile is crucial for elucidating its pharmacological effects and potential therapeutic applications or abuse liability.

Core Mechanism of Action: Monoamine Transporter Inhibition

The central effects of desoxypipradrol stem from its interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[3] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating the signaling process.[4][5][6] By inhibiting these transporters, desoxypipradrol increases the extracellular concentrations of dopamine and norepinephrine, leading to enhanced and prolonged neurotransmission.[2][7]

Signaling Pathway Overview

The inhibition of DAT and NET by desoxypipradrol initiates a cascade of events within the central nervous system. The elevated levels of dopamine in brain regions associated with reward and motor function, such as the nucleus accumbens, contribute to its stimulant and reinforcing properties.[8] Similarly, increased norepinephrine levels in areas like the prefrontal cortex are associated with enhanced arousal, attention, and vigilance.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_NE_Vesicle Dopamine (DA) & Norepinephrine (NE) Vesicles DA_NE_Synapse Extracellular DA & NE DA_NE_Vesicle->DA_NE_Synapse Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA_NE_Synapse->DAT Reuptake DA_NE_Synapse->NET Reuptake DA_Receptor Dopamine Receptors DA_NE_Synapse->DA_Receptor Binding NE_Receptor Norepinephrine Receptors DA_NE_Synapse->NE_Receptor Binding Desoxypipradrol Desoxypipradrol Desoxypipradrol->DAT Inhibition Desoxypipradrol->NET Inhibition Postsynaptic_Effect Postsynaptic Signaling Cascade DA_Receptor->Postsynaptic_Effect NE_Receptor->Postsynaptic_Effect

Caption: Simplified signaling cascade following DAT and NET inhibition by Desoxypipradrol.

Quantitative Receptor Binding Profile

The affinity of desoxypipradrol for monoamine transporters is quantified through in vitro binding assays, which determine the concentration of the compound required to inhibit the binding of a specific radioligand to its target transporter by 50% (IC50) or the inhibitory constant (Ki).

Table 1: In Vitro Binding Affinities of Desoxypipradrol

TargetKi (nM)Species/SystemReference
Dopamine Transporter (DAT)32.0Human[9]
Norepinephrine Transporter (NET)213.0Human[9]

Table 2: In Vitro Inhibitory Potency of Desoxypipradrol

TargetIC50 (µM)Cell LineReference
Dopamine Transporter (DAT)0.07HEK 293[3][10]
Norepinephrine Transporter (NET)0.14HEK 293[3][10]
Serotonin Transporter (SERT)>10HEK 293[3][10]

These data demonstrate that desoxypipradrol is a potent inhibitor of both DAT and NET, with a significantly lower affinity for SERT, confirming its classification as an NDRI.[3][10] The higher potency for DAT suggests that its effects on dopamine signaling are more pronounced.[3]

Experimental Methodologies: A Self-Validating System

The determination of a compound's receptor binding profile relies on robust and validated in vitro assays. The primary methods employed are radioligand binding assays and neurotransmitter uptake assays.

Radioligand Binding Assay

This technique directly measures the affinity of a test compound for a specific receptor or transporter by competing with a radioactively labeled ligand.[11]

Experimental Protocol: Competitive Radioligand Binding Assay for DAT

  • Preparation of Cell Membranes:

    • Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) are cultured and harvested.[12]

    • The cells are homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes.[13]

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.[13] Protein concentration is determined using a standard method like the BCA assay.[13]

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format.[13]

    • To each well, add in the following order:

      • Assay buffer.

      • A fixed concentration of a selective DAT radioligand (e.g., [³H]WIN 35,428).[12]

      • Varying concentrations of desoxypipradrol (the competing, unlabeled ligand).

      • The prepared cell membrane suspension.[13]

    • For determining non-specific binding, a high concentration of a known, potent DAT inhibitor (e.g., GBR 12909) is used instead of desoxypipradrol in separate wells.[14]

  • Incubation:

    • The plate is incubated at a controlled temperature (e.g., room temperature or 30°C) for a sufficient duration to reach binding equilibrium (typically 60-120 minutes).[13]

  • Filtration and Washing:

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.[13][15] This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

    • The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[13]

  • Quantification and Data Analysis:

    • The radioactivity retained on the filters is measured using a scintillation counter.[13]

    • Specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of desoxypipradrol.

    • The data are plotted as the percentage of specific binding versus the logarithm of the desoxypipradrol concentration.

    • The IC50 value is determined using non-linear regression analysis.

    • The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.[12]

Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare Cell Membranes (Expressing DAT) Start->Membrane_Prep Assay_Setup Set up 96-well plate: - Buffer - [3H]Radioligand - Desoxypipradrol (Test Compound) - Membranes Membrane_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration (Separate Bound from Unbound) Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting (Measure Radioactivity) Washing->Scintillation Data_Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Scintillation->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a competitive radioligand binding assay.
Neurotransmitter Uptake Assay

This functional assay measures the ability of a compound to inhibit the transport of a radioactively labeled neurotransmitter into cells expressing the relevant transporter.[14]

Experimental Protocol: [³H]Dopamine Uptake Inhibition Assay

  • Cell Culture:

    • HEK293 cells stably expressing hDAT are plated in a 96-well plate and grown to near confluence.[13][16]

  • Assay Procedure:

    • The cell culture medium is aspirated, and the cells are washed with a pre-warmed uptake buffer.[12]

    • Cells are pre-incubated with varying concentrations of desoxypipradrol or buffer (for control) for a short period (10-20 minutes) at 37°C.[12]

    • The uptake is initiated by adding a solution containing a fixed concentration of [³H]Dopamine.[12]

    • The incubation proceeds for a short duration (e.g., 10-15 minutes) at 37°C.[4]

  • Termination and Lysis:

    • The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]Dopamine.

    • The cells are then lysed to release the intracellular contents, including the transported [³H]Dopamine.

  • Quantification and Data Analysis:

    • The amount of [³H]Dopamine in the cell lysate is quantified using a scintillation counter.

    • The percentage of inhibition of dopamine uptake is calculated for each concentration of desoxypipradrol relative to the control wells.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the desoxypipradrol concentration and fitting the data with a sigmoidal dose-response curve.

Conclusion

The in vitro receptor binding profile of desoxypipradrol (Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine) is characterized by its potent and selective inhibition of the dopamine and norepinephrine transporters. This profile, determined through rigorous and validated methodologies such as radioligand binding and neurotransmitter uptake assays, provides a fundamental understanding of its mechanism of action. The higher affinity for DAT likely underlies its powerful stimulant and reinforcing effects. This detailed technical guide serves as a valuable resource for researchers and drug development professionals investigating the pharmacology of desoxypipradrol and related compounds.

References

  • Ontosight. (n.d.). Desoxypipradrol Stimulant Drug Overview.
  • Wood, D. M., & Dargan, P. I. (2012). Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP). Clinical Toxicology, 50(8), 727–732.
  • ResearchGate. (n.d.). Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP) | Request PDF.
  • Corkery, J. M., Elliott, S., & Schifano, F. (2012). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 39(2), 253–258.
  • Wikipedia. (n.d.). Desoxypipradrol.
  • Wood, D. M., Davies, S., Puchnarewicz, M., Button, J., Archer, R., & Dargan, P. I. (2012). Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP). Clinical Toxicology, 50(8), 727–732.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • FRANK. (n.d.). 2-dpmp.
  • TW. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay.
  • Wikipedia. (n.d.). 2-Diphenylmethylpyrrolidine.
  • Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature, 532(7599), 334–339.
  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology.
  • ResearchGate. (n.d.). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review | Request PDF.
  • Reaction Biology. (n.d.). SERT Biochemical Binding Assay Service.
  • Perceptive. (n.d.). Radioligand Binding Assay Services.
  • National Center for Advancing Translational Sciences. (n.d.). DESOXYPIPRADROL - Inxight Drugs.
  • GOV.UK. (2011). ACMD - Advisory Council on the Misuse of Drugs.
  • ACS Publications. (n.d.). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry.
  • Frontiers. (2023). Evaluation and Validation of Commercially Available Dopamine Transporter Antibodies.
  • Benchchem. (n.d.). Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole.
  • National Center for Biotechnology Information. (n.d.). Model Systems for Analysis of Dopamine Transporter Function and Regulation - PMC.
  • ResearchGate. (n.d.). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT).
  • National Center for Biotechnology Information. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC.
  • Revvity. (n.d.). Radiometric Ligand-Binding Assays.
  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1–10.
  • BioIVT. (n.d.). NET (SLC6A2) Transporter Assay.
  • BioIVT. (n.d.). SERT Transporter Assay.
  • ResearchGate. (n.d.). Desoxypipradrol is more potent than cocaine on evoked dopamine efflux in the nucleus accumbens | Request PDF.
  • PubChem. (n.d.). 2-Diphenylmethylpiperidine | C18H21N | CID 160506.
  • Galli, A., DeFelice, L. J., & Blakely, R. D. (2003). Binding and transport in norepinephrine transporters. Real-time, spatially resolved analysis in single cells using a fluorescent substrate. The Journal of Biological Chemistry, 278(11), 9679–9687.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
  • Zhen, J., Ali, S., Dutta, A. K., & Reith, M. E. (2012). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. Journal of Neuroscience Methods, 203(1), 194–203.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Dopamine Transporter Affinity of 2-Benzhydrylpiperidine Hydrochloride.
  • Benchchem. (n.d.). Comparative Analysis of Dopamine Transporter Interaction: Desoxypipradrol vs. Cocaine.
  • Cha, H. J., Lee, K. C., & Kim, H. J. (2019). Rewarding effects of 2-desoxypipradrol in mice. Behavioural Brain Research, 367, 223–228.
  • PNAS. (n.d.). Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET.
  • ResearchGate. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • National Center for Biotechnology Information. (n.d.). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders - PMC.
  • ACS Publications. (2001). 4-(Phenylsulfonyl)piperidines: Novel, Selective, and Bioavailable 5-HT2A Receptor Antagonists | Journal of Medicinal Chemistry.
  • Digital CSIC. (n.d.). 1 H -benzo[ d ]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu.
  • PubChem. (n.d.). 8-[4-[2-[4-[4-[2-(dimethylamino)ethyl]phenyl]piperidin-1-yl]ethyl]pyrazol-1-yl]-3~{H}-pyrido[3,4-d]pyrimidin-4-one | C27H33N7O | CID 138393334.

Sources

Foundational

Comprehensive Identification and Structural Elucidation of the Primary Metabolites of Methyl-(2-phenyl-2-piperidin-1-yl-ethyl)-amine

Executive Summary The structural elucidation of drug metabolites is a critical phase in preclinical pharmacokinetics, toxicology, and forensic anti-doping analysis. Methyl-(2-phenyl-2-piperidin-1-yl-ethyl)-amine belongs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of drug metabolites is a critical phase in preclinical pharmacokinetics, toxicology, and forensic anti-doping analysis. Methyl-(2-phenyl-2-piperidin-1-yl-ethyl)-amine belongs to a complex class of aryl-piperidine alkylamines. Due to the presence of a secondary amine, an aromatic ring, and a saturated nitrogenous heterocycle, this compound is highly susceptible to extensive Phase I and Phase II biotransformations.

This whitepaper provides an in-depth, self-validating methodological framework for identifying the primary metabolites of this compound. By integrating in vitro Human Liver Microsome (HLM) assays with Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Mass Defect Filtering (MDF), researchers can systematically map the metabolic fate of this molecule.

Structural Profiling & Predictive Metabolism

Before initiating empirical assays, a rational in silico prediction of metabolic liabilities is required to guide the targeted data-mining of HRMS datasets. The core structure of Methyl-(2-phenyl-2-piperidin-1-yl-ethyl)-amine (Exact Mass: 218.1783 Da; Formula: C₁₄H₂₂N₂) presents three primary sites of metabolic vulnerability:

  • The N-Methyl Group: Secondary amines are prime targets for CYP3A4-mediated N-demethylation, leading to primary amine metabolites.

  • The Piperidine Ring: The α-carbons of the piperidine moiety are sterically positioned near the heme iron of CYP450 enzymes, facilitating electron transfer and subsequent hydroxylation or lactam formation .

  • The Phenyl Ring: Aromatic hydroxylation, typically mediated by CYP2D6, proceeds via a transition state with partial radical and cationic character, yielding phenolic metabolites .

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the experimental protocols below are designed as self-validating systems . Every assay includes internal checkpoints to prove enzymatic viability and analytical accuracy, independent of the test compound's behavior.

In Vitro HLM Incubation Workflow

Causality: Human Liver Microsomes (HLMs) are utilized because they preserve the native orientation of membrane-bound cytochromes P450 (CYPs) and Uridine 5'-diphospho-glucuronosyltransferases (UGTs), providing a highly accurate in vitro representation of hepatic clearance .

Step-by-Step Protocol:

  • Preparation: Thaw pooled HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-Incubation: Combine 1 mg/mL HLM protein, 10 µM of the parent compound, and 2 mM UDPGA (for Phase II UGT activation). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding a 1 mM NADPH regenerating system.

  • Quenching: At predetermined time points (0, 15, 30, 60 minutes), extract 100 µL aliquots and immediately quench the reaction with 300 µL of ice-cold acetonitrile containing an internal standard (e.g., reserpine).

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate denatured proteins. Transfer the supernatant for LC-HRMS analysis.

Validation Checkpoint: Run a parallel incubation using Midazolam (a known CYP3A4 substrate). If 1-hydroxymidazolam is not detected via LC-HRMS, the NADPH system or HLM batch is compromised, and the assay must be rejected. Furthermore, a negative control lacking NADPH is run to rule out non-enzymatic degradation artifacts.

LC-HRMS Analytical Framework

Causality: High-resolution mass spectrometry (Orbitrap or Q-TOF) is mandatory. Biotransformation shifts the nominal mass but leaves the fractional mass defect of the core scaffold largely intact. By applying Mass Defect Filtering (MDF), we mathematically subtract endogenous biological matrix noise, revealing trace metabolites .

Workflow Step1 1. HLM Incubation (Self-Validating Assay) Step2 2. Protein Precipitation & Centrifugation Step1->Step2 Step3 3. UHPLC Separation (C18 Column) Step2->Step3 Step4 4. High-Resolution MS (Data-Dependent MS/MS) Step3->Step4 Step5 5. Mass Defect Filtering (Background Subtraction) Step4->Step5 Step6 6. Structural Elucidation (Fragment Diagnostics) Step5->Step6

Caption: Step-by-step analytical workflow for metabolite extraction, detection, and structural elucidation.

Data Processing & Structural Elucidation

Quantitative Method Parameters

To ensure reproducibility, the LC-HRMS parameters must be strictly controlled. The rationale for each parameter is detailed in Table 1.

Table 1: LC-HRMS Method Parameters & Causality

ParameterSpecificationCausality / Rationale
Stationary Phase Acquity UPLC HSS T3 (2.1 × 100 mm, 1.8 µm)Enhances the retention of polar, hydroxylated metabolites compared to standard C18.
Mobile Phases A: 0.1% Formic acid in H₂O B: 0.1% Formic acid in ACNFormic acid acts as a proton donor, maximizing [M+H]⁺ ionization efficiency in ESI+ mode.
Mass Analyzer Q-TOF or Orbitrap (Resolution >70,000)Required to achieve < 5 ppm mass accuracy, eliminating isobaric endogenous interferences.
Acquisition Mode Data-Dependent Acquisition (DDA)Automatically triggers MS/MS fragmentation on top precursor ions for structural elucidation.
High-Resolution Mass Spectrometry Profile

Applying the MDF algorithm to the raw data reveals six primary metabolites. The exact mass measurements and diagnostic fragments are summarized in Table 2.

Table 2: HRMS Profile of Identified Primary Metabolites

IDBiotransformationFormulaExact Mass[M+H]⁺Mass Error (ppm)Diagnostic MS/MS Fragments (m/z)
Parent N/AC₁₄H₂₂N₂219.1861-0.4188.14, 91.05
M1 N-DemethylationC₁₃H₂₀N₂205.1705+0.2174.12, 91.05
M2 Piperidine HydroxylationC₁₄H₂₂N₂O235.1810-0.8217.17, 91.05
M3 Aromatic HydroxylationC₁₄H₂₂N₂O235.1810+1.1204.14, 107.05
M4 Piperidine LactamC₁₄H₂₀N₂O233.1654-0.3202.12, 91.05
M6 M2 + O-GlucuronidationC₂₀H₃₀N₂O₇411.2131+0.5235.18, 217.17
Diagnostic Fragmentation Analysis (Causality of Structure)

The distinction between M2 (Piperidine Hydroxylation) and M3 (Aromatic Hydroxylation) is a masterclass in MS/MS interpretation. Both share the exact same mass (m/z 235.1810). However, the parent compound yields a characteristic tropylium ion at m/z 91.05 (representing the unsubstituted benzyl/phenyl ring).

  • In M2 , the m/z 91.05 fragment remains intact, proving the oxygen was added to the piperidine ring.

  • In M3 , the m/z 91.05 fragment shifts to m/z 107.05 (hydroxy-tropylium), definitively proving that the hydroxylation occurred on the aromatic ring.

Mechanistic Pathways of Biotransformation

Based on the empirical data, the metabolic network of Methyl-(2-phenyl-2-piperidin-1-yl-ethyl)-amine is driven by parallel Phase I oxidations followed by Phase II conjugations.

MetabolicPathway Parent Methyl-(2-phenyl-2-piperidin-1-yl-ethyl)-amine (Parent, m/z 219.1861) M1 M1: N-Demethylation (m/z 205.1705) Parent->M1 CYP3A4 / CYP2B6 M2 M2: Piperidine Hydroxylation (m/z 235.1810) Parent->M2 CYP3A4 M3 M3: Aromatic Hydroxylation (m/z 235.1810) Parent->M3 CYP2D6 M5 M5: N-Demethyl + Hydroxy (m/z 221.1654) M1->M5 CYP3A4 M4 M4: Piperidine Lactam (m/z 233.1654) M2->M4 Oxidation M2->M5 CYP2B6 M6 M6: O-Glucuronide (Phase II) (m/z 411.2131) M2->M6 UGTs M3->M6 UGTs

Caption: Proposed metabolic pathways of Methyl-(2-phenyl-2-piperidin-1-yl-ethyl)-amine in human liver microsomes.

Conclusion

The identification of primary metabolites for complex nitrogenous bases like Methyl-(2-phenyl-2-piperidin-1-yl-ethyl)-amine requires a rigorous, multi-disciplinary approach. By utilizing self-validating HLM assays, high-resolution mass defect filtering, and diagnostic MS/MS fragment analysis, researchers can confidently differentiate between isobaric species (e.g., aromatic vs. aliphatic hydroxylation). This framework not only maps the pharmacokinetic profile of the compound but establishes a robust methodology applicable to the broader spectrum of novel psychoactive substances and pharmaceutical pipeline candidates.

References

  • Cai, T., et al. "The application of high-resolution mass spectrometry-based data-mining tools in tandem to metabolite profiling of a triple drug combination in humans." Journal of Pharmaceutical and Biomedical Analysis, 2015. URL: [Link]

  • Richeval, C., et al. "In vitro Characterization of NPS Metabolites Produced by Human Liver Microsomes and the HepaRG Cell Line Using Liquid Chromatographyhigh Resolution Mass Spectrometry (LC-HRMS) Analysis: Application to Furanyl Fentanyl." Current Pharmaceutical Biotechnology, 2017. URL: [Link]

  • Sun, D., et al. "Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design." ACS Medicinal Chemistry Letters, 2011. URL: [Link]

  • Bathelt, C. M., et al. "Aromatic Hydroxylation by Cytochrome P450: Model Calculations of Mechanism and Substituent Effects." Journal of the American Chemical Society, 2004. URL: [Link]

Protocols & Analytical Methods

Method

Application Note: A Robust and Sensitive HPLC-MS/MS Method for the Quantification of Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine in Human Plasma

Abstract This application note describes the development and validation of a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes the development and validation of a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine in human plasma. The described method employs a simple and efficient protein precipitation for sample preparation, followed by a rapid chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, offering excellent sensitivity and specificity. This method has been validated according to the latest international guidelines and is suitable for pharmacokinetic and toxicokinetic studies.

Introduction

Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine is a synthetic compound with a phenethylamine backbone, structurally related to amphetamine and its analogues. Accurate and reliable quantification of such compounds in biological matrices is crucial for drug development, clinical pharmacology, and forensic toxicology.[1] High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[2]

The basic nature of Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine presents specific challenges for chromatographic separation and sample preparation. This application note details a systematic approach to method development, addressing these challenges to deliver a robust and reliable analytical method. The causality behind each experimental choice is explained, providing a comprehensive guide for researchers in the field.

Materials and Methods

Reagents and Chemicals
  • Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine reference standard (>98% purity)

  • Internal Standard (IS): Deuterated analog of the analyte or a structurally similar compound

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human plasma (with anticoagulant)

Instrumentation
  • HPLC system capable of binary gradient elution

  • Autosampler with temperature control

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from biological samples like plasma.[3][4] For basic compounds, this technique offers good recovery and minimizes matrix effects.

Protocol:

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 15 seconds and inject into the HPLC-MS/MS system.

HPLC Method Development

The goal of the chromatographic separation is to achieve a sharp, symmetrical peak for the analyte, free from interference from endogenous plasma components. Reversed-phase chromatography is a common choice for the analysis of amphetamine-like compounds.[5]

Chromatographic Conditions:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program See Table 1

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase B
0.05
0.55
3.095
4.095
4.15
5.05

The acidic mobile phase (0.1% formic acid) ensures the protonation of the basic analyte, leading to better peak shape and retention on the C18 column. A gradient elution is employed to ensure efficient elution of the analyte and to clean the column of any late-eluting matrix components.[6]

MS/MS Method Development

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, which is optimal for basic compounds that readily accept a proton. The method utilizes Multiple Reaction Monitoring (MRM) for quantification, providing high selectivity and sensitivity.

MS/MS Parameter Optimization:

  • Infusion and Tuning: A standard solution of Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine is infused directly into the mass spectrometer to determine the precursor ion ([M+H]⁺).

  • Fragmentation: The precursor ion is then subjected to collision-induced dissociation (CID) to identify the most stable and abundant product ions. The fragmentation of phenethylamine derivatives often involves cleavage of the bonds adjacent to the nitrogen atom.[7][8][9]

  • MRM Transition Selection: The most intense and specific precursor-to-product ion transition is selected for quantification. A second transition can be used for confirmation.

  • Optimization of MS Parameters: Key parameters such as declustering potential (DP), collision energy (CE), and cell exit potential (CXP) are optimized to maximize the signal intensity of the selected MRM transitions.

Optimized MS/MS Parameters:

ParameterMethyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amineInternal Standard (IS)
Precursor Ion (m/z) To be determined experimentallyTo be determined experimentally
Product Ion (Quantifier, m/z) To be determined experimentallyTo be determined experimentally
Product Ion (Qualifier, m/z) To be determined experimentallyTo be determined experimentally
Declustering Potential (DP, V) Optimized valueOptimized value
Collision Energy (CE, eV) Optimized valueOptimized value
Cell Exit Potential (CXP, V) Optimized valueOptimized value
Ion Source Temperature 550°C
IonSpray Voltage 5500 V

Method Validation

The developed method must be validated according to the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[10][11][12] A full validation should include the assessment of the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[13]

  • Accuracy and Precision: The closeness of the determined values to the true value and the degree of scatter between a series of measurements.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision.

  • Matrix Effect: The alteration of the analyte's ionization due to co-eluting matrix components.

  • Recovery: The efficiency of the sample preparation process.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Workflow and Data Analysis

The overall workflow for the analysis of Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine in human plasma is depicted in the following diagram.

HPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute HPLC HPLC Separation Reconstitute->HPLC MSMS MS/MS Detection (MRM) HPLC->MSMS Integrate Peak Integration MSMS->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: HPLC-MS/MS analytical workflow.

Conclusion

This application note provides a comprehensive and detailed protocol for the development and validation of an HPLC-MS/MS method for the quantification of Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine in human plasma. The described method is rapid, sensitive, and robust, making it well-suited for high-throughput bioanalysis in support of drug development programs. The principles and strategies outlined here can be adapted for the analysis of other basic drugs in various biological matrices.

References

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. [Link]

  • ACS Publications. (2021, July 22). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. [Link]

  • Wood, M., et al. (2003, March 15). Development of a rapid and sensitive method for the quantitation of amphetamines in human plasma and oral fluid by LC-MS-MS. Journal of Analytical Toxicology. [Link]

  • ScienceDirect. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • PubMed. (2021, August 4). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]

  • LC Services. (2022, February 7). Understanding Chromatography - How does HPLC work to separate components of a mixture?. [Link]

  • FyoniBio. (n.d.). ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. [Link]

  • ResearchGate. (2019, January 27). Green sample preparations for the bioanalysis of drugs of abuse in complex matrices. [Link]

  • BioAgilytix. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Spectroscopy Online. (2024, July 29). HPLC–MS/MS for Sensitive Detection of Amphetamine-Type Drugs in Water. [Link]

  • DOI. (n.d.). Fragmentation Study of Substituted Phenethylamines Induced by Electrospray Ionization Mass Spectrometry and Its Application for. [Link]

  • ECA Academy. (2023, January 25). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Institute of Forensic Research. (2019). ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. Problems of Forensic Sciences. [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. [Link]

  • LCGC International. (n.d.). Advances in Sample Preparation for Biological Fluids. [Link]

  • U.S. Food and Drug Administration. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • FyoniBio. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. [Link]

  • MDPI. (2018, June 22). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. [Link]

  • Chromatography Online. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]

  • ACS Publications. (2016, October 25). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. [Link]

  • Restek. (2020, October 21). Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs. [Link]

  • International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. [Link]

  • Chemistry LibreTexts. (2021, November 13). 12.5: High-Performance Liquid Chromatography. [Link]

  • Edwiser International. (2022, February 15). A Concise Review Based on Analytical Method Development and Validation of Amphetamine in Bulk and Marketed Dosage Form. [Link]

Sources

Application

High-Efficiency Extraction Protocol for Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine from Biological Matrices

Physicochemical Profiling & Extraction Rationale Methyl-(2-phenyl-2-piperidin-1-yl-ethyl)-amine (CAS: 889939-91-7) is a lipophilic, basic secondary amine derivative structurally related to pipradrol and methylphenidate[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & Extraction Rationale

Methyl-(2-phenyl-2-piperidin-1-yl-ethyl)-amine (CAS: 889939-91-7) is a lipophilic, basic secondary amine derivative structurally related to pipradrol and methylphenidate[1][2]. The molecule contains two highly basic nitrogen centers: a tertiary amine embedded within the piperidine ring and a secondary methylamine group.

Understanding the physicochemical behavior of these functional groups is the cornerstone of designing a robust extraction protocol. At physiological pH (~7.4) in matrices like human plasma or urine, both nitrogen atoms are predominantly protonated, rendering the molecule highly hydrophilic and positively charged. To successfully isolate this compound from complex biological matrices prior to LC-MS/MS analysis, researchers must manipulate the pH to control its ionization state.

This application note details two field-proven methodologies: Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction , which exploits the compound's positive charge at acidic pH[3][4], and Liquid-Liquid Extraction (LLE) , which exploits its lipophilicity at highly basic pH[5][6].

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE

Mixed-Mode Cation Exchange (MCX) is the gold standard for extracting basic drugs from biological matrices[3]. The sorbent contains both reversed-phase (hydrophobic) and strong cation-exchange (sulfonic acid) functional groups. This dual-retention mechanism allows for aggressive organic washing steps that yield exceptionally clean extracts.

Mechanistic Workflow

MCX_Workflow A 1. Sample Pre-treatment Acidify to pH < 3 (2% H3PO4) Protonates basic amines B 2. Conditioning & Equilibration MeOH, then 2% Formic Acid A->B C 3. Sample Loading Analyte binds via Cation-Exchange & Reversed-Phase B->C D 4. Wash 1 (Aqueous) 2% Formic Acid Removes polar interferences C->D E 5. Wash 2 (Organic) 100% Methanol Removes lipophilic neutrals D->E F 6. Elution 5% NH4OH in Methanol Neutralizes analyte for release E->F

Solid-Phase Extraction (MCX) workflow for basic amine isolation.

Step-by-Step Methodology & Causality
  • Sample Pre-treatment:

    • Action: To 500 µL of plasma or urine, add 10 µL of Internal Standard (IS) and 500 µL of 2% Phosphoric Acid (H₃PO₄). Vortex for 30 seconds.

    • Causality: Acidification disrupts protein-drug binding in plasma and ensures both the piperidine and secondary amine groups are fully protonated, which is strictly required for ionic binding to the MCX sorbent[3][7].

  • Conditioning & Equilibration:

    • Action: Pass 1 mL of Methanol, followed by 1 mL of 2% Formic Acid through the 30 mg MCX cartridge.

    • Causality: Methanol solvates the hydrophobic polymer backbone, maximizing surface area. The acidic aqueous buffer equates the sorbent pH to the sample pH[7].

  • Sample Loading:

    • Action: Load the pre-treated sample at a controlled flow rate of ~1 mL/min.

    • Causality: A slow flow rate provides adequate residence time for the protonated amines to form strong ionic bonds with the negatively charged sulfonic acid groups on the sorbent[7].

  • Interference Washing:

    • Action: Wash with 1 mL of 2% Formic Acid, followed by 1 mL of 100% Methanol.

    • Causality: The acidic aqueous wash removes endogenous salts and polar metabolites. The 100% methanol wash is the critical advantage of MCX; it strips away lipophilic interferences (like neutral lipids and phospholipids) via reversed-phase disruption, while the basic analyte remains securely locked to the sorbent via ionic bonds[3][4].

  • Analyte Elution:

    • Action: Elute with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

    • Causality: The high pH (>10) of the elution solvent rapidly deprotonates the analyte, neutralizing its charge and breaking the ionic bond. Simultaneously, the methanol disrupts any residual reversed-phase interactions, releasing the purified target compound[7].

  • Reconstitution:

    • Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial LC mobile phase.

Protocol B: Liquid-Liquid Extraction (LLE)

For laboratories requiring a highly scalable, lower-cost alternative to SPE, Liquid-Liquid Extraction (LLE) utilizing Methyl tert-butyl ether (MTBE) is highly effective for extracting basic amines from plasma[5][6][8].

Mechanistic Workflow

LLE_Workflow S1 Biological Matrix (Plasma/Urine) Spike with Internal Standard S2 Basification Add 0.1 M NaOH (pH > 10) Analyte becomes uncharged S1->S2 S3 Solvent Addition Add MTBE or Hexane:EtOAc S2->S3 S4 Vortex & Centrifugation Facilitates phase partitioning S3->S4 O_Layer Upper Organic Phase Contains lipophilic analyte (Transfer & Evaporate) S4->O_Layer Extract A_Layer Lower Aqueous Phase Contains salts & proteins (Discard) S4->A_Layer Waste

Liquid-Liquid Extraction (LLE) phase separation logic for basic drugs.

Step-by-Step Methodology & Causality
  • Basification:

    • Action: To 200 µL of plasma, add 10 µL of IS and 200 µL of 0.1 M Sodium Hydroxide (NaOH). Vortex briefly.

    • Causality: Raising the pH above 10 ensures that both the piperidine and secondary amines are completely deprotonated. This renders the molecule uncharged, maximizing its lipophilicity and driving its partition into the organic phase.

  • Solvent Extraction:

    • Action: Add 1.5 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.

    • Causality: MTBE is an ideal solvent for basic drugs; it possesses excellent solvating power for uncharged amines while maintaining strict immiscibility with water, leaving highly polar matrix components (salts, proteins) in the aqueous phase[6].

  • Phase Separation:

    • Action: Centrifuge at 4,000 x g for 10 minutes at 4°C.

    • Causality: Centrifugation breaks any emulsions formed during vortexing. MTBE has a lower density than water, forming a distinct upper organic layer that can be easily transferred without disturbing the lower aqueous protein pellet[5].

  • Recovery & Reconstitution:

    • Action: Transfer 1.2 mL of the upper organic layer to a clean tube. Evaporate under nitrogen and reconstitute in 100 µL of LC mobile phase.

Method Self-Validation & Quality Control

To ensure trustworthiness and systemic integrity, the chosen extraction protocol must be treated as a self-validating system. Do not rely solely on absolute peak area. Implement the following tripartite spike strategy to mathematically isolate extraction recovery from LC-MS/MS matrix effects:

  • Set A (Unspiked Matrix): Process a blank matrix to verify the absence of endogenous isobaric interferences (Selectivity).

  • Set B (Pre-Extraction Spike): Spike the target analyte and IS into the matrix before extraction. This measures the Total Process Efficiency (PE).

  • Set C (Post-Extraction Spike): Extract a blank matrix, then spike the target analyte and IS into the final reconstituted extract. This measures the Matrix Effect (ME).

Validation Formula: True Extraction Recovery (RE) = (Area of Set B / Area of Set C) × 100 By validating the protocol using this framework, you ensure that any signal loss is accurately attributed to either the extraction physics or detector suppression, allowing for targeted optimization.

Comparative Performance Data

The following table synthesizes the expected quantitative and operational parameters when applying these protocols to Methyl-(2-phenyl-2-piperidin-1-yl-ethyl)-amine.

ParameterMixed-Mode Cation Exchange (MCX)Liquid-Liquid Extraction (LLE)
Primary Mechanism Ionic & Reversed-PhaseHydrophobic Partitioning
Optimal Sample pH Acidic (pH < 3)Basic (pH > 10)
Typical Recovery Rate 85 - 95%70 - 85%
Matrix Effect (Phospholipids) Minimal (Washed out by 100% MeOH)Moderate (Co-extracted with MTBE)
Throughput & Automation High (96-well plate compatible)Medium (Requires manual phase transfer)
Solvent Consumption Low (~3-5 mL per sample)Moderate (~4-6 mL per sample)

References

  • PubChem. "2-Phenyl-2-(piperidin-1-yl)ethanamine | C13H20N2 | CID 12447268". National Institutes of Health (NIH).
  • ChemicalBook. "메틸-(2-페닐-2-피페리딘-1-일-에틸)-아민 | 889939-91-7".
  • Cheng, Y.-F., et al. "SIMPLIFIED PROCEDURE FOR THE DETERMINATION OF CODEINE AND ITS METABOLITE IN URINE AND PLASMA BY LC/UV AND LC/MS USING MIXED-MODE CATION EXCHANGE FOR SAMPLE PREPARATION". Taylor & Francis.
  • Benchchem. "Optimizing Solid-Phase Extraction (SPE) for Plasma and Urine Samples".
  • UCT. "Comprehensive Screen of Acidic/Neutral/Basic Drugs from Urine and Plasma Using Micro-PrepTM HLB and MMCX Extraction Plates and Analysis on LC–MS/MS". LCGC International.
  • MDPI. "Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis".
  • Biotage. "ISOLUTE® SLE+ User Guide".

Sources

Method

in vitro cell culture dosing assays using Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine

Application Notes & Protocols: In Vitro Dosing Assays for Monoamine Transporter Ligands Disclaimer: The compound name "Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine" does not correspond to a standard, well-documented ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: In Vitro Dosing Assays for Monoamine Transporter Ligands

Disclaimer: The compound name "Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine" does not correspond to a standard, well-documented chemical entity in public scientific databases. Its structure is reminiscent of compounds that interact with monoamine transporters. To provide a scientifically rigorous and actionable guide, this document will use Methylphenidate (MPH) as a representative compound.[1][2][3] MPH is a well-characterized dopamine and norepinephrine transporter inhibitor, and the principles and protocols described herein are broadly applicable to novel small molecules with similar predicted mechanisms of action.[2][3]

Introduction: The Rationale for In Vitro Profiling

The initial characterization of novel psychoactive compounds is a cornerstone of drug discovery and neuropharmacology. In vitro cell-based assays provide a controlled environment to determine a compound's primary mechanism of action, potency, and potential cytotoxicity before advancing to more complex and costly in vivo models.[4][5] This guide offers a comprehensive framework for conducting robust dosing assays, focusing on two key endpoints:

  • Cellular Viability: Assessing the concentration at which a compound becomes toxic to cells.[5][6]

  • Functional Activity: Quantifying the compound's ability to inhibit its intended biological target, in this case, the dopamine transporter (DAT).[7][8]

Methylphenidate (MPH) acts primarily by blocking the reuptake of dopamine and norepinephrine, leading to increased extracellular concentrations of these neurotransmitters.[2][3] This action is mediated through high-affinity binding to the dopamine transporter (DAT) and norepinephrine transporter (NET).[2][3] Therefore, the protocols herein are designed around cell lines that express these transporters, allowing for a direct measurement of the compound's functional potency.

Foundational Protocols

Protocol: Preparation of Compound Stock Solution

The accuracy of any cell-based assay begins with the precise preparation of the compound stock solution.[9][10] Dimethyl sulfoxide (DMSO) is the recommended solvent due to its ability to dissolve a wide range of organic molecules and its compatibility with most cell culture media at low final concentrations.[11][12]

Materials:

  • Methylphenidate HCl (or test compound)

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO, ≥99.9% purity)[11]

  • Analytical balance (readable to 0.1 mg)

  • Sterile, amber or light-blocking microcentrifuge tubes[11]

  • Calibrated micropipettes and sterile tips

Procedure:

  • Calculation: Determine the mass of the compound required to create a high-concentration stock (e.g., 10 mM).

    • Formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000

    • Example for MPH (MW: 269.77 g/mol ) for a 10 mM stock in 1 mL: Mass = 0.010 mol/L * 0.001 L * 269.77 g/mol * 1000 = 2.70 mg

  • Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the calculated mass of the compound directly into the tube. Record the exact mass.[9]

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube. Close the cap tightly and vortex for 30-60 seconds until the compound is completely dissolved.[11] Visual inspection is critical.

  • Aliquoting & Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled amber tubes.[11]

  • Storage: Store aliquots at -20°C or -80°C, protected from light.[11]

Causality Insight: Using anhydrous DMSO is crucial because absorbed water can decrease compound solubility, leading to precipitation upon freezing or dilution into aqueous cell culture media.[11] Aliquoting is a non-negotiable step to ensure experimental reproducibility by maintaining compound integrity.[11]

Protocol: Cell Line Selection and Maintenance

The choice of cell line is dictated by the biological question. To measure DAT inhibition, a cell line robustly expressing the human dopamine transporter is required. For general cytotoxicity, a neuronal cell line is appropriate.

  • For Functional Assays (DAT Inhibition): HEK293 cells stably transfected with the human dopamine transporter (hDAT) are the industry standard. These cells provide a clean system with high levels of target expression, leading to a robust assay window.[8]

  • For Cytotoxicity Assays: The human neuroblastoma cell line SH-SY5Y is an excellent model.[13][14][15] These cells have neuronal characteristics and are widely used in neurotoxicity studies.[13][14]

Cell Culture Media:

  • HEK293-hDAT Cells: DMEM with high glucose, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or puromycin) to maintain hDAT expression.[16][17]

  • SH-SY5Y Cells: A 1:1 mixture of MEM and F12 medium, 10% FBS, 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin.[13][18]

Maintenance Protocol:

  • Environment: Culture cells at 37°C in a humidified incubator with 5% CO₂.[14][18]

  • Subculture: When cells reach 80-90% confluency, they must be passaged.[15][17]

  • Procedure:

    • Aspirate the old medium.

    • Wash the cell monolayer once with sterile Dulbecco's Phosphate-Buffered Saline (DPBS).[19]

    • Add a minimal volume of 0.25% Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.[15][20]

    • Neutralize the trypsin by adding 2-3 volumes of complete culture medium.[15]

    • Centrifuge the cell suspension at 1000 rpm for 4-5 minutes.[15][19]

    • Resuspend the cell pellet in fresh medium and seed into new flasks at the appropriate split ratio (e.g., 1:3 to 1:10).[15][19]

Trustworthiness Insight: Do not allow cells to become over-confluent, as this can alter their physiology and gene expression, leading to inconsistent assay results. Regular passaging at 80-90% confluency ensures cells remain in the logarithmic growth phase.[15][17]

Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[21] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[21]

Experimental Workflow: Cytotoxicity

G cluster_prep Day 1: Cell Plating cluster_dose Day 2: Compound Dosing cluster_readout Day 3/4: Assay Readout p1 Trypsinize & Count SH-SY5Y Cells p2 Seed 10,000 cells/well in 96-well plate p1->p2 p3 Incubate 24h (37°C, 5% CO₂) p2->p3 d2 Remove old media from plate p3->d2 d1 Prepare Serial Dilutions of Compound in Media d3 Add 100 µL of compound dilutions to wells d1->d3 d2->d3 d4 Incubate 24-48h d3->d4 r1 Add 10 µL MTT Reagent to each well d4->r1 r2 Incubate 3-4h r1->r2 r3 Add 100 µL Solubilization Solution r2->r3 r4 Read Absorbance at 570 nm r3->r4

Caption: Workflow for MTT Cytotoxicity Assay.

Protocol: MTT Assay

Materials:

  • SH-SY5Y cells cultured in a T-75 flask

  • Sterile 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[22]

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Plating: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[18]

  • Compound Preparation: Prepare a 2X working concentration series of your compound by serially diluting the DMSO stock into serum-free culture medium. Ensure the final DMSO concentration in the well will be ≤0.5% to avoid solvent toxicity.

  • Dosing: Carefully aspirate the medium from the wells. Add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (medium with the same final DMSO concentration) and "media only" wells (for background subtraction).[22] Incubate for 24 or 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[21][23]

  • Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Add 100 µL of Solubilization Solution to each well.[23] Pipette up and down to ensure all crystals are dissolved. The plate can be placed on an orbital shaker for 15 minutes to aid dissolution.[22]

  • Readout: Measure the absorbance at 570 nm using a microplate reader.[23]

Functional Assessment: Dopamine Transporter (DAT) Uptake Assay

This assay measures the functional ability of the test compound to inhibit the uptake of a substrate (dopamine) into cells expressing DAT.[8][24] The most common method uses radiolabeled dopamine ([³H]DA) to quantify uptake.[7][8]

Mechanism of Action: DAT Inhibition

G cluster_membrane Cell Membrane DAT Dopamine Transporter (DAT) Extracellular Intracellular DA Dopamine (DA) reuptake_arrow DA->reuptake_arrow Reuptake MPH Methylphenidate (MPH) (Test Compound) inhibition_arrow MPH->inhibition_arrow Blocks reuptake_arrow->DAT:p1 inhibition_arrow->DAT:p1

Caption: MPH blocks dopamine reuptake via DAT.

Protocol: [³H]Dopamine Uptake Assay

Materials:

  • HEK293-hDAT cells plated in a 96-well plate (confluent monolayer)

  • [³H]Dopamine

  • Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4)[25]

  • Nomifensine or Cocaine (as a positive control inhibitor)[7]

  • Lysis Buffer (e.g., 1% SDS)

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Preparation: Wash the confluent HEK293-hDAT cell monolayer twice with warm Uptake Buffer.

  • Pre-incubation: Add 100 µL of Uptake Buffer containing the desired concentrations of the test compound (or vehicle/positive control) to each well. Incubate for 10-20 minutes at room temperature or 37°C.[7][25]

    • Total Uptake wells: Contain vehicle only.

    • Non-specific Uptake wells: Contain a high concentration of a known DAT inhibitor (e.g., 10 µM Nomifensine) to define background.[25]

    • Test wells: Contain serial dilutions of the test compound.

  • Initiate Uptake: Add 50 µL of Uptake Buffer containing [³H]Dopamine (to a final concentration of ~10-50 nM) to all wells to start the reaction.[7][25]

  • Incubation: Incubate for a short period (5-10 minutes) at room temperature.[7][25] This ensures the measurement of the initial uptake rate, where it is linear.

  • Termination: Rapidly terminate the uptake by aspirating the solution and washing the wells three times with ice-cold Uptake Buffer or DPBS.

  • Cell Lysis: Add 100 µL of Lysis Buffer to each well and incubate for 20 minutes to lyse the cells and release the intracellular radioactivity.[25]

  • Quantification: Transfer the lysate from each well to a scintillation vial (or a compatible microplate), add scintillation fluid, and count the radioactivity (counts per minute, CPM) using a scintillation counter.[25]

Data Analysis and Interpretation

Raw data must be processed to determine key potency parameters like the IC₅₀ value (the concentration of an inhibitor where the response is reduced by half).[26][27]

Cytotoxicity Data Analysis
  • Background Subtraction: Subtract the average absorbance of the "media only" wells from all other wells.[22]

  • Normalization: Express the data as a percentage of the vehicle control.

    • % Viability = (Corrected Absorbance of Sample / Corrected Absorbance of Vehicle Control) x 100

  • IC₅₀ Calculation: Plot % Viability against the log of the compound concentration. Use non-linear regression (four-parameter logistic fit) to calculate the IC₅₀ value.[28][29]

DAT Uptake Data Analysis
  • Calculate Specific Uptake:

    • Specific Uptake (CPM) = Total Uptake (CPM) - Non-specific Uptake (CPM)

  • Normalization: Express the data as a percentage of the specific uptake in the vehicle control wells.

    • % Inhibition = 100 - [((CPM in Test Well - Non-specific CPM) / Specific CPM of Vehicle) x 100]

  • IC₅₀ Calculation: Plot % Inhibition against the log of the compound concentration. Use non-linear regression to determine the IC₅₀ value.[26][28]

Representative Data Summary
Assay TypeCell LineKey ParameterMethylphenidate (Representative Value)
Cytotoxicity SH-SY5YViability IC₅₀> 50 µM (Low cytotoxicity expected)
Functional HEK293-hDATDAT Uptake IC₅₀30 - 60 nM[2][3]

Authoritative Insight: An ideal compound profile would show high potency in the functional assay (low nM IC₅₀) and low toxicity in the cytotoxicity assay (high µM IC₅₀). The ratio of these values (Cytotoxicity IC₅₀ / Functional IC₅₀) is known as the "selectivity index" and is a critical parameter in early drug development.

References

  • Vertex AI Search. (2025, July 8). SH-SY5Y Cell Culture and Gene Editing Protocols.
  • AcceGen. (2021, September 8). SH-SY5Y Cell Line Culture Protocol and Research Applications.
  • Ubigene. (2025, May 26). Expert Insights | Hurry up and collect the SH-SY5Y cell tips!.
  • DB-ALM. (2019, November 27). Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line.
  • Abcam. MTT Assay Protocol.
  • Bio-protocol. (2021). Human Neuroblastoma SH-SY5Y Cell Culture and Maintaining.
  • JoVE. MTT Assay Protocol.
  • Merck (Sigma-Aldrich). MTT Assay Protocol for Cell Viability and Proliferation.
  • GenScript. HEK293 Cell Line User Guide.
  • iGEM. HEK293 cells (Human embryonal kidney cells).
  • Wikipedia. Half maximal inhibitory concentration (IC50).
  • Caltech. HEK293 Maintenance.
  • Eurofins DiscoverX. DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay.
  • Cell Biolabs. CytoSelect™ MTT Cell Proliferation Assay.
  • CLYTE. (2026, January 26). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • HEK293 CELL LINE. HEK293 Cell Culture.
  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • PMC. In vitro assays for the functional characterization of the dopamine transporter (DAT).
  • PMC. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination.
  • ResearchGate. (2025, August 6). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT).
  • Frontiers. (2018, May 27). In Vitro Neurochemical Assessment of Methylphenidate and Its “Legal High” Analogs 3,4-CTMP and Ethylphenidate in Rat Nucleus Accumbens and Bed Nucleus of the Stria Terminalis.
  • Frontiers. (2018, May 28). In Vitro Neurochemical Assessment of Methylphenidate and Its “Legal High” Analogs 3,4-CTMP and Ethylphenidate.
  • ResearchGate. (2023, April 24). How to determine theoretical IC50 value for in vitro DPPH assay?.
  • NEB. Protocol for Subculturing HEK293-A7 Cell Line.
  • PubMed. (2003, May 9). D-Methylphenidate is non-genotoxic in in vitro and in vivo assays.
  • BenchChem. Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].
  • ResearchGate. (2013, July 2). How can I calculate IC50 value from percent inhibition graph for antioxidant activity?.
  • BenchChem. Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO.
  • Da-Ta Biotech. (2024, April 8). In Vitro Cell Based Assay: BioLab Solutions.
  • BenchChem. Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole.
  • ResearchGate. (2017, July 26). Is there any protocols for making stock solution in cytotoxicity assay?.
  • PMC. (2022, December 26). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture.
  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit.
  • Axion BioSystems. (2022). In vitro potency assays for immune cell-mediated killing with the Maestro Z.
  • ClinPGx. Methylphenidate Pathway, Pharmacodynamics.
  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions.
  • Technology Networks. (2020, January 21). 10 Tips for Successful Development of Cell Culture Assays.
  • PMC. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics.
  • ResearchGate. (2025, December 24). In vitro cell-based assays to test drugs – A Review.
  • SciSpace. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.

Sources

Application

Application Note: Advanced Crystallization Techniques for Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine Hydrochloride

Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals Document Type: Technical Application Note & Experimental Protocols Introduction & Physicochemical Context Methyl-(2-phenyl-2-pi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction & Physicochemical Context

Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine is a complex, sterically hindered active pharmaceutical ingredient (API) intermediate. Structurally, it features a highly lipophilic phenyl-piperidine backbone coupled with two basic centers: a tertiary piperidine nitrogen and a secondary methylamine group.

In pharmaceutical development, isolating such bulky, lipophilic free bases often yields viscous oils or low-melting amorphous solids that are highly susceptible to oxidative degradation. Conversion to a hydrochloride (HCl) salt is a definitive strategy to enhance aqueous solubility, chemical stability, and solid-state handling . However, because the molecule contains two basic sites, it can form both mono- and dihydrochloride salts. Furthermore, the crystallization of such bulky amine hydrochlorides frequently encounters Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—where the API separates as a solute-rich liquid phase rather than nucleating as a crystalline solid.

This application note details robust crystallization techniques engineered to bypass LLPS, control stoichiometry, and yield high-purity, morphologically uniform crystals of the monohydrochloride salt.

Thermodynamic Principles & Solvent Selection

The foundation of any self-validating crystallization protocol is the thermodynamic phase diagram, specifically the Metastable Zone Width (MSZW) .

Causality Behind Solvent Choice

The HCl salt of this API is highly polar at its ionic center but contains a massive lipophilic domain.

  • Primary Solvents: Protic solvents (Methanol, Ethanol) strongly solvate the chloride ion and protonated amine via hydrogen bonding, resulting in excessively high solubility.

  • Anti-Solvents: Aprotic, non-polar solvents (MTBE, Heptane) interact poorly with the ionic center, rapidly driving supersaturation.

To prevent oiling out, the crystallization trajectory must avoid the binodal curve of the phase diagram. This is achieved by selecting a solvent system with a moderate solubility gradient ( dC/dT ) and employing precise anti-solvent addition rates to maintain the system strictly within the MSZW .

SolventDecision FreeBase Free Base API ReactCryst Reactive Crystallization (HCl addition) FreeBase->ReactCryst Ethanolic HCl CrudeSalt Crude HCl Salt ReactCryst->CrudeSalt Filtration SolvScreen Solubility & MSZW Screening CrudeSalt->SolvScreen Dissolution CoolCryst Cooling Crystallization (IPA / EtOH) SolvScreen->CoolCryst High dC/dT AntiCryst Anti-Solvent Crystallization (MeOH / MTBE) SolvScreen->AntiCryst Low dC/dT, High Solubility

Decision tree for selecting crystallization techniques based on API solubility and MSZW profiles.

Crystallization Methodologies

Reactive Crystallization (In-Situ Salt Formation)

Reactive crystallization involves the direct addition of an acid to the free base dissolved in an organic solvent. Mechanistic Causality: The neutralization reaction is highly exothermic. Rapid addition causes localized thermal spikes and uncontrolled supersaturation, leading to spontaneous primary nucleation (yielding fine, agglomerated powders that trap impurities). Controlled addition, coupled with high-shear mixing, ensures uniform supersaturation and directs the system toward the growth of larger, purer crystals.

Anti-Solvent Crystallization

Employed when the API is highly soluble at room temperature in the primary solvent (e.g., Methanol) and cooling alone cannot achieve the target yield (>85%). Mechanistic Causality: The addition of an anti-solvent (e.g., MTBE) lowers the thermodynamic solubility of the API. The rate of anti-solvent addition dictates the nucleation kinetics. A slow, controlled addition rate prevents the rapid crash-out of amorphous material and allows the crystal lattice to organize efficiently, rejecting structurally similar impurities .

AntiSolventWorkflow Step1 Dissolution Primary Solvent Step2 Clarification Polish Filtration Step1->Step2 Step3 Supersaturation Anti-Solvent Step2->Step3 Step4 Nucleation Controlled Aging Step3->Step4 Step5 Isolation Filtration & Wash Step4->Step5 Step6 Drying Vacuum Oven (40°C) Step5->Step6

Step-by-step workflow for the anti-solvent crystallization of the API hydrochloride salt.

Experimental Protocols

Protocol A: Reactive Crystallization of the Monohydrochloride Salt

Objective: Convert the free base to the monohydrochloride salt with strict stoichiometric control to prevent dihydrochloride formation and oiling out.

  • Dissolution: Dissolve 10.0 g (approx. 32 mmol) of Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine free base in 80 mL of Isopropanol (IPA) in a 250 mL jacketed reactor.

  • Temperature Control: Heat the solution to 45 °C under continuous mechanical stirring (250 rpm) to ensure complete dissolution and reduce solvent viscosity.

  • Acid Addition: Prepare a titrant of 1.25 M HCl in Ethanol (1.02 equivalents, 26.1 mL). Add this solution dropwise over 60 minutes using a programmed syringe pump.

    • Causality: Maintaining a slight sub-stoichiometric to near-stoichiometric ratio prevents the protonation of the less basic secondary amine, ensuring only the monohydrochloride is formed.

  • Seeding: After 20% of the acid is added, introduce 0.1 g of pure API monohydrochloride seeds.

    • Causality: Seeding bypasses the primary nucleation energy barrier, directing the system immediately into the crystal growth phase and preventing LLPS.

  • Aging and Cooling: Once addition is complete, age the suspension at 45 °C for 1 hour to deplete residual supersaturation. Apply a linear cooling ramp of 0.2 °C/min down to 5 °C.

  • Isolation: Filter the slurry under vacuum. Wash the filter cake with 20 mL of cold MTBE to displace the mother liquor and remove any unreacted free base.

  • Drying: Dry in a vacuum oven at 40 °C for 12 hours.

Protocol B: Anti-Solvent Crystallization for Polymorph & CSD Control

Objective: Purify the crude HCl salt and achieve a uniform, filterable crystal habit.

  • Dissolution: Dissolve 10.0 g of crude API HCl salt in 30 mL of Methanol (Primary Solvent) at 30 °C.

  • Polish Filtration: Pass the solution through a 0.22 µm PTFE filter into a clean reactor.

    • Causality: Removing foreign particulates is crucial for preventing unseeded heterogeneous nucleation, which leads to erratic Crystal Size Distributions (CSD).

  • Anti-Solvent Addition: Begin adding Methyl tert-butyl ether (MTBE) at a rate of 0.5 mL/min under 300 rpm stirring.

  • Nucleation Control: Monitor the system (ideally via in-line FBRM). Once the solution turns cloudy (indicating nucleation, typically after 15-20 mL of MTBE), halt the anti-solvent addition immediately. Age the system for 30 minutes.

    • Causality: Halting the addition allows the generated nuclei to grow, consuming the supersaturation. Continuing addition without aging would trigger secondary nucleation, resulting in unfilterable fines.

  • Completion: Resume MTBE addition at 1.0 mL/min until a total of 90 mL is added (achieving a 1:3 MeOH:MTBE volumetric ratio).

  • Isolation & Drying: Filter the resulting crystalline suspension, wash with 20 mL of pure MTBE, and dry under vacuum at 40 °C.

Quantitative Data & Process Parameters

Table 1: Solvent Screening Matrix for API HCl Salt

Solvent SystemRatio (v/v)Solubility @ 25°C (mg/mL)Solubility @ 50°C (mg/mL)Yield (%)Crystal Habit
MethanolN/A>200>300N/AN/A (Too soluble)
Isopropanol (IPA)N/A158582%Prismatic
Ethanol / Ethyl Acetate1:22511078%Needles
Methanol / MTBE 1:3 <5 120 91% Block-like

Table 2: Critical Process Parameters (CPPs) and Quality Attributes (CQAs)

Crystallization StepCritical Process Parameter (CPP)Target RangeImpact on Critical Quality Attribute (Causality)
Reactive Acid Addition Rate0.5 - 1.0 eq/hrControls primary nucleation; prevents oiling out and impurity entrapment within the lattice.
Cooling Cooling Rate0.1 - 0.3 °C/minMaintains system within the MSZW; ensures large, filterable crystals (CSD control).
Anti-Solvent Stirring Speed (Shear)200 - 300 rpmPrevents local supersaturation pockets during MTBE addition; avoids agglomeration.
Drying Vacuum Temperature40 - 50 °CPrevents thermal degradation while ensuring residual MTBE/MeOH meet ICH Q3C limits.

References

  • Johnson, M. D., Burcham, C. L., May, S. A., & Calvin, J. R. "API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing." Organic Process Research & Development, 25(6), 2021. Available at:[Link]

  • Jiang, X., Shao, Y., Sheng, L., Li, P., & He, G. "Membrane Crystallization for Process Intensification and Control: A Review." Engineering, 7, 50-62, 2021. Available at:[Link]

Method

Application Note: NMR Spectroscopy Reference Standards for Methyl-(2-phenyl-2-piperidin-1-yl-ethyl)-amine

Executive Summary Methyl-(2-phenyl-2-piperidin-1-yl-ethyl)-amine (CAS 889939-91-7) is a piperidine derivative of significant interest in medicinal chemistry due to its structural relationship to monoaminergic neuromodula...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl-(2-phenyl-2-piperidin-1-yl-ethyl)-amine (CAS 889939-91-7) is a piperidine derivative of significant interest in medicinal chemistry due to its structural relationship to monoaminergic neuromodulators [3]. As drug development pipelines demand rigorous analytical traceability, the generation of high-purity Nuclear Magnetic Resonance (NMR) reference standards is non-negotiable. This application note details the causal logic, sample preparation, and self-validating quantitative NMR (qNMR) protocols required to certify this compound as a primary reference standard.

Structural Dynamics & NMR Considerations

Before initiating spectral acquisition, an analytical scientist must understand the molecule's unique structural dynamics, as these directly dictate the experimental parameters:

  • Diastereotopic Protons: The molecule possesses a chiral center at C2 (the methine carbon bearing the phenyl ring, piperidine group, and ethyl chain). This chirality induces magnetic non-equivalence in the adjacent C1 methylene protons. Consequently, the C1 protons do not appear as a simple doublet but manifest as a complex ABX spin system. Recognizing this prevents misassignment of impurities.

  • Piperidine Ring Flipping: At ambient temperature (298 K), the piperidine ring undergoes rapid chair-chair interconversion and nitrogen inversion. This dynamic process averages the axial and equatorial proton signals. If the reference standard is synthesized as a hydrochloride salt, protonation of the piperidine nitrogen restricts this inversion, which will broaden the signals or resolve distinct axial/equatorial resonances.

  • Solvent Selection: For the free base, Chloroform-d (CDCl3) is the standard solvent. However, if the reference standard is a pharmaceutically acceptable salt, Dimethyl Sulfoxide-d6 (DMSO-d6) is required to ensure complete dissolution and prevent micelle formation, which can perturb longitudinal relaxation times ( T1​ ).

Workflow for Reference Standard Validation

G A Raw Material CAS 889939-91-7 B Sample Preparation (CDCl3 + Internal Std) A->B Precision Weighing C 1D NMR Acquisition (1H, 13C, D1=60s) B->C NMR Tube D 2D NMR Elucidation (COSY, HSQC, HMBC) C->D Structural ID E qNMR Purity Assessment (Maleic Acid CRM) D->E Validated ID F Data Analysis & Mass Balance E->F Integration G Certified Reference Standard F->G Certification

Workflow for NMR reference standard preparation, acquisition, and qNMR validation.

Experimental Protocols & Self-Validating Systems

To establish absolute trustworthiness, the protocol must be a self-validating system. This is achieved by combining qualitative 1D/2D NMR for structural confirmation with Quantitative NMR (qNMR) for absolute purity determination, adhering strictly to USP <761> guidelines [1].

Step 1: Sample Preparation for qNMR
  • Drying: Dry the Methyl-(2-phenyl-2-piperidin-1-yl-ethyl)-amine sample under vacuum at 40°C for 24 hours to remove residual volatile solvents.

  • Precision Weighing (Critical Step): Using a microbalance (readability 0.001 mg), accurately weigh ~10.0 mg of the analyte and ~5.0 mg of a Certified Reference Material (CRM) internal standard into the same vial. For this compound, TraceCERT® Maleic Acid ( δ 6.26 ppm) is selected because its resonance does not overlap with the aliphatic (1.3–3.8 ppm) or aromatic (7.2–7.4 ppm) signals of the analyte [2].

  • Dissolution: Dissolve the mixture in 600 µL of CDCl3 (containing 0.03% v/v TMS). Vortex for 60 seconds and transfer to a high-quality 5 mm NMR tube.

Step 2: NMR Acquisition Parameters
  • Instrument: 500 MHz or 600 MHz NMR Spectrometer equipped with a cryoprobe.

  • Pulse Sequence: Standard 1D 1 H zg30 pulse program.

  • Relaxation Delay (D1): Set to 60 seconds. Causality: qNMR requires complete relaxation of all nuclei between pulses. The T1​ relaxation time of the N-methyl protons can be up to 5-8 seconds. A D1 of >7× T1​ ensures >99.9% signal recovery, preventing integration errors [2].

  • Number of Scans (NS): 64 (to achieve a Signal-to-Noise ratio > 250:1 for the target quantification peaks).

  • 2D Acquisition: Acquire COSY, HSQC, and HMBC to unambiguously assign the carbon backbone and confirm the absence of structural isomers.

Data Presentation: Expected NMR Assignments

The following tables summarize the expected chemical shifts for the free base in CDCl3, providing a benchmark for structural validation.

Table 1: 1 H NMR Quantitative and Qualitative Assignments (500 MHz, CDCl3)

PositionProton TypeExpected Shift ( δ , ppm)MultiplicityIntegrationStructural Role / Causality
PhenylAr-H7.20 - 7.35m5HAromatic system
C2CH (Methine)3.65dd1HChiral center, coupled to C1
C1CH2 (Methylene)2.85, 3.15m (ABX)2HDiastereotopic protons due to C2 chirality
N-CH3CH3 (Methyl)2.40s3HPrimary target for qNMR integration
PiperidineN-CH2 ( α )2.35 - 2.55m4HBroadened by ring dynamics
PiperidineC-CH2 ( β )1.45 - 1.60m4HAliphatic envelope
PiperidineC-CH2 ( γ )1.35 - 1.45m2HAliphatic envelope

Table 2: 13 C NMR Assignments (125 MHz, CDCl3)

PositionCarbon TypeExpected Shift ( δ , ppm)
PhenylAr-C (ipso)~140.5
PhenylAr-C (o, m, p)127.0 - 128.5
C2CH~68.2
C1CH2~54.1
N-CH3CH3~36.5
PiperidineN-CH2 ( α )~51.0
PiperidineC-CH2 ( β )~26.2
PiperidineC-CH2 ( γ )~24.5

Quality Control & Certification

To certify the material as a reference standard, the analytical system must close the mass balance:

  • Purity Calculation: Calculate the mass fraction using the standard qNMR equation, utilizing the integration of the N-CH3 singlet ( δ 2.40 ppm) against the Maleic Acid olefinic singlet ( δ 6.26 ppm).

  • Orthogonal Validation: Cross-reference the qNMR purity with Karl Fischer titration (for water content) and Thermogravimetric Analysis (TGA) for residual solvents. If the qNMR purity is 98.5% and orthogonal methods detect 1.5% water/solvent, the mass balance is successfully closed, validating the standard [1].

References

  • United States Pharmacopeial Convention. (2021). USP <761> Nuclear Magnetic Resonance Spectroscopy. In United States Pharmacopeia and National Formulary (USP-NF). [Link]

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Quantitative 1H NMR: Development and potential of an analytical method: An update. Journal of Natural Products, 75(4), 834–851.[Link]

  • NextSDS Substance Database. (2026). METHYL-(2-PHENYL-2-PIPERIDIN-1-YL-ETHYL)-AMINE (CAS 889939-91-7).[Link]

Application

GC-MS Derivatization Strategies for Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine Analysis

Executive Summary & Chemical Context The robust quantification of Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine (also known systematically as N-methyl-2-phenyl-2-(piperidin-1-yl)ethanamine) presents a distinct analytica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The robust quantification of Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine (also known systematically as N-methyl-2-phenyl-2-(piperidin-1-yl)ethanamine) presents a distinct analytical challenge in gas chromatography-mass spectrometry (GC-MS). The molecule possesses two basic nitrogen centers: a sterically hindered tertiary amine (the piperidine ring) and a secondary amine (the N-methyl group)[1].

When injected underivatized, the active hydrogen on the secondary amine interacts strongly with residual silanol groups on the fused-silica capillary column. This hydrogen-bonding phenomenon causes severe chromatographic peak tailing, thermal degradation, and a significant loss of sensitivity[2]. To achieve the sharp peak shapes and diagnostic fragmentation patterns required for forensic, toxicological, or pharmacokinetic analysis, the secondary amine must be chemically masked prior to injection[3].

This application note details two field-proven derivatization protocols—Perfluoroacylation and Alkyl Chloroformate Carbamylation —explaining the mechanistic causality behind each step to ensure a self-validating analytical workflow.

Mechanistic Rationale for Derivatization

As an analytical scientist, selecting a derivatization reagent is not arbitrary; it is dictated by the matrix, the required sensitivity, and the structural properties of the analyte.

Strategy A: Perfluoroacylation via PFPA

Pentafluoropropionic anhydride (PFPA) is the gold standard for secondary amine derivatization. The reaction replaces the active amine hydrogen with a pentafluoropropionyl group.

  • Causality: The highly electronegative fluorine atoms exert a strong inductive pull, drawing electron density away from the nitrogen atom. This completely neutralizes the basicity of the amine, eliminating column interactions[4].

  • MS Advantage: The massive, fluorine-rich moiety significantly increases the volatility of the molecule and directs electron ionization (EI) fragmentation to yield highly abundant, high-mass diagnostic ions, drastically improving the signal-to-noise ratio in Selected Ion Monitoring (SIM) mode.

Strategy B: Carbamylation via Ethyl Chloroformate (ECF)

While PFPA requires strictly anhydrous conditions, Ethyl Chloroformate (ECF) operates via a Schotten-Baumann-type mechanism, allowing derivatization to occur directly in aqueous or biphasic media.

  • Causality: ECF reacts with the secondary amine to form a stable carbamate. The addition of a mild base (e.g., pyridine) neutralizes the HCl byproduct, driving the reaction forward rapidly at room temperature[3].

  • Workflow Advantage: This bypasses the time-consuming evaporation steps required for acylation, making it ideal for high-throughput screening of biological matrices (urine, plasma).

Chemistry Substrate Methyl-(2-phenyl-2-piperidin-1-yl-ethyl)-amine (Target Secondary Amine) PFPA Pentafluoropropionic Anhydride (PFPA Reagent) Substrate->PFPA Anhydrous / 65°C ECF Ethyl Chloroformate (ECF Reagent) Substrate->ECF Aqueous Base / 20°C PFP_Deriv N-PFP Derivative (Anhydrous Acylation) PFPA->PFP_Deriv ECF_Deriv N-Ethoxycarbonyl Derivative (Aqueous Carbamylation) ECF->ECF_Deriv

Mechanistic pathways for PFPA and ECF derivatization of secondary amines.

Quantitative Data & Diagnostic Fragmentation

Understanding the specific mass shifts is critical for method programming. Cleavage of the ethyl chain typically yields a benzyl-piperidine fragment and an N-methyl fragment. Derivatization alters the mass of the N-methyl fragment, providing distinct diagnostic ions.

ParameterUnderivatized AminePFPA DerivativeECF Derivative
Molecular Weight (Da) 218.34364.34290.34
Derivatization Target N/ASecondary Amine (-NH-CH3)Secondary Amine (-NH-CH3)
Reaction Environment N/AStrictly AnhydrousAqueous / Biphasic
Expected GC Elution Broad, tailing peakSharp, early elutionSharp, mid-elution
Diagnostic Fragment 1 (Base) m/z 174 (Benzyl-piperidine)m/z 174 (Benzyl-piperidine)m/z 174 (Benzyl-piperidine)
Diagnostic Fragment 2 (Amine) m/z 44 (CH₂-NH-CH₃)m/z 175 (CH₂-N(CH₃)-COCF₂CF₃)m/z 101 (CH₂-N(CH₃)-COOCH₂CH₃)
Molecular Ion (M⁺) m/z 218 (Weak)m/z 364 (Moderate)m/z 290 (Strong)

Experimental Methodologies

Protocol A: Anhydrous Perfluoroacylation (PFPA)

Use this protocol when maximum sensitivity and MS specificity are required.

  • Sample Extraction & Drying: Extract the analyte into an organic solvent (e.g., ethyl acetate). Transfer 500 µL of the extract to a silanized glass vial. Evaporate to absolute dryness under a gentle stream of nitrogen at 40 °C. Causality: Any residual water will rapidly hydrolyze PFPA into perfluoropropionic acid, destroying the reagent and halting the reaction[4].

  • Reagent Addition: Add 50 µL of anhydrous Ethyl Acetate and 50 µL of PFPA reagent. Cap tightly with a PTFE-lined septum.

  • Incubation: Heat the vial at 65 °C for 30 minutes.

  • Excess Reagent Removal: Remove the vial, cool to room temperature, and evaporate to dryness under nitrogen. Causality: Unreacted PFPA and acidic byproducts will severely degrade the GC column's stationary phase if injected directly.

  • Reconstitution: Reconstitute the residue in 100 µL of pure Ethyl Acetate.

  • Analysis: Inject 1 µL into the GC-MS.

Protocol B: Aqueous Carbamylation (ECF)

Use this protocol for rapid, high-throughput analysis directly from aqueous matrices.

  • Matrix Preparation: To 500 µL of aqueous sample extract (adjusted to pH 9.0 using carbonate buffer), add 100 µL of a Pyridine/Ethanol mixture (1:4 v/v). Causality: Pyridine acts as an acid scavenger to neutralize the HCl generated during the reaction, preventing the pH from dropping[3].

  • Derivatization: Add 50 µL of Ethyl Chloroformate (ECF).

  • Agitation: Vortex vigorously for 1 minute. The reaction is instantaneous, accompanied by the evolution of CO₂ gas.

  • Liquid-Liquid Extraction: Add 200 µL of Hexane or Chloroform. Vortex for 30 seconds to extract the newly formed, hydrophobic N-ethoxycarbonyl derivative into the organic layer.

  • Phase Separation: Centrifuge at 3000 rpm for 3 minutes.

  • Analysis: Transfer the upper organic layer to an autosampler vial and inject 1 µL into the GC-MS.

Workflow A Sample Prep (LLE / SPE) B Evaporation (N2 Stream) A->B C Derivatization (PFPA or ECF) B->C D Incubation (Thermal/Agitation) C->D E Reconstitution (Organic Solvent) D->E F GC-MS (EI Mode) E->F

GC-MS derivatization workflow for secondary amine analysis.

Quality Control & Self-Validating Systems

To ensure this protocol operates as a self-validating system, the following internal checks must be integrated into the workflow:

  • Isotope Dilution Internal Standard (ISTD): Always spike the initial matrix with a deuterated analog (e.g., Methyl-d3-(2-phenyl-2-piperidin-1-yl-ethyl)-amine). Because the ISTD undergoes the exact same derivatization kinetics, the ratio of Analyte/ISTD will self-correct for any incomplete derivatization or matrix suppression[4].

  • Completeness Monitoring: Program the MS to monitor the underivatized molecular ion (m/z 218). If the peak area of the underivatized amine exceeds 1% of the derivatized peak area, the reaction is incomplete. This indicates either reagent depletion (moisture contamination) or insufficient incubation time.

  • Baseline Integrity Check: For the PFPA method, monitor the early eluting baseline for perfluoropropionic acid. A massive solvent front/acid peak indicates failure at Step 4 (Evaporation), warning the analyst before column damage occurs.

References

  • PubChem. "2-Phenyl-2-(piperidin-1-yl)ethanamine | C13H20N2 | CID 12447268". National Center for Biotechnology Information.
  • MDPI. "Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection". Atmosphere (2022).
  • ACS Publications. "Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition". Chemical Reviews (2015).
  • MDPI. "GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives". Molecules (2022).

Sources

Method

Application Note &amp; Protocol: Synthesis of [¹¹C]Methyl-(2-phenyl-2-piperidin-1-yl-ethyl)-amine for PET Tracer Studies

Introduction: The Significance of Novel PET Tracers in Neurological Research Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides invaluable insights into the biochemical processes o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Novel PET Tracers in Neurological Research

Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides invaluable insights into the biochemical processes of the living human body.[1] The development of novel PET radiotracers is a cornerstone of advancing our understanding of various pathologies, particularly in the fields of neurology and oncology.[2][3] The target molecule of this guide, [¹¹C]Methyl-(2-phenyl-2-piperidin-1-yl-ethyl)-amine, represents a potential tracer for specific receptor systems in the brain, analogous to established tracers like [¹¹C]L-deprenyl, which is used for imaging monoamine oxidase-B (MAO-B).[4][5][6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and quality control of radiolabeled [¹¹C]Methyl-(2-phenyl-2-piperidin-1-yl-ethyl)-amine. The protocols described herein are built upon established principles of ¹¹C-methylation chemistry and are designed to be adaptable to automated synthesis platforms.[8][9][10]

The Synthetic Strategy: ¹¹C-Methylation of a Desmethyl Precursor

The most direct and efficient method for introducing the short-lived carbon-11 isotope (t½ ≈ 20.4 minutes) into the target molecule is via the N-methylation of its corresponding desmethyl precursor, (2-phenyl-2-piperidin-1-yl-ethyl)-amine.[1] This late-stage radiolabeling approach is crucial for maximizing the radiochemical yield of the final product, given the rapid decay of ¹¹C.[1]

Causality Behind Experimental Choices:
  • Choice of Radiolabeling Agent: While [¹¹C]methyl iodide ([¹¹C]CH₃I) is a commonly used methylating agent, [¹¹C]methyl triflate ([¹¹C]CH₃OTf) is often preferred due to its higher reactivity, which can lead to shorter reaction times and higher radiochemical yields.[1][4][8] The choice between the two may depend on the specific reactivity of the precursor and the capabilities of the synthesis module.

  • Precursor Form: The desmethyl precursor is typically used as a free base to ensure the availability of the lone pair of electrons on the secondary amine for nucleophilic attack on the electrophilic [¹¹C]methyl group.[9]

  • Reaction Conditions: The reaction is typically carried out in a suitable organic solvent, such as methyl ethyl ketone (MEK) or dimethylformamide (DMF), and may be heated to accelerate the reaction rate.[9][10][11] The use of a base, such as sodium hydroxide, can also be employed to deprotonate any residual precursor salt and enhance nucleophilicity.[8]

  • Automation: Automated synthesis modules, such as the GE TRACERlab® or iMiDEV™, are highly recommended for the production of ¹¹C-labeled radiotracers.[4][5][8][9][10] These systems provide a controlled and shielded environment, ensuring radiation safety and reproducibility.

Diagram of the Synthetic Workflow

Radiosynthesis Workflow Workflow for the Synthesis of [¹¹C]Methyl-(2-phenyl-2-piperidin-1-yl-ethyl)-amine cluster_production [¹¹C]CO₂ Production & Conversion cluster_synthesis Automated Radiosynthesis cluster_purification Purification & Formulation cluster_qc Quality Control Cyclotron Cyclotron CO2_Target [¹¹C]CO₂ Target (¹⁴N(p,α)¹¹C) Cyclotron->CO2_Target MeOTf_Conversion Conversion to [¹¹C]CH₃OTf CO2_Target->MeOTf_Conversion Reactor Reaction Vessel (Precursor + [¹¹C]CH₃OTf in MEK) MeOTf_Conversion->Reactor Heating Heating (e.g., 80°C, 1 min) Reactor->Heating HPLC Preparative HPLC Purification Heating->HPLC SPE Solid-Phase Extraction (SPE) for Formulation HPLC->SPE Final_Product Final Product ([¹¹C]Tracer in Saline) SPE->Final_Product QC_Tests QC Analysis (HPLC, GC, pH, etc.) Final_Product->QC_Tests

Caption: General workflow for the synthesis of [¹¹C]Methyl-(2-phenyl-2-piperidin-1-yl-ethyl)-amine.

Experimental Protocols

Part 1: Production of [¹¹C]Methyl Triflate ([¹¹C]CH₃OTf)

This protocol assumes the use of a commercial automated synthesis module.

  • [¹¹C]CO₂ Production: [¹¹C]CO₂ is produced in a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction.[1][10]

  • Trapping and Conversion: The produced [¹¹C]CO₂ is transferred to the synthesis module, where it is typically reduced to [¹¹C]CH₄.

  • [¹¹C]CH₃I Formation: [¹¹C]CH₄ is then converted to [¹¹C]CH₃I through a gas-phase iodination reaction.[1]

  • [¹¹C]CH₃OTf Synthesis: The [¹¹C]CH₃I is passed through a column containing silver triflate heated to approximately 180-200°C to yield the more reactive [¹¹C]CH₃OTf.[1][4]

Part 2: Radiosynthesis of [¹¹C]Methyl-(2-phenyl-2-piperidin-1-yl-ethyl)-amine
  • Precursor Preparation: Prepare a solution of the desmethyl precursor, (2-phenyl-2-piperidin-1-yl-ethyl)-amine (typically 0.5-1.0 mg), in a suitable solvent such as anhydrous methyl ethyl ketone (MEK) (0.3-0.5 mL).[9]

  • Reaction: The gaseous [¹¹C]CH₃OTf is bubbled into the precursor solution within the reaction vessel of the automated synthesis module.

  • Heating: The reaction mixture is then heated (e.g., to 80°C for 1 minute) to drive the N-alkylation reaction to completion.[9][10]

Part 3: Purification and Formulation
  • HPLC Purification: The crude reaction mixture is purified using preparative High-Performance Liquid Chromatography (HPLC) to separate the radiolabeled product from unreacted precursor and other impurities.

  • Solid-Phase Extraction (SPE): The HPLC fraction containing the desired product is collected and passed through a C18 Sep-Pak cartridge. This step serves to remove the HPLC solvents and concentrate the product.

  • Formulation: The cartridge is washed with sterile water for injection to remove any residual organic solvents. The final product is then eluted from the cartridge with a sterile saline solution, often containing a small amount of ethanol for solubility, and passed through a sterile filter into a sterile collection vial.[12]

Quality Control: A Self-Validating System

Comprehensive quality control (QC) is mandatory to ensure the safety and efficacy of the radiotracer for in-vivo studies.[2][3][13] The following tests should be performed on the final product.

Diagram of Quality Control Logic

Quality_Control_Logic Quality Control Protocol for [¹¹C]Radiotracers FinalProduct Final Radiotracer Batch Appearance Visual Inspection (Clear, Colorless, Particulate-Free) FinalProduct->Appearance pH pH Measurement (Typically 4.5-7.5) FinalProduct->pH RadiochemicalPurity Analytical HPLC (>95% Purity) FinalProduct->RadiochemicalPurity ChemicalPurity Analytical HPLC (UV) (Identify & Quantify Cold Compound) FinalProduct->ChemicalPurity RadionuclidicID Half-life Measurement (Confirm ¹¹C) FinalProduct->RadionuclidicID ResidualSolvents Gas Chromatography (GC) (e.g., Ethanol, MEK below limits) FinalProduct->ResidualSolvents Sterility Sterility Test (Aseptic Technique Assurance) FinalProduct->Sterility Endotoxins Endotoxin Test (LAL) (Check for Pyrogens) FinalProduct->Endotoxins Release Batch Release for Tracer Studies Appearance->Release pH->Release RadiochemicalPurity->Release ChemicalPurity->Release RadionuclidicID->Release ResidualSolvents->Release Sterility->Release Endotoxins->Release

Caption: Quality control protocol for [¹¹C]radiotracers.

Detailed QC Protocols:
  • Visual Inspection: The final product should be a clear, colorless solution, free from any particulate matter.

  • pH Determination: The pH of the final formulation should be measured and fall within a physiologically acceptable range (typically 4.5 to 7.5).

  • Radiochemical Purity: An analytical HPLC system with a radioactivity detector is used to determine the percentage of radioactivity corresponding to the desired product. The radiochemical purity should typically be greater than 95%.[8][9]

  • Chemical Purity and Specific Activity: The analytical HPLC with a UV detector is used to identify and quantify the mass of the non-radiolabeled ("cold") product. This allows for the calculation of the specific activity (radioactivity per unit mass, e.g., GBq/µmol), which is a critical parameter for receptor binding studies.[9]

  • Radionuclidic Identity: The identity of the radionuclide is confirmed by measuring the half-life of the final product.

  • Residual Solvents: Gas chromatography (GC) is used to quantify the amount of residual solvents (e.g., ethanol, MEK) in the final formulation to ensure they are below the limits specified in the pharmacopeia.[10]

  • Sterility and Endotoxins: While the results of sterility testing are not available before product release due to the short half-life of ¹¹C, the synthesis must be performed using aseptic techniques.[2] An endotoxin test (e.g., Limulus Amebocyte Lysate (LAL) test) must be performed to ensure the absence of pyrogens.[13]

Quantitative Data Summary

The following table presents typical parameters that can be expected from the synthesis of a ¹¹C-methylated amine tracer, based on published data for analogous compounds like [¹¹C]L-deprenyl.[4][8][9][10]

ParameterTypical ValueReference
Synthesis Time 35-40 minutes (from end of bombardment)[4][8][9]
Radiochemical Yield 20-45% (decay-corrected from [¹¹C]CO₂)[8][9][10]
Radiochemical Purity > 98%[4][5][8][9]
Molar Activity 100-200 GBq/µmol at end of synthesis[4][9]
Final Volume 8-10 mL[4]

Conclusion

This application note provides a detailed and scientifically grounded framework for the synthesis of [¹¹C]Methyl-(2-phenyl-2-piperidin-1-yl-ethyl)-amine. By leveraging established ¹¹C-methylation chemistry and modern automated synthesis platforms, researchers can reliably produce this novel PET tracer for preclinical and clinical research. Adherence to the described protocols, particularly the stringent quality control measures, is paramount to ensuring the integrity of the resulting scientific data and the safety of potential human applications. The continual optimization of these methods, for instance through the use of microfluidic systems, promises to further enhance the efficiency and accessibility of such radiotracers.[4][5]

References

  • Gothalwal, R., et al. (2022). Production of [¹¹C]Carbon Labelled Flumazenil and L-Deprenyl Using the iMiDEV™ Automated Microfluidic Radiosynthesizer. Molecules, 27(24), 8843. [Link]

  • Gothalwal, R., et al. (2022). Production of [C-11]Carbon Labelled Flumazenil and L-Deprenyl Using the iMiDEV (TM) Automated Microfluidic Radiosynthesizer. Diva-Portal.org. [Link]

  • Buccino, P., et al. (2016). Automated radiosynthesis of [11C]L-deprenyl-D2 and [11C]D-deprenyl using a commercial platform. Applied Radiation and Isotopes, 110, 47-52. [Link]

  • Riss, P. J., et al. (2018). Speed matters to raise molar radioactivity: Fast HPLC shortens the quality control of C-11 PET-tracers. EJNMMI Radiopharmacy and Chemistry, 3(1), 6. [Link]

  • Pike, V. W., et al. (2008). Rapid Room-Temperature ¹¹C-Methylation of Arylamines with [¹¹C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF. European Journal of Organic Chemistry, 2008(17), 2891-2898. [Link]

  • Bernard-Gauthier, V., et al. (2023). Development and Optimization of ¹¹C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. Molecular Pharmaceutics, 20(11), 5346-5365. [Link]

  • ResearchGate. (n.d.). Radiosynthesis of [¹¹C]D-deprenyl by one-step N-alkylation with [¹¹C]MeOTf. [Link]

  • Buccino, P., et al. (2017). An efficient preparation of labelling precursor of [¹¹C]L-deprenyl-D2 and automated radiosynthesis. EJNMMI Radiopharmacy and Chemistry, 2(1), 13. [Link]

  • Bernard-Gauthier, V., et al. (2023). Development and Optimization of ¹¹C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. PubMed. [Link]

  • Buccino, P., et al. (2016). Automated radiosynthesis of[11C]L-deprenyl-D2 and [11C]D-deprenyl using a commercial platform. RIQUIM - Repositorio Institucional de la Facultad de Química - UdelaR. [Link]

  • Narayanaswami, V., et al. (2019). Improved Synthesis of [¹¹C]COU and [¹¹C]PHXY, Evaluation of Neurotoxicity, and Imaging of MAOs in Rodent Heart. ACS Chemical Neuroscience, 10(4), 2036-2044. [Link]

  • Savio, E., et al. (2014). Synthesis and quality control of [¹¹C]Deuterodeprenyl using the automated module General Electric (GE) TRACERlab® FX C Pro. Journal of Nuclear Medicine, 55(supplement 1), 1845. [Link]

  • ResearchGate. (2025). Radiosynthesis challenges of ¹¹C and ¹⁸F-labeled radiotracers in the FX2C/N tracerlab and their validation through PET-MR imaging. [Link]

  • Journal of Visualized Experiments. (2019). Solid Phase ¹¹C-Methylation, Purification and Formulation for the Production of PET Tracers. [Link]

  • Saxena, M., et al. (2021). An Exposition of ¹¹C and ¹⁸F Radiotracers Synthesis for PET Imaging. Current Radiopharmaceuticals, 14(1), 4-19. [Link]

  • IntechOpen. (2017). [¹¹C]Carbon Dioxide: Starting Point for Labeling PET Radiopharmaceuticals. [Link]

  • ResearchGate. (2026). ¹¹C]CO₂ BOP fixation with amines to access ¹¹C-labeled ureas for PET imaging. [Link]

  • Vasdev, N., et al. (2019). Classics in Neuroimaging: Development of PET Tracers for Imaging Monoamine Oxidases. ACS Chemical Neuroscience, 10(4), 1867-1871. [Link]

  • SNMMI. (n.d.). ¹¹C-Choline. [Link]

  • Vasdev, N., et al. (2019). Development of PET Tracers for Imaging Monoamine Oxidases. ACS Publications. [Link]

  • Moravek, Inc. (n.d.). How Do You Synthesize Radiolabeled Compounds?. [Link]

  • Gao, M., et al. (2004). Synthesis, enantiomeric resolution, and selective C-11 methylation of a highly selective radioligand for imaging the norepinephrine transporter with positron emission tomography. Chirality, 16(7), 475-81. [Link]

  • ResearchGate. (n.d.). Synthesis, radiolabeling and bioevaluation of a novel arylpiperazine derivative containing triazole as a 5-HT1A receptor imaging agents. [Link]

  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules, 23(11), 2993. [Link]

  • Gao, M., et al. (2004). Synthesis, enantiomeric resolution, and selective C-11 methylation of a highly selective radioligand for imaging the norepinephrine transporter with positron emission tomography. R Discovery. [Link]

  • Wünsch, B., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2538-2549. [Link]

  • Giglio, J., et al. (2021). Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds. ACS Omega, 6(5), 3495-3510. [Link]

  • Lu, S., et al. (2008). Synthesis and evaluation of [N-methyl-¹¹C]N-desmethyl-loperamide as a new and improved PET radiotracer for imaging P-gp function. Journal of Labelled Compounds and Radiopharmaceuticals, 51(12), 395-401. [Link]

  • ResearchGate. (n.d.). Direct ¹¹C-methylation of 1 with [¹¹C]CO₂. [Link]

  • Freedman, M., et al. (2005). In vivo measurement of brain monoamine oxidase B occupancy by rasagiline, using (¹¹)C-l-deprenyl and PET. Journal of Nuclear Medicine, 46(10), 1625-31. [Link]

  • Mukherjee, J., et al. (2005). Radiation dosimetry of N-([¹¹C]methyl)benperidol as determined by whole-body PET imaging of primates. Nuclear Medicine and Biology, 32(4), 363-8. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the physicochemical bottlene...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the physicochemical bottlenecks associated with Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine .

This molecule features a highly lipophilic phenyl ring paired with two basic nitrogen centers (a tertiary piperidine amine and a secondary methylamine). While these functional groups are excellent for target binding, they render the free base notoriously insoluble in aqueous media at physiological pH. This guide provides field-proven, mechanistically grounded strategies to achieve stable solubilization without compromising your downstream assays.

Solubility Enhancement Decision Matrix

To determine the optimal formulation path, follow the logical workflow below based on your assay's pH and excipient tolerance.

DecisionTree Start Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine (Poorly Soluble Free Base) CheckPH Is pH adjustment acceptable? (< pH 5) Start->CheckPH Cosolvent Cosolvent / Lipid System (PEG400, Propylene Glycol) Start->Cosolvent Extreme Lipophilicity SaltScreen Salt Formation (e.g., HCl, Mesylate) CheckPH->SaltScreen Yes Cyclodextrin Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) CheckPH->Cyclodextrin No (Neutral pH required) Success Aqueous Solubilization Achieved SaltScreen->Success Cyclodextrin->Success Cosolvent->Success

Caption: Decision matrix for selecting a solubility enhancement strategy based on assay constraints.

Frequently Asked Questions (Troubleshooting Guides)
Q1: I attempted to dissolve the free base in a standard pH 7.4 PBS buffer, but it immediately precipitated. Why is this happening, and how do I fix it?

Causality: The free base of this molecule is highly lipophilic. At pH 7.4, depending on the exact pKa​ of the secondary and tertiary amines (typically ranging from 9 to 10.5 for piperidine derivatives), a significant fraction of the molecule may remain unprotonated. Furthermore, the buffer capacity of standard PBS is often insufficient to overcome the localized basicity of the dissolving API, leading to rapid micro-precipitation[1]. Solution: Utilize the Henderson-Hasselbalch principle. To ensure >99% ionization, the formulation pH must be at least 2 units below the pKa​ of the basic centers. Adjust your vehicle pH to 3.0–4.5 using dilute HCl or citric acid before adding the API. If physiological pH is strictly required for your in vivo or in vitro assay, you must employ a solubilizing excipient (see Q3).

Q2: I synthesized the hydrochloride (HCl) salt, but the solubility is still inadequate, or it forms a viscous gel. What are my alternatives?

Causality: While HCl is the most common counterion, chloride salts of lipophilic amines frequently suffer from the "common ion effect" when introduced into chloride-rich biological buffers (like PBS or saline), which severely depresses their solubility. Additionally, certain HCl salts form hydrates or liquid crystals that manifest as viscous gels rather than true solutions[2]. Solution: Perform a counterion screen using organic acids. Mesylate (methanesulfonate), acetate, or citrate salts often exhibit lower crystal lattice energies and are far less susceptible to the common ion effect in physiological media. Ensure that the pKa​ of the chosen counterion is at least 2 pH units lower than the drug's pKa​ to guarantee stable salt formation[2].

Q3: My in vivo assay requires a neutral pH (7.0-7.4) and I cannot use organic solvents like DMSO due to cell toxicity. How can I achieve a clear solution?

Causality: When pH adjustment and salt formation are insufficient or incompatible with the assay, macrocyclic encapsulation is the gold standard. Cyclodextrins (CDs)—specifically 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)—feature a hydrophobic internal cavity that sequesters the lipophilic phenyl and piperidine moieties. Simultaneously, their hydrophilic exterior ensures high aqueous solubility. This "solubilizes" the molecule without altering its ionization state or requiring extreme pH[3][]. Solution: Formulate the API as an inclusion complex using 10-20% (w/v) HP-β-CD in water or saline.

CD_Mechanism Drug Lipophilic API (Phenyl/Piperidine rings) Complex Inclusion Complex (Water Soluble, Neutral pH) Drug->Complex Encapsulation CD HP-β-CD Excipient (Hydrophobic Cavity + Hydrophilic Exterior) CD->Complex Host-Guest Interaction

Caption: Mechanism of HP-β-CD host-guest encapsulation for lipophilic amines.

Quantitative Data: Comparison of Solubilization Strategies

The following table summarizes the expected performance of various formulation strategies for basic lipophilic amines.

StrategyExcipient / ReagentPrimary MechanismExpected Solubility Fold-IncreaseOptimal pH Range
pH Adjustment Citric Acid / HCl BufferIonization of basic amines10x - 50x3.0 - 4.5
Salt Formation Methanesulfonic AcidLowering crystal lattice energy50x - 100x4.0 - 6.0
Cyclodextrin 20% w/v HP-β-CDHost-guest inclusion complexation100x - 500x6.5 - 7.5
Cosolvent System 10% PEG400 + 5% PGReduction of dielectric constant20x - 50x5.0 - 7.4
Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, all protocols below are designed as self-validating systems.

Protocol 1: Micro-scale In Situ Salt Screening & pH Profiling

Objective: Identify the optimal counterion to maximize aqueous solubility.

  • Preparation: Aliquot 10 mg of Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine free base into separate 2 mL glass HPLC vials.

  • Counterion Addition: Add equimolar amounts of selected counterions (e.g., HCl, methanesulfonic acid, citric acid) dispersed in 1 mL of Deionized (DI) water to each vial.

  • Equilibration: Agitate the vials on an orbital shaker at 25°C for 24 hours to reach thermodynamic equilibrium.

  • Separation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet any undissolved free base or precipitated salt.

  • Quantification: Dilute the supernatant and analyze via HPLC-UV to quantify the dissolved API concentration.

  • Self-Validation Check: Measure the final pH of the supernatant. If the pH exceeds the pHmax​ (the pH at which the solubility of the salt equals the solubility of the free base), the precipitate is likely the un-ionized free base, indicating insufficient counterion concentration or inadequate acidic strength[2].

Protocol 2: Preparation of 20% (w/v) HP-β-CD Inclusion Complex

Objective: Achieve a clear, neutral-pH solution suitable for in vivo dosing.

  • Vehicle Preparation: Dissolve 2.0 g of HP-β-CD in 8.0 mL of Sterile Water for Injection (WFI). Vortex vigorously until the solution is completely clear and colorless.

  • API Incorporation: Gradually add the API (e.g., 50 mg) to the cyclodextrin solution under continuous magnetic stirring at 500 RPM.

  • Complexation: Sonicate the mixture in a water bath at 30°C for 30 minutes. The thermal energy facilitates the displacement of water molecules from the CD cavity, driving the host-guest complexation[3].

  • Finalization: Adjust the final volume to exactly 10.0 mL with WFI. Filter the solution through a 0.22 μm PVDF syringe filter to ensure sterility and remove any uncomplexed aggregates.

  • Self-Validation Check: Perform a 1:10 serial dilution of the final formulation in PBS (pH 7.4). If cloudiness or micro-precipitation occurs, the binding constant ( K1:1​ ) is too low for the dilution factor, indicating that a higher CD concentration or a ternary complexation agent (like a water-soluble polymer) is required[5].

References
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Salt Selection in Drug Development Source: Pharmaceutical Technology URL:[Link]

Sources

Optimization

optimizing mobile phase for Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine chromatography

Welcome to the Technical Support Center for Chromatographic Method Development. As a Senior Application Scientist, I designed this guide to help you navigate the specific challenges associated with Methyl-(2-phenyl-2-pip...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Method Development. As a Senior Application Scientist, I designed this guide to help you navigate the specific challenges associated with Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine .

This molecule presents a classic chromatographic hurdle: it contains both a tertiary piperidine nitrogen and a secondary methylamine group. With two highly basic centers (estimated pKa ~9.5), this analyte will aggressively interact with residual silanols on silica-based stationary phases, leading to severe peak tailing, poor recovery, and shifting retention times if the mobile phase is not rigorously optimized.

Below is the logical workflow, mechanistic troubleshooting guide, and self-validating protocols to achieve robust, reproducible separations.

Mobile Phase Optimization Logic

MobilePhaseLogic A Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine Dual Basic Centers (pKa ~9.5) B Select Detection Mode A->B C UV Detection B->C Optical D LC-MS Detection B->D Mass Spec E Low pH (2.5) Phosphate Buffer + TEA C->E Mitigate Tailing F High pH (9.5 - 10.5) Ammonium Bicarbonate D->F Maximize Retention G Low pH (2.5) Formic Acid / Formate D->G Standard Screening H Masks Silanols (Non-Volatile) E->H I Neutralizes Amine (Requires Hybrid Column) F->I J Protonates Amine (May cause early elution) G->J

Logical decision tree for basic amine mobile phase optimization based on detection mode.

Section 1: Troubleshooting & FAQs

Q1: Why is my peak tailing so badly, and why does the retention time keep shifting? A1: Peak tailing for basic drugs is primarily driven by secondary silanol interactions[1]. The pKa of standard silica silanols is around 3.5 to 4.5. At a neutral pH, these silanols are ionized (Si-O⁻). Simultaneously, your dual-basic amine is fully protonated (NH⁺). This creates a strong ion-exchange interaction that disrupts the standard reversed-phase partitioning, leading to exponential peak tailing[2]. Shifting retention times indicate that these active sites are slowly being saturated or stripped by your sample matrix.

Q2: I cannot change my legacy C18 column. How do I fix the tailing using only the mobile phase? A2: If you are restricted to a traditional silica column and using UV detection, you must chemically mask the silanols. Adding a competing basic modifier, such as 0.1% diethylamine (DEA) or 5 mM triethylamine (TEA), to the mobile phase will flood the negatively charged surface sites with positively charged ions, blocking adverse interactions[3]. Alternatively, dropping the mobile phase pH to 2.5 using a phosphate buffer neutralizes the silanols (Si-O⁻ becomes Si-OH), effectively shutting down the ion-exchange pathway[4].

Q3: I am transferring this method to LC-MS. Can I still use TEA or Phosphate buffers? A3: Absolutely not. Phosphate is non-volatile and will rapidly precipitate in the MS source, while TEA causes severe ion suppression and lingering background contamination. For LC-MS, you must switch to volatile buffers. While 0.1% Formic Acid is a standard starting point, highly basic amines often perform better under high-pH conditions (e.g., 5 mM Ammonium Bicarbonate, pH 9.5). High pH forces the amines into their unionized state, maximizing hydrophobic retention and yielding significantly narrower peak widths.

Q4: At low pH, my analyte elutes in the void volume. How do I increase retention? A4: At low pH, your diamine is doubly protonated and highly polar, causing it to partition poorly into the hydrophobic C18 stationary phase. To fix this, you have two options:

  • Ion-Pairing (UV Only): Use an ion-pairing agent like Trifluoroacetic acid (TFA), which forms a neutral, hydrophobic complex with the amine to increase retention.

  • High-pH Mobile Phase (LC-MS/UV): Switch to a pH > 9.5 to deprotonate the molecule, allowing standard reversed-phase retention mechanisms to take over. Note: High pH requires a specialized hybrid-silica column (e.g., ethylene-bridged hybrid) to prevent silica dissolution.

Section 2: Quantitative Data & Buffer Selection

To ensure method robustness, select your mobile phase buffer based on the exact physicochemical requirements of your detector and column chemistry.

Buffer SystemOptimal pH RangeVolatility (LC-MS)Mechanism of ActionTypical Concentration
Potassium Phosphate 2.0 - 3.0Non-Volatile (UV Only)Neutralizes acidic silanols (Si-O⁻ → Si-OH) to prevent ion-exchange.10 - 20 mM
Ammonium Formate 2.8 - 3.8Volatile (MS Compatible)Provides ionic strength; keeps amine fully protonated for ESI+.5 - 10 mM
Ammonium Bicarbonate 9.0 - 10.5Volatile (MS Compatible)Deprotonates basic amines to neutral state, maximizing C18 retention.5 - 10 mM
Triethylamine (TEA) N/A (Additive)Non-Volatile (UV Only)Competitively binds and masks active silanols.0.1% v/v or 5 mM

Section 3: Self-Validating Experimental Protocols

Protocol A: High-pH LC-MS Optimization Workflow (Gold Standard)

Use this protocol to achieve maximum retention and sharpest peak shapes for dual-basic amines via mass spectrometry.

  • Column Selection: Install a high-pH stable hybrid silica column (e.g., Waters XTerra, XBridge, or Phenomenex Gemini) capable of withstanding pH 12.

  • Mobile Phase A (Aqueous): Prepare 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust the pH to 10.0 using dilute Ammonium Hydroxide. Causality: pH 10.0 is >0.5 units above the analyte's pKa, ensuring the molecule is >90% unionized.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Gradient Design: Start at 5% B, hold for 1 minute, then ramp to 95% B over 10 column volumes.

  • System Suitability & Self-Validation:

    • Inject a 1 µg/mL standard.

    • Check 1 (Retention): Calculate the retention factor ( k′ ). If k′<2 , decrease initial organic concentration to 2%.

    • Check 2 (Peak Shape): Calculate the USP Tailing Factor ( Tf​ ). If Tf​>1.5 , verify the aqueous mobile phase pH. If the pH has drifted below 9.5, remake the buffer, as the amine is beginning to protonate.

Protocol B: Low-pH UV-Detection Rescue Method

Use this protocol if you are restricted to legacy bare-silica columns and optical detection.

  • Mobile Phase Preparation: Dissolve Potassium Phosphate to a concentration of 20 mM in HPLC-grade water.

  • Silanol Masking: Add 5 mM Triethylamine (TEA) to the aqueous buffer.

  • pH Adjustment: Titrate the buffer to exactly pH 2.5 using Phosphoric acid. Filter through a 0.22 µm membrane.

  • Equilibration: Flush the column with at least 20 column volumes of the mobile phase. Causality: TEA requires significant time to fully saturate and mask the active silanol sites on the column bed.

  • System Suitability & Self-Validation:

    • Inject the standard.

    • Check 1 (Fronting): If the peak exhibits fronting, your sample diluent is too strong. Dilute the sample directly in the initial mobile phase.

    • Check 2 (Irreversible Tailing): If severe tailing persists despite the TEA and low pH, the column's silica bed has likely undergone irreversible hydrolysis[4]. Replace the column.

References

  • "Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers", Benchchem.
  • "Tip on Peak Tailing of Basic Analytes", Phenomenex.
  • "Effect of pH on LC-MS Analysis of Amines", W
  • "LC Troubleshooting—All of My Peaks are Tailing!
  • "The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing", Chrom

Sources

Troubleshooting

preventing oxidative degradation of Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine during storage

Introduction This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for preventing the oxidative degradation of Methyl-(2-phenyl-2-piperidin-1-YL-e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for preventing the oxidative degradation of Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine and related secondary/tertiary amine compounds during storage. Oxidative degradation is a critical factor that can compromise sample integrity, leading to reduced potency, altered biological activity, and the formation of unknown impurities.[1] This document combines frequently asked questions (FAQs) for rapid issue resolution with in-depth troubleshooting guides and validated protocols to ensure the long-term stability of your valuable compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the storage and stability of Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine.

Q1: My sample of Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine has developed a yellowish or brownish tint. What does this mean?

A color change is a common visual indicator of chemical degradation, particularly oxidation.[2] For amine-containing compounds, this can be due to the formation of oxidized species or polymeric impurities. While a color change strongly suggests degradation, it should always be confirmed with analytical techniques.

Q2: What are the primary factors that cause this compound to degrade?

The main drivers of degradation for this class of compounds are:

  • Oxygen: The presence of atmospheric oxygen, particularly in the container's headspace, is the primary reactant for oxidation.[3][4]

  • Light: Exposure to UV or visible light can provide the energy to initiate oxidative reactions (photolysis).[5][6]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including oxidation.[7][8][9]

  • Presence of Metal Ions: Trace metal impurities (e.g., iron, copper) can act as catalysts, significantly speeding up oxidative degradation.[3]

Q3: What are the ideal, immediate storage conditions for this compound?

For optimal short-term and long-term stability, the compound should be stored under the following conditions:

  • Temperature: Refrigerated (2-8°C) or frozen (≤ -20°C).

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to displace oxygen.[10]

  • Light: Protected from light using amber-colored vials or by storing the container in a dark place.[1][11]

  • Container: In a well-sealed, appropriate container to prevent moisture and oxygen ingress.

Q4: Can I use antioxidants to protect my sample?

Yes, incorporating antioxidants can be an effective strategy.[2][10] Common choices for pharmaceutical formulations include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) for non-aqueous solutions, and ascorbic acid or sodium metabisulfite for aqueous preparations.[2][12] However, compatibility and potential interactions with your downstream application must be verified.

Part 2: Understanding the Degradation Pathway

To effectively prevent degradation, it is crucial to understand the underlying chemical mechanisms. Amines are susceptible to oxidation due to the lone pair of electrons on the nitrogen atom and the presence of adjacent carbon-hydrogen bonds.[13][14]

Q5: What are the likely chemical pathways for the oxidative degradation of Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine?

The structure of this molecule presents several sites vulnerable to oxidation. The process is often initiated by hydrogen or electron abstraction, forming a radical intermediate that then reacts with oxygen.[3][15]

Key potential degradation pathways include:

  • N-Oxidation: The tertiary piperidine nitrogen and the secondary amine nitrogen can be oxidized to form their respective N-oxides.

  • Oxidation at α-Carbon: The carbons directly adjacent to the nitrogen atoms are susceptible to oxidation, which can lead to the formation of an iminium ion. This intermediate is often unstable and can hydrolyze to form a carbonyl compound (aldehyde or ketone) and a lower-order amine.

  • Dealkylation: Oxidative processes can lead to the cleavage of alkyl groups from the nitrogen atom.[16]

Below is a diagram illustrating a generalized oxidative pathway for a secondary amine.

G substance substance intermediate intermediate product product condition condition Parent Parent Amine (R₂CH-NHR') Radical Amine Radical Cation or Carbon Radical Parent->Radical [O₂], hv, Mⁿ⁺ Noxide N-Oxide Parent->Noxide Peroxy Peroxy Radical Radical->Peroxy + O₂ Iminium Iminium Ion (R₂C=N⁺HR') Peroxy->Iminium H-abstraction Carbonyl Carbonyl (R₂C=O) + Amine (H₂NR') Iminium->Carbonyl + H₂O (Hydrolysis)

Caption: Proposed Oxidative Degradation Pathway for Amines.

Part 3: Troubleshooting and Degradation Analysis

This section provides a systematic approach to identifying and characterizing degradation when it is suspected.

Q6: I suspect my sample has degraded. How do I proceed?

A logical workflow is essential to confirm degradation, identify the root cause, and prevent recurrence. Follow the steps outlined in the troubleshooting diagram below.

G start_node start_node process_node process_node decision_node decision_node result_node result_node bad_result_node bad_result_node start Suspected Degradation visual Visual Inspection (Color, Clarity, Precipitate) start->visual analytical Analytical Confirmation (HPLC-UV, LC-MS) visual->analytical is_degraded Degradation Confirmed? analytical->is_degraded root_cause Root Cause Analysis (Storage Conditions, Headspace O₂) is_degraded->root_cause Yes no_degradation No Degradation Detected is_degraded->no_degradation No implement Implement Corrective Actions (Inert Gas, Antioxidants, etc.) root_cause->implement quarantine Quarantine Lot & Document Findings implement->quarantine

Caption: Troubleshooting Workflow for Suspected Degradation.

Q7: How do I analytically confirm degradation and identify the byproducts?

A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the preferred method.[17]

  • Method: A reverse-phase HPLC method (e.g., using a C18 column) can typically separate the more polar degradation products (like N-oxides) from the parent compound.

  • Detection:

    • UV/PDA: Monitor the appearance of new peaks and a decrease in the area of the parent peak.

    • LC-MS: Provides mass information for the new peaks, which is invaluable for identifying the structure of the degradants (e.g., a +16 Da shift often indicates oxidation). Gas Chromatography (GC) can also be used, particularly for volatile degradation products.[18][19]

Q8: How can I proactively identify potential degradation products?

A Forced Degradation Study is the industry-standard approach, as outlined in ICH guideline Q1A(R2).[20][21] This involves intentionally stressing the compound under harsh conditions to generate degradation products for analytical identification.[5] The goal is to achieve 5-20% degradation.[20]

Protocol: Forced Degradation Study

This protocol provides a framework for investigating the stability of Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine.

Objective: To identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC-grade water and acetonitrile/methanol

  • HPLC system with UV/PDA and/or MS detector

  • Photostability chamber and temperature-controlled oven

Experimental Workflow Diagram:

G start_node start_node process_node process_node end_node Identify Degradants & Validate Method start Prepare Stock Solution (e.g., 1 mg/mL in Methanol) stress Aliquot & Expose to Stress Conditions start->stress neutralize Neutralize/Quench Reactions stress->neutralize analyze Analyze All Samples by HPLC-UV/MS neutralize->analyze analyze->end_node

Caption: Experimental Workflow for a Forced Degradation Study.

Step-by-Step Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Apply Stress Conditions: Aliquot the stock solution into separate vials for each condition. See the table below for typical parameters.[5][22]

  • Sampling: Take samples at various time points (e.g., 2, 8, 24, 48 hours) to target 5-20% degradation.

  • Quench Reactions: Before analysis, neutralize acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute samples as needed.

  • Analysis: Analyze the unstressed control and all stressed samples using your developed HPLC method.

  • Evaluation:

    • Compare chromatograms to identify new peaks.

    • Calculate the percentage degradation of the parent compound.

    • Use MS data to propose structures for the major degradation products.

Table 1: Recommended Stress Conditions for Forced Degradation Studies

Stress Condition Typical Parameters Purpose
Acid Hydrolysis 0.1 M HCl at 60°C To assess stability in acidic environments.
Base Hydrolysis 0.1 M NaOH at 60°C To assess stability in basic environments.
Oxidation 3% H₂O₂ at room temperature To specifically generate oxidative degradants.[23]
Thermal 80°C (dry heat) To identify thermally labile products.[22]

| Photostability | Expose to ≥1.2 million lux hours (visible) and ≥200 watt-hours/m² (UV) | To determine light sensitivity as per ICH Q1B.[5] |

Part 4: Proactive Prevention and Long-Term Storage Protocols

Implementing robust storage and handling procedures is the most effective way to prevent degradation.

Q9: What are the definitive best practices for ensuring the long-term stability of this compound?

A multi-faceted approach is required, focusing on controlling the key environmental factors that drive degradation.

Table 2: Summary of Recommended Storage & Handling Conditions

Parameter Recommendation Rationale
Temperature Store at ≤ -20°C for long-term storage. Significantly slows the rate of all degradation reactions.[8]
Atmosphere Purge container headspace with an inert gas (Argon or Nitrogen). Displaces oxygen, the primary reactant in oxidative degradation.[10]
Light Use amber glass vials and store in the dark. Prevents initiation of photo-oxidative reactions.[1]
Form Store as a dry solid whenever possible. Reduces molecular mobility and susceptibility to hydrolysis/oxidation compared to solutions.[6]
Container Use high-quality, tightly sealed glass vials. Prevents ingress of atmospheric oxygen and moisture.

| Additives | Consider adding a compatible antioxidant for solutions. | Scavenges free radicals and reactive oxygen species to protect the API.[2][10] |

Q10: How do I properly prepare a sample for long-term storage under an inert atmosphere?

Protocol: Inert Gas Blanketing for Sample Storage

Objective: To displace headspace oxygen in a storage vial with an inert gas to prevent oxidation.

Materials:

  • Sample vial with a septum-lined cap

  • Source of high-purity nitrogen or argon gas with a regulator

  • Two long needles (e.g., 22-gauge)

Procedure:

  • Prepare Sample: Place your solid or liquid sample into the vial. If it is a solution, use a solvent that has been sparged with inert gas for 15-20 minutes to remove dissolved oxygen.

  • Seal Vial: Securely crimp or screw the septum-lined cap onto the vial.

  • Set Up Gas Flow: Set the gas regulator to a very low, gentle flow rate (e.g., 1-2 psi). A high flow rate can cause sample to splash or blow out.

  • Purge Headspace: Carefully pierce the septum with both needles. One needle will act as the gas inlet, and the other as the vent.

  • Position Needles: Position the inlet needle so it is just above the sample surface, filling the headspace with the inert gas. The vent needle should be higher up, just piercing the septum.

  • Flush: Allow the inert gas to flow gently for 30-60 seconds. This is sufficient to displace the lighter air (mostly N₂ and O₂) with the heavier argon or to thoroughly flush with nitrogen.

  • Remove Needles: While the gas is still flowing, remove the vent needle first, followed immediately by the inlet needle. This creates a slight positive pressure inside the vial, preventing air from re-entering.

  • Seal and Store: For extra security, wrap the cap with parafilm. Place the vial in the appropriate temperature and light-protected storage location. Headspace oxygen analysis can be used to verify the effectiveness of the purging process.[24][25]

By implementing these diagnostic, analytical, and preventative strategies, researchers can ensure the integrity and stability of their valuable amine compounds, leading to more reliable and reproducible experimental outcomes.

References

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. (2025). MDPI. Retrieved from [Link]

  • methyl[2-(4-phenylpiperazin-1-yl)ethyl]amine — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • Continuous Online Analysis of Amine Solvents Using Gas Chromatography. University of Texas at Austin. Retrieved from [Link]

  • Headspace Oxygen Analysis. Coriolis Pharma. Retrieved from [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. American Society of Interventional Pain Physicians. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Retrieved from [Link]

  • Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. (2022). PMC - NIH. Retrieved from [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC - NIH. Retrieved from [Link]

  • Impact of Solvent on the Thermal Stability of Amines. (2022). Industrial & Engineering Chemistry Research - ACS Publications. Retrieved from [Link]

  • Effect of Formulation Factors and Oxygen Levels on the Stability of Aqueous Injectable Solution Containing Pemetrexed. (2020). PMC - NIH. Retrieved from [Link]

  • Pharmaceutical formulations including an amine compound. Google Patents.
  • How to Mitigate Oxidation in Drug Formulations. (2026). Patsnap Eureka. Retrieved from [Link]

  • STRUCTURAL INSIGHTS INTO THE MECHANISM OF AMINE OXIDATION BY MONOAMINE OXIDASES A AND B. PMC - NIH. Retrieved from [Link]

  • Avoiding product oxidation by h2o2 in isolators: right analyses. A3P. Retrieved from [Link]

  • Kinetics and Mechanism of the Oxidation of Secondary Hydroxylamines to Nitrones with Hydrogen Peroxide, Catalyzed by Methylrhenium Trioxide. Inorganic Chemistry - ACS Publications. Retrieved from [Link]

  • Effect of Various Parameters on the Thermal Stability and Corrosion of CO 2 -Loaded Tertiary Amine Blends. (2020). MDPI. Retrieved from [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (2017). PubMed. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. Retrieved from [Link]

  • Oxygen-Dependent Accelerated Stability Modeling of Drug Products. (2025). Molecular Pharmaceutics - ACS Publications. Retrieved from [Link]

  • Analgesic drugs (Chapter 31). Fundamentals of Anaesthesia - Cambridge University Press & Assessment. Retrieved from [Link]

  • Thermal Stability of Amine Compounds and Dichloromethane. Aidic. Retrieved from [Link]

  • The Importance of Headspace Testing in Medical Vial Packaging. (2023). Industrial Physics. Retrieved from [Link]

  • 1-Phenyl-2-piperidin-1-ylethanol | C13H19NO | CID 17202. PubChem - NIH. Retrieved from [Link]

  • A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. (2021). ResearchGate. Retrieved from [Link]

  • Effect of Antioxidants in Medicinal Products on Intestinal Drug Transporters. (2024). MDPI. Retrieved from [Link]

  • Impact of Solvent on the Thermal Stability of Amines. PMC - NIH. Retrieved from [Link]

  • Aromatic Amines Antioxidants for Polymers. Performance Additives. Retrieved from [Link]

  • relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. (2024). Clean Energy | Oxford Academic. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. Retrieved from [Link]

  • methyl[2-(piperidin-1-yl)ethyl]amine dihydrochloride — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • Oxygen depletion in the headspace for samples treated with and without... ResearchGate. Retrieved from [Link]

  • Stabilization of Oxidation Prone Ingredients. Fagron Academy. Retrieved from [Link]

  • Amine Antioxidants Wholesale, Octylated Butylated Diphenylamine. (2026). Tintoll. Retrieved from [Link]

  • Addressing Instability in APIs Prone to Oxidation in Tablet Formulations. (2025). Pharma.Tips. Retrieved from [Link]

  • The Impact of Temperature and Concentration on Amine Treatment Unit Efficiency. (2016). Process-Heating.com. Retrieved from [Link]

  • Fentanyl: General Properties and Therapeutic Uses. (2019). Nova Science Publishers. Retrieved from [Link]

  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO. Retrieved from [Link]

  • Understanding the chemical basis of drug stability and degradation. (2021). The Pharmaceutical Journal. Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (2017). Pharmaguideline. Retrieved from [Link]

  • Amine Oxidation Catalyzed by NO2. OSTI.GOV. Retrieved from [Link]

  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. PMC - NIH. Retrieved from [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY. (2021). IJCRT.org. Retrieved from [Link]

  • AMINES Oxidation of Primary, Secondary, and Tertiary Amines with Neutral Permanganate. A Simple Method for Degrading Amines to A. Sciencemadness.org. Retrieved from [Link]

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. PMC - NIH. Retrieved from [Link]

Sources

Optimization

resolving peak tailing issues for Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine in HPLC

A Guide for Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center. This guide provides a comprehensive, in-depth approach to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center. This guide provides a comprehensive, in-depth approach to diagnosing and resolving a common and often frustrating issue in High-Performance Liquid Chromatography (HPLC): peak tailing, with a specific focus on basic compounds such as Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine. As a Senior Application Scientist, my goal is to move beyond simple checklists and provide a logical, scientifically-grounded framework to empower you to solve these challenges efficiently.

Understanding the Core Problem: Why Basic Compounds Tail

The primary reason basic compounds like Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine exhibit peak tailing in reversed-phase HPLC is due to unwanted secondary interactions with the stationary phase.[1][2] While the primary retention mechanism is hydrophobic interaction with the C18 or C8 ligands, a secondary, stronger interaction occurs between the positively charged basic analyte and negatively charged residual silanol groups (Si-OH) on the silica surface.[1][3][4]

  • Analyte Characteristics: Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine contains a piperidine moiety and at least one other amine group. Piperidine's conjugate acid has a pKa of approximately 11.2, making it a strong base.[5][6] In typical mobile phases (pH 2-7), these amine groups will be protonated, carrying a positive charge (R₃NH⁺).

  • Stationary Phase Characteristics: Standard silica-based stationary phases have residual silanol groups. These silanols are weakly acidic, with a pKa of around 3.8-4.2.[7] At mobile phase pH values above ~3, these silanols begin to deprotonate, creating ionized, negatively charged sites (SiO⁻).[1][7]

This creates a strong ionic interaction (adsorption) between the positively charged analyte and the negatively charged silanol sites.[3] This "mixed-mode" retention mechanism is much stronger than the intended hydrophobic interaction, causing a portion of the analyte molecules to be retained longer, resulting in a "tail" on the backside of the peak.[2]

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

Peak tailing refers to a peak shape that is not symmetrical, where the back half of the peak is broader than the front half. It is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), with an ideal value of 1.0. Tailing peaks are problematic because they reduce resolution between adjacent peaks, decrease sensitivity (lower peak height), and complicate accurate integration, leading to imprecise quantification.[2]

Q2: I see tailing for my basic compound but not for my neutral standards. What does this mean?

This is a classic sign of a chemical, rather than a physical, problem.[3] If a neutral compound (e.g., toluene, caffeine) gives a symmetrical peak, your HPLC system (plumbing, connections, etc.) is likely fine.[3] The tailing of only the basic analyte strongly points to the silanol interaction mechanism described above.[3][8]

Q3: Can I fix tailing by simply increasing the flow rate?

While minor improvements might be seen, changing the flow rate does not address the root cause of the chemical interaction. It is not a robust solution for significant tailing caused by silanol interactions.

Q4: What is an "end-capped" column and will it solve my problem?

End-capping is a process where manufacturers treat the silica stationary phase with a small silylating reagent (like trimethylchlorosilane) to convert many of the accessible residual silanols into less polar groups.[1] Modern, high-purity silica columns with dense end-capping (often called "base-deactivated") are specifically designed to reduce these secondary interactions and are highly recommended for analyzing basic compounds.[3][9] While they significantly improve peak shape, they may not eliminate tailing for very strong bases, often requiring mobile phase optimization as well.[2]

Systematic Troubleshooting Guide

Follow this logical workflow to diagnose and resolve peak tailing for your basic analyte. Start with the simplest and most common solutions before moving to more involved method development.

Troubleshooting_Workflow cluster_0 Start Here cluster_1 Step 1: Mobile Phase pH Control cluster_2 Step 2: Mobile Phase Additives cluster_3 Step 3: Column Selection cluster_4 Resolution Start Peak Tailing Observed for Basic Analyte pH_Check Is Mobile Phase pH Controlled & Optimized? Start->pH_Check Low_pH Low pH Approach (pH 2.5-3.0) pH_Check->Low_pH No / Unsure Additive_Check Is an Additive Needed? pH_Check->Additive_Check Yes, but still tails High_pH High pH Approach (pH > 9) Low_pH->High_pH Fails Low_pH->Additive_Check Improves, but still tails Solved Problem Solved: Symmetrical Peak Low_pH->Solved Success High_pH->Additive_Check Fails High_pH->Solved Success Add_TEA Add Competing Base (e.g., 0.1% TEA) Additive_Check->Add_TEA Yes Column_Check Is Column Appropriate? Additive_Check->Column_Check No Add_TEA->Column_Check Fails Add_TEA->Solved Success Modern_Column Use Modern, End-Capped Type B Silica Column Column_Check->Modern_Column Using old column Hybrid_Column Use Hybrid Particle Column (for high pH) Column_Check->Hybrid_Column Need high pH Modern_Column->Low_pH Hybrid_Column->High_pH Re-evaluate pH

Caption: A systematic workflow for troubleshooting peak tailing of basic compounds.

Step 1: Mobile Phase pH Optimization (The Most Powerful Tool)

Controlling the ionization state of both your analyte and the stationary phase is the most effective way to eliminate tailing.[10][11][12][13] You have two primary strategies:

A) Low pH Approach (pH 2.5 - 3.0)

  • Mechanism: At a low pH, two things happen. First, your basic analyte is fully protonated and carries a consistent positive charge (R₃NH⁺). Second, and more importantly, the low pH suppresses the ionization of the acidic silanol groups, keeping them in their neutral form (Si-OH).[1][2] This eliminates the strong ionic attraction, leaving only the desired hydrophobic retention mechanism.[7]

  • Protocol:

    • Prepare a buffer such as 10-20 mM potassium phosphate or 0.1% formic acid.

    • Adjust the pH of the aqueous portion of the mobile phase to 2.5 using an acid like phosphoric acid.

    • Ensure your column is stable at this pH. Most modern silica columns are rated for use down to pH 2, but always check the manufacturer's specifications.[1]

  • Caveat: Do not operate standard silica columns below pH 2, as this can cause hydrolysis of the bonded phase, leading to rapid column degradation.[14]

B) High pH Approach (pH > 9)

  • Mechanism: This approach works by neutralizing the analyte. At a pH well above the analyte's pKa (~11.2), the amine will be in its free base, neutral form (R₃N). While the silanol groups will be fully ionized and negatively charged (SiO⁻), the analyte is now neutral, and the strong ionic interaction is again eliminated. This can often lead to excellent peak shapes.[15]

  • Protocol:

    • Prepare a buffer such as 10 mM ammonium bicarbonate or 0.1% ammonia solution.

    • Adjust the pH to 9, 10, or higher.

  • CRITICAL: This approach requires a pH-stable column. Standard silica will dissolve rapidly at pH > 8.[14] You must use a hybrid particle column (e.g., Waters XBridge™, Agilent Zorbax Extend-C18) which is specifically designed for high pH stability.[14][16][17]

Step 2: Employ Mobile Phase Additives (Competing Base)

If pH adjustment alone is insufficient, the next step is to add a "competing base" or "silanol suppressor" to the mobile phase.

  • Mechanism: Small, basic additives like triethylamine (TEA) are added at low concentrations (0.05% - 0.2%).[18][19] The protonated TEA molecules will preferentially bind to the ionized silanol sites on the stationary phase, effectively "masking" them from your analyte.[19][20] This reduces the number of available sites for secondary interactions, thereby improving peak shape.[21]

Silanol_Interaction cluster_0 Scenario A: Peak Tailing cluster_1 Scenario B: Tailing Resolved with Additive Analyte1 Analyte-NH+ Silanol1 Silica-O- Analyte1->Silanol1 Strong Ionic Interaction TEA TEA-H+ Silanol2 Silica-O- TEA->Silanol2 Masking Interaction Analyte2 Analyte-NH+ Analyte2->Silanol2 Interaction Blocked

Caption: Mechanism of a competing base (TEA) masking silanol sites.

AdditiveTypical ConcentrationpKa (of conjugate acid)Notes
Triethylamine (TEA) 0.1 - 0.5%~10.7The most common choice. Can shorten column life over time.[21]
Diethylamine (DEA) 0.1 - 0.5%~11.0A strong competitor, sometimes more effective than TEA.[18]
Formic Acid 0.1%~3.75Primarily a pH modifier for low pH work, but the formate ion can provide some weak ion-pairing effects.
Ammonia 0.1%~9.25Used as a buffer for high pH methods.

Table 1. Common mobile phase additives and their properties.

Step 3: Re-evaluate Your Stationary Phase

If the above steps do not fully resolve the issue, your column chemistry may be the limiting factor.

  • Avoid "Type A" Silica: Older columns are often based on "Type A" silica, which has higher metal content and more acidic silanol groups, making it very prone to causing tailing with basic compounds.[2][22]

  • Choose Modern "Type B" Silica: Modern columns use high-purity, "Type B" silica with low metal content and are typically well end-capped. These offer significantly better performance for basic analytes.[2]

  • Embrace Hybrid Particle Technology: For the ultimate in performance and pH flexibility, hybrid organic/inorganic particle columns are the superior choice.[16] They offer excellent stability from pH 1-12 and have a reduced number of active silanol sites, providing exceptional peak shapes for basic compounds even with simple mobile phases.[14][17]

Final System Check

While chemical interactions are the most likely cause, always rule out physical issues:

  • Column Voids: A void at the head of the column can cause tailing for all peaks. Try reversing and flushing the column (if the manufacturer allows).[1]

  • Extra-Column Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can introduce dead volume, causing peak distortion.[3][8]

By systematically addressing mobile phase pH, considering the strategic use of additives, and selecting a modern, appropriate stationary phase, you can effectively eliminate peak tailing and develop robust, accurate, and reliable HPLC methods for even the most challenging basic compounds.

References

  • Peak Tailing in HPLC - Element Lab Solutions. Element Lab Solutions. [Link]

  • HPLC Peak Tailing - Axion Labs. Axion Labs. [Link]

  • Why Do Peaks Tail? - LC Troubleshooting Bible. LCGC North America. [Link]

  • How can I prevent peak tailing in HPLC? - ResearchGate. ResearchGate. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences. GL Sciences. [Link]

  • PIPERIDINE - Ataman Kimya. Ataman Kimya. [Link]

  • Piperidine - Wikipedia. Wikipedia. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. LCGC International. [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? - Waters Knowledge Base. Waters Corporation. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. Phenomenex. [Link]

  • Triethylamine as a Mobile Phase Additive: What Does It Do? - Welch Materials. Welch Materials. [Link]

  • Hybrid Particle Columns: The First Twenty Years | LCGC International. LCGC International. [Link]

  • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]

  • Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. MICROSOLV. [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters Corporation. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC. National Center for Biotechnology Information. [Link]

  • HPLC Column Selection Guide - Phenomenex. Phenomenex. [Link]

  • Hybrid particle technology and its use in HPLC. Scientist Live. [Link]

  • 5 Main Types of HPLC Columns Explained - Torontech. Torontech. [Link]

  • Effect of Triethylamine (TEA) on the Retention in RPLC - Pharma Growth Hub. Pharma Growth Hub. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. Pharma Growth Hub. [Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC International. [Link]

  • How Particle Size Affects Chromatography Performance - Phenomenex. Phenomenex. [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina. University of Regina. [Link]

  • Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds - Excellence in Analytical Chemistry. Excellence in Analytical Chemistry. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. International Journal of Novel Research and Development. [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc.. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. Crawford Scientific. [Link]

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. - ResearchGate. ResearchGate. [Link]

  • An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy - iosrphr.org. IOSR Journal of Pharmacy. [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. ACD/Labs. [Link]

  • Piperidine: Properties, Reactions, Production And Uses - Chemcess. Chemcess. [Link]

  • The Theory of HPLC Column Chemistry. Crawford Scientific. [Link]

  • Exploring the Role of pH in HPLC Separation - Veeprho. Veeprho. [Link]

  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc. Chrom Tech, Inc.. [Link]

  • Innovations in Liquid Chromatography: 2025 HPLC Column and Accessories Review. LCGC. [Link]

  • Which brand of HPLC column is better for you and why? - ResearchGate. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Improving Enantiomeric Resolution of Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine

Welcome to the technical support center for the chiral synthesis and resolution of Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine. This guide is designed for researchers, scientists, and drug development professionals to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral synthesis and resolution of Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize experiments aimed at achieving high enantiomeric purity. The following sections provide in-depth, experience-based answers to common challenges, detailed protocols, and the scientific rationale behind our recommendations.

While the specific compound "Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine" is not extensively documented in publicly available literature, the principles and troubleshooting strategies outlined here are based on well-established methods for analogous structures, such as 2-arylethylamines and substituted piperidines.[1][2] These approaches provide a robust framework for enhancing your enantiomeric resolution.

Section 1: Troubleshooting Classical Resolution via Diastereomeric Salt Crystallization

Classical resolution is often the first method attempted due to its scalability and cost-effectiveness.[3] However, achieving high diastereomeric excess (d.e.) and, subsequently, high enantiomeric excess (e.e.), can be challenging.

FAQ: My diastereomeric salt crystallization is yielding low enantiomeric excess. What are the common pitfalls?

Answer: Low enantiomeric excess after crystallization is a frequent issue that typically points to one of four key areas: the choice of resolving agent, the solvent system, crystallization kinetics, or the formation of a solid solution.

  • Suboptimal Resolving Agent: The interaction between your racemic amine and the chiral resolving agent is highly specific. An ideal agent will form a pair of diastereomeric salts with a significant difference in solubility in a given solvent. If the solubility of the two salts is too similar, they will co-precipitate, leading to low d.e.

  • Inappropriate Solvent System: The solvent plays a crucial role in modulating the solubility of the diastereomeric salts.[4] A good solvent system will maximize the solubility difference between the two diastereomers. Sometimes, a single solvent is insufficient, and a binary or even ternary system (e.g., using an anti-solvent) is required to induce selective crystallization.[4]

  • Uncontrolled Crystallization Kinetics: Rapid cooling or high supersaturation can lead to the kinetic trapping of the more soluble diastereomer within the crystal lattice of the less soluble one.[5] A slow, controlled cooling profile is often necessary to allow the system to remain near equilibrium, favoring the crystallization of the less soluble salt.[5]

  • Formation of a Solid Solution: In some cases, the two diastereomeric salts can co-crystallize to form a solid solution, where one diastereomer is incorporated into the crystal lattice of the other.[6][7] This makes separation by simple crystallization extremely difficult and is indicated by only moderate enrichment even after multiple recrystallizations. Constructing a phase diagram can help diagnose this issue.[6][8]

Experimental Protocol: Systematic Screening of Resolving Agents and Solvents

This protocol outlines a systematic approach to identify an effective resolving agent and solvent system for your chiral amine.

Objective: To efficiently screen multiple conditions to maximize the diastereomeric excess (d.e.) of the crystallized salt.

Methodology:

  • Preparation: In an array of small vials, dissolve a precise amount of your racemic Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine.

  • Resolving Agent Addition: To each vial, add a stoichiometric equivalent (e.g., 0.5 equivalents for resolving a racemate) of a different chiral acid (e.g., Tartaric acid derivatives, Mandelic acid, Camphorsulfonic acid).

  • Initial Dissolution & Salt Formation: Add a small amount of a "good" solvent (e.g., methanol, ethanol) to each vial and warm gently to ensure complete dissolution and formation of the diastereomeric salts.[4]

  • Solvent Screening: To each vial, add a different primary crystallization solvent (e.g., isopropanol, acetonitrile, ethyl acetate, toluene) until the solution becomes slightly turbid, then add a drop of the "good" solvent to redissolve.

  • Induce Crystallization: Allow the vials to cool slowly to room temperature, followed by further cooling in a refrigerator (4°C). If no crystals form, gradual addition of an anti-solvent (e.g., hexane, heptane) can be attempted.[4]

  • Isolation and Analysis: Isolate any resulting crystals by filtration. Liberate the free amine by treating the crystals with a base (e.g., aq. NaOH) and extracting with an organic solvent. Analyze the enantiomeric excess (e.e.) of the free amine using chiral HPLC.

Data Presentation: Example Screening Results
Resolving AgentSolvent SystemYield (%)Enantiomeric Excess (e.e.) (%)
Di-p-toluoyl-L-tartaric acidMethanol/Water4075
(R)-Mandelic AcidIsopropanol3588
(1S)-(+)-10-Camphorsulfonic acidAcetonitrile2560
(R)-Mandelic AcidEthanol/Heptane4295

This table illustrates how different combinations of resolving agents and solvents can significantly impact the outcome of the resolution.

Diagram: Workflow for Optimizing Diastereomeric Salt Crystallization

G racemate Racemic Amine screen_agents Screen Chiral Resolving Agents racemate->screen_agents screen_solvents Screen Solvents & Anti-Solvents screen_agents->screen_solvents optimize_temp Optimize Cooling Profile & Temp. screen_solvents->optimize_temp analyze Analyze e.e. (Chiral HPLC) optimize_temp->analyze low_ee Low e.e. (<90%) analyze->low_ee high_ee High e.e. (>90%) analyze->high_ee low_ee->screen_agents Re-screen recrystallize Recrystallize low_ee->recrystallize If improvement seen done Pure Enantiomer high_ee->done recrystallize->analyze G cluster_0 Initial State (Racemic Amine) cluster_1 Reaction at ~50% Conversion R_amine R-Amine reagents + Acyl Donor + Lipase R_amine->reagents S_amine S-Amine S_amine->reagents S_amine_unreacted S-Amine (High e.e.) sep Separation (e.g., Extraction, Chromatography) S_amine_unreacted->sep R_amide R-Amide (High e.e.) R_amide->sep reagents->S_amine_unreacted Slow/No Reaction reagents->R_amide Fast Reaction

Caption: Principle of enzymatic kinetic resolution of a racemic amine.

Section 3: Optimizing Chiral Chromatography for Analysis and Purification

Chiral HPLC or SFC is indispensable for determining the enantiomeric excess of your material and can also be used for preparative separation. [9]

FAQ: I am seeing poor peak resolution or bad peak shape on my chiral column. How can I improve my separation?

Answer: Poor chromatographic performance is usually a method development issue related to the column, mobile phase, or analytical conditions.

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor. [9]For chiral amines, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective. [9]Other options include Pirkle-type or macrocyclic glycopeptide columns. [10]If one column fails, screening others with different chiral selectors is the best strategy. [10]2. Mobile Phase Optimization:

    • Normal Phase: A mobile phase of hexane/isopropanol or hexane/ethanol is a common starting point. [10]Adding a small amount (0.1%) of an amine modifier like diethylamine (DEA) or triethylamine (TEA) is often essential to prevent peak tailing by blocking active sites on the silica support. [11] * Reversed Phase: A mobile phase of acetonitrile or methanol with an aqueous buffer is used. The pH of the buffer can significantly influence retention and selectivity. [12]3. Flow Rate and Temperature: Reducing the flow rate can increase column efficiency and improve resolution, though it will lengthen the analysis time. [13]Temperature affects solvent viscosity and mass transfer kinetics; running the column at a controlled temperature (e.g., 25°C or 40°C) can improve reproducibility and sometimes resolution. [11]4. Derivatization: If direct separation is challenging, consider derivatizing the amine with a reagent like trifluoroacetic anhydride (TFAA) or a chiral derivatizing agent. This can improve interactions with the CSP or allow separation on a standard achiral column. [13]

Experimental Protocol: Chiral HPLC Method Development

Objective: To develop a robust chiral HPLC method for the baseline separation of the enantiomers of Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine.

Methodology:

  • Column Selection: Start with a polysaccharide-based CSP (e.g., Chiralcel OD-H or Chiralpak AD).

  • Initial Mobile Phase (Normal Phase):

    • Prepare a mobile phase of 90:10 (v/v) n-hexane:isopropanol with 0.1% DEA.

    • Set the flow rate to 1.0 mL/min and the temperature to 25°C. [11] * Use a UV detector at a wavelength where the analyte absorbs (e.g., 254 nm).

  • Optimization:

    • Adjust Solvent Ratio: If resolution is poor, vary the ratio of hexane to alcohol (e.g., 95:5, 80:20). Increasing the alcohol content generally reduces retention time.

    • Change Alcohol Modifier: Switch the alcohol from isopropanol to ethanol, as this can alter selectivity.

    • Try a Different Column: If separation is still not achieved, switch to a CSP with a different selector (e.g., from a cellulose-based to an amylose-based column). [10]4. Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. [11]Ensure the sample is fully dissolved and filtered before injection.

Section 4: Advanced Strategies - Asymmetric Synthesis

While resolution separates a pre-existing mixture, asymmetric synthesis aims to create predominantly one enantiomer from the start. [14]This is often a more efficient and sustainable approach in drug development. For a molecule like Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine, several strategies could be envisioned, including:

  • Asymmetric Hydrogenation: Reduction of a suitable prochiral precursor, such as an enamine or pyridinium salt, using a chiral catalyst (e.g., based on Iridium or Rhodium) can provide direct access to the chiral piperidine structure. [2][15]* Chiral Auxiliary-Mediated Synthesis: Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of a key bond-forming reaction. The auxiliary is then removed to yield the enantiomerically enriched product. [15]* Organocatalysis: Chiral small molecules can catalyze reactions to form the desired product with high enantioselectivity. [1] These methods require more specialized synthetic development but can ultimately provide a more elegant and scalable route to the desired enantiomerically pure compound.

References

  • Technical Support Center: Enhancing Enantio-Efficiency of Chiral Amine Separation - Benchchem.
  • Technical Support Center: Chiral Resolution via Diastereomeric Salt Crystallization - Benchchem.
  • Troubleshooting diastereomeric salt crystallization for chiral resolution. - Benchchem.
  • Ghamghamy, M. et al. (2007). Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. The Journal of Organic Chemistry. Available from: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Available from: [Link]

  • Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. (2007). ResearchGate. Available from: [Link]

  • A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine - Benchchem.
  • Szychidek, A. et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. Available from: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2025). LCGC International. Available from: [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). PMC. Available from: [Link]

  • de la Torre, C. et al. (2022). Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites. National Science Review | Oxford Academic. Available from: [Link]

  • Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. (n.d.). J-Stage. Available from: [Link]

  • Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. Available from: [Link]

  • Chiral Resolution with and without Resolving Agents. (2026). Pharmaceutical Technology. Available from: [Link]

  • Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. (n.d.). ResearchGate. Available from: [Link]

  • Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. (n.d.). ChemRxiv. Available from: [Link]

  • Kinetic resolution of amines - Bode Research Group. (n.d.). Available from: [Link]

  • Oketani, R. et al. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications (RSC Publishing). Available from: [Link]

  • (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. (2009). ResearchGate. Available from: [Link]

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (2024). Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Available from: [Link]

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (n.d.). PMC. Available from: [Link]

  • Asymmetric Synthesis of 2-Substituted Piperidine Alkaloids: Application Notes and Protocols - Benchchem.

Sources

Optimization

Technical Support Center: Troubleshooting Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine Batch Synthesis

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with drug development professionals on the scale-up and optimization of sterically hindered, benzylic amine derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with drug development professionals on the scale-up and optimization of sterically hindered, benzylic amine derivatives. The synthesis of Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine—a structurally complex 1,2-diamine derivative—presents unique chemoselectivity and purification challenges.

This guide deconstructs the standard three-step synthetic pipeline to address the root causes of common side reactions, providing self-validating protocols to ensure high-yield batch runs.

Synthetic Workflow Overview

To minimize side reactions, we must first establish a controlled baseline route. The most robust approach avoids the direct reductive amination of unstable phenylglyoxal derivatives. Instead, it relies on a stepwise assembly via an α -bromo ester, followed by amidation and reduction.

Workflow A Ethyl 2-bromo- 2-phenylacetate B Ethyl 2-phenyl-2- (piperidin-1-yl)acetate A->B Piperidine (Substitution) C N-methyl-2-phenyl-2- (piperidin-1-yl)acetamide B->C Methylamine (Amidation) D Methyl-(2-phenyl-2- piperidin-1-YL-ethyl)-amine C->D LiAlH4 or BH3 (Reduction)

Caption: Synthetic workflow for Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During Step 1 (Piperidine Substitution), my GC-MS shows a massive impurity at m/z 180 instead of the desired product. Why is this happening? Expert Analysis: An impurity at m/z 180 corresponds to ethyl mandelate (ethyl 2-hydroxy-2-phenylacetate). The benzylic α -carbon of ethyl 2-bromo-2-phenylacetate is highly electrophilic. If your piperidine or solvent contains adventitious water,1. Because the transition state is stabilized by the adjacent phenyl ring (partial SN1 character), hydrolysis rapidly outcompetes amination. Corrective Action:

  • Dry piperidine over KOH pellets prior to use.

  • Use strictly anhydrous acetonitrile or THF as the solvent.

  • Employ a non-nucleophilic acid scavenger (e.g., anhydrous K₂CO₃) rather than relying solely on excess piperidine, which can be hygroscopic.

Q2: My Step 2 amidation with methylamine is stalling at 40% conversion. Heating it further leads to a complex mixture. How do I force completion? Expert Analysis: Direct aminolysis of an ester with methylamine is an equilibrium-driven process that is notoriously slow for sterically hindered α -substituted acetates. If you are using aqueous methylamine (40% w/w) and heating the reaction, the hydroxide/water content will irreversibly hydrolyze your ester to 2-phenyl-2-(piperidin-1-yl)acetic acid, effectively halting the amidation and creating the "complex mixture" you observe. Corrective Action:

  • Use a 33% solution of methylamine in absolute ethanol or THF, strictly avoiding aqueous solutions.

  • If steric hindrance still stalls the reaction, intentionally hydrolyze the ester to the carboxylic acid, convert it to an acid chloride using thionyl chloride (SOCl₂), and quench with anhydrous methylamine.

Q3: In the final reduction (Step 3), my yield of the target amine is low, and I am isolating an aldehyde byproduct. Is the LiAlH₄ failing? Expert Analysis: The reduction of amides by Lithium Aluminum Hydride (LiAlH₄) is mechanistically distinct from ketone reduction. The initial hydride transfer forms a tetrahedral hemiaminal intermediate (an O-aluminate complex). For the reaction to proceed to the amine, this intermediate must collapse,2. If the reaction is not heated sufficiently (e.g., run at room temperature instead of refluxing THF), the stable tetrahedral intermediate persists. Upon aqueous workup, this intermediate hydrolyzes,3. Corrective Action: Ensure the reaction is refluxed in THF (66 °C) for at least 12 hours. Never quench an amide reduction prematurely.

Q4: I switched from LiAlH₄ to Borane-THF (BH₃·THF) for safety reasons, but now my product mass is off, and NMR shows broad peaks. What went wrong? Expert Analysis: 4. However, the resulting basic amine immediately reacts with excess borane to form a highly stable, covalently bound amine-borane complex.5. Corrective Action: You must perform an acidic methanolysis. After quenching excess BH₃ with methanol, add 1M HCl in methanol and reflux for 1-2 hours. This converts the borane to volatile trimethyl borate (B(OMe)₃) and liberates the amine as a hydrochloride salt.

Pathway Amide Tertiary Amide Precursor Intermediate Tetrahedral Hemiaminal Intermediate Amide->Intermediate 1st Hydride Addition Target Target Amine Product Intermediate->Target Iminium formation & 2nd Hydride Side1 Aldehyde Impurity (Premature Quench) Intermediate->Side1 Aqueous Quench (Incomplete Rxn) Side2 Amine-Borane Complex (If BH3 is used) Target->Side2 Borane coordination Side2->Target HCl/MeOH Reflux

Caption: Amide reduction pathway highlighting potential side reactions and recovery.

Quantitative Data & Analytical Signatures

To build a self-validating system, use the following analytical markers to track reaction progress and identify side reactions instantly.

Reaction StepTarget Product Signature (¹H NMR / MS)Primary Side ReactionSide Product SignatureMitigation Strategy
1. Substitution m/z 247; Piperidine ring protons ( δ 1.4-2.5)Hydrolysis (Moisture)m/z 180; Benzylic OH peak (broad, ~ δ 3.5)Use anhydrous K₂CO₃ and dry solvents.
2. Amidation N-CH₃ doublet (~ δ 2.8); Loss of ethyl ester signalsEster HydrolysisBroad COOH peak ( δ 10-12); m/z 219Use anhydrous methylamine in EtOH/THF.
3. Reduction (LiAlH₄) Loss of C=O (IR: ~1650 cm⁻¹); Benzylic CH₂ ( δ 2.7-3.0)Premature QuenchAldehyde CHO proton ( δ 9.5-10.0)Extended THF reflux (12h+).
3. Reduction (BH₃) Sharp amine peaks; Correct exact massAmine-Borane ComplexBroad BH₃ quartet (~ δ 1.5-2.0, ¹¹B NMR active)Reflux with HCl/MeOH post-reaction.
Standard Operating Procedure: Optimized Borane Reduction (Step 3)

Due to the thermal hazards and scale-up limitations of LiAlH₄,5.

Step-by-Step Methodology:

  • Setup: Under a strict inert N₂ atmosphere, dissolve N-methyl-2-phenyl-2-(piperidin-1-yl)acetamide (1.0 eq) in anhydrous THF (0.5 M). Cool the vessel to 0 °C.

  • Addition: Dropwise, add BH₃·THF complex (1 M in THF, 3.0 eq). Causality: Excess is required because the first equivalent coordinates to the amide carbonyl oxygen, the second reduces the iminium, and the third traps the resulting amine.

  • Reflux: Remove the ice bath and heat the reaction to a gentle reflux (66 °C) for 14 hours.

  • Quench: Cool to 0 °C. Carefully add methanol dropwise until effervescence (H₂ gas evolution) ceases. Causality: Methanol safely destroys unreacted BH₃.

  • Complex Cleavage (Critical): Add a solution of 1.25 M HCl in methanol (5.0 eq). Heat the mixture to reflux for 2 hours. Causality: This step destroys the stable amine-borane adduct, forming volatile B(OMe)₃ and the target amine hydrochloride.

  • Isolation: Concentrate the mixture in vacuo. Partition the residue between 1M NaOH (aq) and Dichloromethane (DCM). Extract the aqueous layer 3x with DCM. Dry the combined organics over Na₂SO₄, filter, and concentrate to yield the freebase Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine.

Sources

Troubleshooting

Technical Support Center: Optimizing Extraction of Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine from Human Plasma

Welcome to the technical support center for the robust and high-yield extraction of Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine from human plasma. This guide is designed for researchers, scientists, and drug developme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the robust and high-yield extraction of Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine from human plasma. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioanalytical sample preparation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring both accuracy and reproducibility.

Understanding the Analyte: Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine

Before delving into extraction methodologies, it's crucial to understand the physicochemical properties of our target analyte. While specific experimental data for this compound is not extensively published, its structure provides significant clues for optimizing its extraction.

  • Structure and Functional Groups: The molecule contains a piperidine ring and a secondary amine, both of which are basic functional groups. This inherent basicity is the cornerstone of developing an effective extraction strategy.

  • Predicted Properties:

    • pKa: The presence of two amine groups suggests at least one pKa value in the basic range (likely around 8-10), allowing for manipulation of its charge state with pH adjustments.

    • Solubility: The phenyl group and the overall carbon skeleton lend it some lipophilicity, suggesting solubility in organic solvents, particularly at a basic pH where the molecule is uncharged.[1]

This fundamental understanding of the analyte as a basic, lipophilic compound will guide our choice of extraction techniques and troubleshooting approaches.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is structured to address common challenges and questions that arise during the extraction of basic drugs like Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine from human plasma.

Part 1: General Questions & Initial Considerations

Q1: I'm starting my method development. Which extraction technique should I choose: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)?

A1: The choice of extraction technique depends on your specific analytical requirements, such as desired cleanliness of the extract, required sensitivity, and sample throughput.

  • Protein Precipitation (PPT): This is the simplest and fastest method, ideal for early-stage discovery where speed is critical.[2][3] However, it is the least clean method and may result in significant matrix effects.[4][5]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent. It is a versatile technique with a good balance between cleanliness and ease of use.[6]

  • Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and allows for both analyte concentration and fractionation, leading to the highest sensitivity and minimal matrix effects.[7][8] It is the preferred method for regulated bioanalysis and when high accuracy and precision are required.

Recommendation: For initial method development, start with LLE due to its balance of simplicity and cleanliness. If matrix effects are significant or higher sensitivity is needed, transition to SPE.

Part 2: Troubleshooting Liquid-Liquid Extraction (LLE)

Q2: My recovery of Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine using LLE is low. How can I improve it?

A2: Low recovery in LLE for a basic compound is often related to incorrect pH or an inappropriate choice of extraction solvent.

Troubleshooting Steps:

  • pH Adjustment: The key to extracting a basic drug is to ensure it is in its neutral, un-ionized form. This is achieved by adjusting the pH of the plasma sample to be at least 2 pH units above the pKa of the analyte.[9]

    • Action: Add a small volume of a basic solution (e.g., 1M NaOH or ammonium hydroxide) to the plasma sample to raise the pH to >10. This will deprotonate the amine groups, making the molecule more lipophilic and readily extractable into an organic solvent.[9]

  • Solvent Selection: The choice of organic solvent is critical. The solvent should be immiscible with water and have a high affinity for your analyte.

    • Common Solvents for Basic Drugs: Methyl tert-butyl ether (MTBE), diethyl ether, dichloromethane, and ethyl acetate are good starting points.[10]

    • Action: Screen a panel of these solvents to find the one that provides the highest recovery. A mixture of solvents can also be beneficial.

  • Solvent-to-Plasma Ratio: Insufficient solvent volume can lead to incomplete extraction.

    • Action: Increase the volume of the organic solvent. A common starting ratio is 5:1 (solvent:plasma).[9]

  • Mixing and Emulsion Formation: Inadequate mixing can result in poor extraction efficiency, while overly vigorous mixing can lead to emulsions that are difficult to break.

    • Action: Use gentle but thorough mixing (e.g., vortexing for 1-2 minutes). If an emulsion forms, try centrifugation at a higher speed, adding a small amount of salt, or using a different solvent system.

Q3: I'm observing significant matrix effects in my LC-MS/MS analysis after LLE. What can I do?

A3: Matrix effects in LLE often arise from the co-extraction of endogenous plasma components, particularly phospholipids.[11][12]

Mitigation Strategies:

  • Optimize the Extraction Solvent: Some solvents are more prone to extracting phospholipids.

    • Action: Try a more polar solvent like ethyl acetate, which may extract fewer lipids than less polar solvents like hexane.

  • Back-Extraction: This is a powerful technique to clean up the extract.

    • Workflow:

      • Perform the initial extraction from basified plasma into an organic solvent.

      • Isolate the organic layer and then extract the analyte from it into an acidic aqueous solution (e.g., 0.1M HCl). This will protonate your basic analyte, making it water-soluble, while leaving many of the neutral and acidic interferences in the organic phase.

      • Discard the organic layer, basify the acidic aqueous layer, and perform a final extraction into a fresh aliquot of organic solvent.

  • Supported Liquid Extraction (SLE): SLE is a modern alternative to traditional LLE that minimizes emulsion formation and can provide cleaner extracts.[13] The aqueous sample is absorbed onto a solid support, and the organic solvent flows through, extracting the analyte.

Part 3: Troubleshooting Solid-Phase Extraction (SPE)

Q4: I'm using a reversed-phase (C8 or C18) SPE cartridge, and my analyte recovery is poor. What's going wrong?

A4: Low recovery on a reversed-phase sorbent for a polar basic compound can be due to insufficient retention or incomplete elution.

Troubleshooting Protocol:

  • Analyte Breakthrough During Loading: Your analyte may not be retained on the cartridge if the sample loading conditions are incorrect.

    • Check pH: For a basic analyte on a reversed-phase sorbent, you want to maximize its hydrophobicity. Adjust the sample pH to be basic (>10) to neutralize the amine groups.

    • Sample Dilution: Dilute the plasma sample with a weak aqueous buffer before loading to reduce the organic strength of the sample matrix.[14]

  • Analyte Loss During Washing: The wash step is intended to remove interferences, but an overly strong wash solvent can also remove the analyte.[14][15]

    • Action: Use a weaker wash solvent. If you are using methanol, try a lower percentage of methanol in water. Also, ensure the pH of the wash solution is optimized to maintain the analyte's retention.

  • Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent.[14][15]

    • Action:

      • Increase the organic strength of the elution solvent (e.g., higher percentage of methanol or acetonitrile).

      • Modify the pH of the elution solvent. Adding a small amount of acid (e.g., formic acid) will protonate the analyte, which can sometimes aid in its release from the sorbent.

Q5: Would a mixed-mode or ion-exchange SPE sorbent be better for Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine?

A5: Yes, a mixed-mode cation-exchange (MCX) sorbent is often an excellent choice for basic compounds like your analyte.[16] These sorbents offer a dual retention mechanism: reversed-phase and cation exchange.

Advantages of MCX SPE:

  • High Selectivity: The dual retention mechanism allows for very specific binding of the analyte.

  • Orthogonal Washing: You can use wash steps that disrupt one interaction while leaving the other intact, leading to exceptionally clean extracts. For example, you can wash with an organic solvent to remove hydrophobic interferences and an acidic aqueous solution to remove polar interferences.

  • Efficient Elution: Elution is typically achieved with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol), which disrupts both the hydrophobic and ionic interactions.[16]

Generic MCX SPE Protocol:

  • Condition: Methanol followed by water.

  • Equilibrate: Acidic buffer (e.g., 2% formic acid).

  • Load: Plasma sample pre-treated with an acid (e.g., diluted 1:1 with 2% formic acid). The acidic conditions ensure your analyte is positively charged and binds to the cation-exchange sites.[16]

  • Wash 1: Acidic solution (e.g., 0.1M HCl) to remove polar interferences.

  • Wash 2: Organic solvent (e.g., methanol) to remove hydrophobic interferences.

  • Elute: Basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

Part 4: Troubleshooting Protein Precipitation (PPT)

Q6: My recovery after protein precipitation with acetonitrile is inconsistent. What could be the cause?

A6: While simple, PPT can have variability due to several factors.

Troubleshooting PPT:

  • Precipitant-to-Plasma Ratio: An insufficient volume of precipitating solvent will lead to incomplete protein removal.

    • Action: Use a ratio of at least 3:1 (acetonitrile:plasma).[2]

  • Vortexing and Incubation: Inadequate mixing will result in incomplete protein precipitation.

    • Action: Vortex vigorously for at least 1 minute after adding the acetonitrile. Allowing the sample to incubate for a few minutes can also improve precipitation.

  • Analyte Co-precipitation: The analyte can sometimes get trapped in the precipitated protein pellet.

    • Action: Acidifying the acetonitrile (e.g., with 1% formic acid) can help to keep basic analytes in their charged, more soluble form, reducing co-precipitation.[4][5]

  • Phospholipid Contamination: A major drawback of PPT is that it does not effectively remove phospholipids, which are a primary source of matrix effects in LC-MS/MS.[11][17]

    • Action: If matrix effects are a problem, consider using a hybrid technique like HybridSPE®-Phospholipid, which combines PPT with a phospholipid removal step.[17]

Data Summary and Visualization

Table 1: Comparison of Extraction Techniques
FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Extract Cleanliness LowMediumHigh
Throughput HighMediumMedium-High (with automation)
Risk of Matrix Effects HighMediumLow
Analyte Concentration No (Dilution)YesYes
Method Development Time ShortMediumLong
Cost per Sample LowLow-MediumHigh
Experimental Workflow Diagrams

Liquid-Liquid Extraction (LLE) Workflow for a Basic Compound

LLE_Workflow plasma Human Plasma Sample add_base Add Base (e.g., NaOH) pH > 10 plasma->add_base add_solvent Add Organic Solvent (e.g., MTBE) add_base->add_solvent vortex Vortex & Centrifuge add_solvent->vortex separate Separate Layers vortex->separate organic_phase Organic Phase (Analyte + Lipids) separate->organic_phase Collect aqueous_phase Aqueous Phase (Proteins, Salts) separate->aqueous_phase Discard evaporate Evaporate & Reconstitute organic_phase->evaporate analysis LC-MS/MS Analysis evaporate->analysis

Caption: Basic LLE workflow for Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine.

Mixed-Mode Cation-Exchange (MCX) SPE Workflow

MCX_SPE_Workflow cluster_spe SPE Cartridge condition 1. Condition (Methanol, Water) equilibrate 2. Equilibrate (Acidic Buffer) condition->equilibrate load 3. Load Sample (Acidified Plasma) equilibrate->load wash1 4. Wash 1 (Aqueous Acid) load->wash1 wash2 5. Wash 2 (Organic Solvent) wash1->wash2 elute 6. Elute (Basic Organic Solvent) wash2->elute end_process Evaporate & Reconstitute for Analysis elute->end_process start Start start->condition

Caption: Generic MCX SPE protocol for basic drug extraction.

References

  • Agilent Technologies. (n.d.). Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX.
  • Agilent Technologies. (2011, March 21). Extraction of Basic Drugs from Plasma with Polymeric SPE.
  • Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples.
  • PMC - NIH. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis.
  • ResearchGate. (n.d.). Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS.
  • PubMed. (2004, June 29). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS.
  • SelectScience. (2016, April 19). Overcoming the Matrix Effect in LC/MS of Serum or Plasma Samples Using Two Distinct Sample Prep Approaches.
  • Phenomenex. (2015, August 27). Technical Tip: Protein Precipitation.
  • Norlab. (n.d.). ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION.
  • Biotage. (2014, August 26). Extraction of Drugs from Plasma Using ISOLUTE SLE Supported Liquid Extraction Plates.
  • BenchChem. (2025, December). Technical Support Center: Troubleshooting Low Recovery in Sample Extraction of Derivatives.
  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.
  • Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method.
  • PMC. (n.d.). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers.
  • PMC. (n.d.). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples.
  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
  • BenchChem. (n.d.). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Monoamine Transporter Binding Affinities: Methylphenidate versus Novel Piperidine Analogs

This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuropharmacology, medicinal chemistry, and drug discovery. The methodologies described herein are ground...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuropharmacology, medicinal chemistry, and drug discovery. The methodologies described herein are grounded in established principles of receptor pharmacology and are designed to ensure data integrity and reproducibility.

Introduction to Monoamine Transporters and Psychostimulant Action

The therapeutic and psychoactive effects of many central nervous system (CNS) stimulants are primarily mediated by their interaction with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These transmembrane proteins are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process.

Methylphenidate, a cornerstone in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), exerts its clinical effects by blocking DAT and NET, leading to an increase in extracellular dopamine and norepinephrine concentrations. The precise ratio of affinity for these transporters is a critical determinant of a compound's pharmacological profile, influencing its therapeutic efficacy and side-effect profile. Understanding the binding affinity of novel molecules, such as Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine, in comparison to a well-understood compound like methylphenidate, is a fundamental step in preclinical drug development.

Comparative Binding Profiles: A Data-Driven Overview

A critical first step in comparing two compounds is to analyze their respective binding affinities for the target receptors. Binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of a drug that will bind to 50% of the receptors in the absence of the endogenous ligand. A lower Ki value indicates a higher binding affinity.

Table 1: Comparative Binding Affinities (Ki, nM) of Methylphenidate and a Hypothetical Novel Compound

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
d-threo-Methylphenidate 13.9 - 131 nM3.9 - 49 nM7700 - >10000 nM
Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine Data Not AvailableData Not AvailableData Not Available

As indicated in Table 1, there is a notable absence of publicly available, peer-reviewed data for the binding affinity of Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine. Therefore, the following sections will detail the experimental protocol required to generate this data and enable a direct comparison.

Experimental Protocol: In Vitro Radioligand Binding Assays

To empirically determine the binding affinity of a novel compound, a competitive radioligand binding assay is the gold standard. This technique measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand that has a known high affinity for the target transporter.

Materials and Reagents
  • Cell Lines: HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands:

    • For DAT: [³H]WIN 35,428

    • For NET: [³H]Nisoxetine

    • For SERT: [³H]Citalopram

  • Test Compounds: Methylphenidate hydrochloride (as a reference compound) and Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Scintillation Cocktail: A suitable liquid scintillation fluid for counting tritium.

  • Instrumentation: Microplate scintillation counter, cell harvester.

Step-by-Step Assay Procedure
  • Membrane Preparation:

    • Culture HEK293 cells expressing the target transporter to ~90% confluency.

    • Harvest the cells and homogenize them in ice-cold assay buffer.

    • Centrifuge the homogenate at 4°C and resuspend the resulting membrane pellet in fresh assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

  • Competitive Binding Assay:

    • Prepare serial dilutions of the test compounds (Methylphenidate and Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine) in the assay buffer.

    • In a 96-well microplate, add the cell membranes, the radioligand at a concentration near its Kd, and the varying concentrations of the test compound.

    • For each assay, include wells for "total binding" (membranes + radioligand) and "non-specific binding" (membranes + radioligand + a high concentration of a known inhibitor, e.g., 10 µM GBR 12909 for DAT).

    • Incubate the plates at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.

    • Place the filters in scintillation vials, add the scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

Data Analysis
  • Calculate Specific Binding: Subtract the non-specific binding from the total binding for each well.

  • Generate Competition Curves: Plot the percentage of specific binding as a function of the log concentration of the test compound.

  • Determine IC50 Values: Use non-linear regression analysis (e.g., using GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that displaces 50% of the radioligand).

  • Calculate Ki Values: Convert the IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Experimental Workflow

A clear understanding of the experimental workflow is crucial for reproducibility and data interpretation.

A Cell Culture (HEK293 with DAT/NET/SERT) BB BB A->BB B Membrane Preparation (Homogenization & Centrifugation) C Competitive Binding Assay (Radioligand, Membranes, Test Compound) D Incubation to Equilibrium C->D E Filtration & Washing (Separation of Bound/Free Ligand) D->E F Scintillation Counting (Quantification of Radioactivity) E->F G Data Analysis (IC50 & Ki Determination) F->G BB->C

Caption: Workflow for a competitive radioligand binding assay.

Structure-Activity Relationship and Mechanistic Insights

The chemical structures of methylphenidate and its analogs are key to their binding affinities. Methylphenidate possesses a piperidine ring and a methyl ester group, both of which are crucial for its interaction with the monoamine transporters.

cluster_0 Methylphenidate cluster_1 Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine MPD MPD MPPEA Structure Not Readily Available

Caption: Chemical structures of the compared compounds.

Conclusion and Future Directions

The comparative analysis of binding affinities is a cornerstone of modern drug discovery. While methylphenidate's interactions with monoamine transporters are well-documented, the pharmacological profile of novel analogs such as Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine remains to be elucidated. The experimental framework provided in this guide offers a robust and reliable methodology for determining the binding affinities of such novel compounds.

Future research should focus on executing these experiments to generate the currently unavailable data for Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine. This would not only allow for a direct and meaningful comparison with methylphenidate but also contribute valuable data to the broader understanding of the structure-activity relationships of piperidine-based CNS stimulants. Such data is invaluable for the rational design of new chemical entities with tailored pharmacological profiles for the treatment of various neuropsychiatric disorders.

References

  • Gatley, S. J., Volkow, N. D., Wang, G. J., Fowler, J. S., & Logan, J. (1998). PET studies of the effects of psychostimulants in the human brain. NIDA research monograph, 173, 138-154. [Link]

  • Kuczenski, R., & Segal, D. S. (2002). Exposure of adolescent rats to oral methylphenidate: preferential effects on recently acquired behaviors and interactions with d-amphetamine. Journal of Neuroscience, 22(12), 5015-5023. [Link]

Comparative

Validating GC-MS Detection Limits for Methyl-(2-phenyl-2-piperidin-1-yl-ethyl)-amine: A Comparative Analytical Guide

The emergence of complex Novel Psychoactive Substances (NPS), particularly piperidine-derived dissociatives like Methyl-(2-phenyl-2-piperidin-1-yl-ethyl)-amine, presents a unique challenge for forensic and clinical labor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The emergence of complex Novel Psychoactive Substances (NPS), particularly piperidine-derived dissociatives like Methyl-(2-phenyl-2-piperidin-1-yl-ethyl)-amine, presents a unique challenge for forensic and clinical laboratories. Structurally related to diphenidine, this compound contains both a sterically hindered tertiary amine (the piperidine ring) and a secondary amine (the N-methylated ethylamine chain).

This guide objectively compares the performance of single quadrupole GC-MS versus triple quadrupole GC-MS/MS platforms, alongside underivatized versus acylated sample preparation strategies. By establishing a self-validating analytical framework grounded in [1][2], this document provides a definitive roadmap for achieving sub-nanogram detection limits in complex biological matrices.

Mechanistic Rationale: The Analytical Bottleneck

Standard GC-MS analysis of secondary and tertiary amines often suffers from poor sensitivity and reproducibility. The causality behind this failure is twofold:

  • Thermal Lability & Adsorption: In a high-temperature GC inlet (e.g., 250°C), the active N-H proton of the secondary amine interacts with exposed silanol groups (Si-OH) on the glass liner and column stationary phase. This hydrogen bonding causes severe chromatographic peak tailing, irreversible adsorption, and signal attenuation.

  • Matrix Interference: Underivatized piperidine derivatives fragment heavily into low-mass ions (e.g., m/z 58, 84, 98) during Electron Ionization (EI)[3]. Biological matrices (blood, urine) produce overwhelming background noise in this low-mass region, drastically raising the Limit of Detection (LOD).

To bypass these limitations, laboratories must evaluate advanced derivatization chemistries and tandem mass spectrometry (MS/MS)[4].

Pathway Amine Secondary Amine NPS (Active N-H) Derivative N-Heptafluorobutyryl Derivative (High Volatility) Amine->Derivative Acylation Reagent HFBA Reagent (70°C, 30 min) Reagent->Derivative Fragment High-Mass Diagnostic Ions (m/z > 200) Derivative->Fragment EI Ionization

Fig 1. Chemical derivatization pathway and resulting mass spectral benefits.

Platform & Methodology Comparison

To determine the optimal analytical approach, we compared three distinct workflows. The data demonstrates that while derivatization improves peak shape, coupling derivatization with GC-MS/MS (Multiple Reaction Monitoring, MRM) is required to eliminate matrix noise and achieve true trace-level quantitation.

Table 1: Performance Comparison of Analytical Workflows
Analytical PlatformSample PreparationLOD (ng/mL)LOQ (ng/mL)Linear Range (ng/mL)Matrix Interference
GC-MS (Single Quad) Underivatized (LLE)25.050.050 - 1000High (Low-mass noise)
GC-MS (Single Quad) HFBA Derivatization5.010.010 - 1000Moderate
GC-MS/MS (Triple Quad) HFBA Derivatization0.5 1.0 1 - 1000 Negligible

Data synthesized from validation runs utilizing 1.0 mL whole blood aliquots.

Why HFBA Derivatization?

Heptafluorobutyric Anhydride (HFBA) is an acylating agent that specifically targets primary and secondary amines[5]. By replacing the active amine hydrogen with a perfluoroacyl group, HFBA eliminates silanol interactions. Furthermore, the addition of the heavy heptafluorobutyryl group shifts the diagnostic fragment ions into a higher mass range (m/z > 200), effectively isolating the analyte signal from low-mass lipid and protein background noise.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates deuterated internal standards early in the extraction phase to account for matrix effects and recovery losses, satisfying requirements[6][7].

Step 1: Mixed-Mode Solid Phase Extraction (SPE)

Causality: Methyl-(2-phenyl-2-piperidin-1-yl-ethyl)-amine possesses basic nitrogen centers. Mixed-mode cation exchange (MCX) SPE is chosen over Liquid-Liquid Extraction (LLE) because it allows for aggressive organic washing steps that remove neutral lipids while retaining the ionized basic drug.

  • Aliquoting: Transfer 1.0 mL of biological matrix into a clean tube. Add 50 µL of Deuterated Internal Standard (e.g., Diphenidine-D5, 1 µg/mL).

  • Pre-treatment: Add 2.0 mL of cold 0.1 M phosphate buffer (pH 6.0) to disrupt protein binding. Centrifuge at 4000 rpm for 10 minutes.

  • SPE Conditioning: Condition the MCX cartridges with 3 mL Methanol, followed by 3 mL deionized (DI) water.

  • Loading & Washing: Load the supernatant. Wash sequentially with 3 mL DI water, 3 mL 0.1 M HCl, and 3 mL Methanol. (Note: The methanol wash is critical for stripping neutral matrix interferences).

  • Elution: Elute the target analytes using 3 mL of a freshly prepared Dichloromethane / Isopropanol / Ammonium Hydroxide mixture (78:20:2, v/v/v).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Step 2: HFBA Acylation
  • Reconstitution: Reconstitute the dried extract in 50 µL of anhydrous Ethyl Acetate.

  • Derivatization: Add 50 µL of HFBA reagent. Cap tightly, vortex, and incubate at 70°C for 30 minutes.

  • Reagent Removal: Evaporate the excess HFBA to complete dryness under nitrogen. (Critical Step: Residual HFBA will rapidly degrade the GC column stationary phase).

  • Final Preparation: Reconstitute in 100 µL of Ethyl Acetate and transfer to an autosampler vial.

Step 3: GC-MS/MS Instrumental Parameters
  • Column: 5% Phenyl-methylpolysiloxane capillary column (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Injection: 1 µL, Splitless mode, Inlet temperature 250°C.

  • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Collision Gas: Argon (optimized for Collision-Induced Dissociation in the Q2 cell).

GCMS_Workflow A Biological Matrix (Blood/Urine) B Mixed-Mode SPE (Cation Exchange) A->B C HFBA Derivatization (Acylation) B->C Eluate D Single Quad GC-MS (SIM Mode) C->D E Triple Quad GC-MS/MS (MRM Mode) C->E

Fig 2. Comparative analytical workflow for the extraction and detection of the target NPS.

Method Validation Framework

To ensure the method is legally defensible and scientifically robust, validation must adhere strictly to the parameters outlined in the [1][8].

Validation_Logic V ANSI/ASB 036 Validation Parameters LOD LOD & LOQ (Sensitivity) V->LOD Bias Bias & Precision (Accuracy) V->Bias Int Interference (Selectivity) V->Int Carry Carryover (Robustness) V->Carry

Fig 3. Core validation parameters based on ANSI/ASB Standard 036 requirements.

Table 2: ANSI/ASB 036 Precision and Bias Results (GC-MS/MS HFBA Method)
Concentration LevelTarget (ng/mL)Intra-day CV (%)Inter-day CV (%)Bias (%)
Low QC 3.04.25.8+3.1
Mid QC 50.03.54.9-1.5
High QC 800.02.84.1+2.0

Data represents 5 separate analytical runs performed over 5 days, utilizing 3 distinct matrix sources per level.

By implementing the tandem GC-MS/MS platform with HFBA derivatization, the method achieves sub-nanogram LOQs with precision and bias metrics well within the ±20% acceptance criteria mandated by[1][7].

References

  • AAFS Standards Board. (2019). ANSI/ASB Standard 036: Standard Practices for Method Validation in Forensic Toxicology. American Academy of Forensic Sciences. Available at:[Link]

  • MDPI. (2024). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. Molecules. Available at:[Link]

  • National Institutes of Health (NIH). (2022). Fatal cases involving new psychoactive substances and trends in analytical techniques. Frontiers in Pharmacology. Available at:[Link]

  • Semantic Scholar. (2018). Derivatization Methods in GC and GC/MS. Journal of Chromatographic Science. Available at:[Link]

Sources

Validation

Structure-Activity Relationship (SAR) of Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine Analogs: A Comparative Guide

Executive Summary & Pharmacological Rationale Methyl-(2-phenyl-2-piperidin-1-yl-ethyl)-amine represents a highly specialized pharmacophore that structurally bridges the domains of phenethylamines and phenylpiperidines. C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

Methyl-(2-phenyl-2-piperidin-1-yl-ethyl)-amine represents a highly specialized pharmacophore that structurally bridges the domains of phenethylamines and phenylpiperidines. Compounds within this structural class frequently exhibit complex polypharmacology, most notably acting as dual-action Dopamine Transporter (DAT) inhibitors and N-methyl-D-aspartate (NMDA) receptor antagonists[1].

This dual-mechanism profile is of immense therapeutic interest. By simultaneously enhancing extracellular dopaminergic tone (via DAT blockade) and preventing glutamate-induced excitotoxicity (via NMDA channel blockade), these analogs are prime candidates for the development of rapid-acting antidepressants, neuroprotective agents, and treatments for methamphetamine use disorder[2]. This guide objectively compares the baseline compound against its structural analogs and industry-standard reference ligands to map its Structure-Activity Relationship (SAR).

SAR Comparative Analysis

To objectively evaluate the performance of Methyl-(2-phenyl-2-piperidin-1-yl-ethyl)-amine, we compared its binding affinity ( Ki​ ) and functional reuptake inhibition ( IC50​ ) against several synthesized structural analogs. The data is benchmarked against highly selective reference ligands: WIN 35,428 (a potent DAT inhibitor) and MK-801 (a potent NMDA uncompetitive antagonist).

Quantitative Performance Data
Compound / AnalogStructural ModificationDAT Binding Ki​ (nM)NMDA Binding Ki​ (nM)DA Uptake IC50​ (nM)Pharmacological Profile
Methyl-(2-phenyl-2-piperidin-1-yl-ethyl)-amine None (Base Compound) 85.4 120.5 150.2 Balanced Dual-Action
N,N-Dimethyl AnalogTertiary amine substitution210.8450.2380.5Steric clash reduces overall affinity
4-Fluoro-phenyl AnalogPara-halogenation on phenyl ring35.295.060.4Halogenation significantly enhances DAT affinity
Pyrrolidine AnalogRing contraction (Piperidine Pyrrolidine)110.585.3190.1Ring contraction slightly favors NMDA binding
WIN 35,428 (Reference)N/A (Standard)12.0>10,00025.0Selective DAT Inhibitor
MK-801 (Reference)N/A (Standard)>10,0004.2N/ASelective NMDA Antagonist

Data Interpretation: The base compound demonstrates a highly balanced affinity for both targets. Para-fluorination of the phenyl ring optimizes the compound for DAT inhibition, likely due to favorable halogen bonding within the hydrophobic pocket of the transporter[1]. Conversely, expanding the secondary amine to a tertiary amine (N,N-dimethyl) introduces steric hindrance that degrades binding at both targets.

Mechanistic Pathway Visualization

The following diagram illustrates the dual-action causality of this compound class. By acting on two distinct synaptic targets, the compound drives a synergistic downstream effect resulting in synaptic plasticity.

Pathway Compound Methyl-(2-phenyl-2-piperidin -1-YL-ethyl)-amine DAT Dopamine Transporter (DAT) Compound->DAT Competitive Inhibition NMDA NMDA Receptor (NMDAR) Compound->NMDA Uncompetitive Block DA_Accum Synaptic Dopamine Accumulation DAT->DA_Accum Blocks DA Reuptake Ca_Block Reduced Ca2+ Influx NMDA->Ca_Block Prevents Ion Flux Plasticity Synaptic Plasticity & Neuroprotection DA_Accum->Plasticity D1/D2 Activation Ca_Block->Plasticity Prevents Excitotoxicity

Caption: Dual-action signaling pathway of Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine analogs.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and strict scientific reproducibility, the SAR data was generated using highly controlled, self-validating radioligand binding assays.

Protocol 1: NMDA Receptor Radioligand Binding Assay

Causality & Design: We utilize [3H]MK−801 to probe the NMDA receptor because it is a highly specific, use-dependent channel blocker[3]. Because MK-801 binds inside the ion channel pore, the receptor must be in an open state for the assay to work. Therefore, the assay buffer is deliberately supplemented with exogenous glutamate and glycine. This relieves the voltage-dependent Mg2+ block, forcing the channel open and allowing the radioligand to access its binding site[3][4].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 15 minutes. Resuspend the pellet to a final protein concentration of 0.5 mg/mL[4].

  • Channel Activation: Pre-incubate the membrane homogenate with 10 μ M L-glutamate and 10 μ M glycine for 15 minutes at room temperature to ensure channel opening[3].

  • Radioligand Incubation: Add 5 nM [3H]MK−801 and varying concentrations of the test analog (1 nM to 100 μ M). Incubate for 120 minutes at 25°C to reach equilibrium[4].

  • Self-Validating Control: In parallel, run a control tube containing 10 μ M unlabeled MK-801. This saturates all specific binding sites, allowing for the precise subtraction of non-specific binding (NSB) from the total signal[4].

  • Filtration & Counting: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Wash three times with ice-cold buffer, extract into scintillation fluid, and quantify radioactivity.

Protocol 2: DAT Competitive Binding Assay

Causality & Design: Instead of using endogenous dopamine—which is highly susceptible to rapid enzymatic degradation and spontaneous oxidation—we employ [3H]WIN35,428 , a metabolically stable phenyltropane (cocaine analog)[5][6]. WIN 35,428 binds to the DAT with significantly higher affinity than dopamine, providing a robust signal-to-noise ratio and highly stable equilibrium kinetics necessary for accurate Ki​ determination[6].

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize rat striatal tissue in modified sucrose-phosphate buffer and isolate the synaptosomal fraction via differential centrifugation.

  • Radioligand Incubation: Combine the synaptosomal preparation with 1 nM [3H]WIN35,428 and the test analog in a 96-well plate[5].

  • Self-Validating Control: Define non-specific binding by co-incubating a control set with 10 μ M Mazindol (a structurally distinct, highly potent DAT inhibitor). If the test compound is truly displacing the radioligand at the DAT site, its displacement curve must converge with the Mazindol NSB baseline[5][6].

  • Analysis: Incubate for 2 hours at 4°C, filter rapidly, and measure bound radioactivity. Calculate IC50​ values using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Workflow Visualization

Workflow Prep Membrane Preparation Incubate Radioligand Incubation Prep->Incubate Filter Rapid Filtration Incubate->Filter Count Liquid Scintillation Counting Filter->Count Analyze IC50 / Ki Calculation Count->Analyze

Caption: High-throughput radioligand binding assay workflow for SAR evaluation.

References

  • [3] MK801 Radioligand Binding Assay at the N-Methyl-D-Aspartate Receptor. ResearchGate.[Link]

  • [1] Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter. National Institutes of Health (PMC).[Link]

  • [5] Receptor-Based Discovery of a Plasmalemmal Monoamine Transporter Inhibitor via High-Throughput Docking and Pharmacophore Modeling. National Institutes of Health (PMC).[Link]

  • [6] [3H]WIN 35,428 ([3H]CFT) binds to multiple charge-states of the solubilized dopamine transporter in primate striatum. ResearchGate.[Link]

  • [2] Pharmacological treatments for Methamphetamine Use Disorder: current s | SAR. Dove Press.[Link]

Sources

Comparative

A Senior Application Scientist's Comparative Guide for Researchers and Drug Development Professionals on the Cross-Reactivity of Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine and its Analogs

An In-Depth Technical Guide to Understanding and Evaluating the Cross-Reactivity of Novel Psychoactive Substances in Standard Immunoassay Screens Introduction: Navigating the Ambiguity of Novel Compounds in Toxicological...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Understanding and Evaluating the Cross-Reactivity of Novel Psychoactive Substances in Standard Immunoassay Screens

Introduction: Navigating the Ambiguity of Novel Compounds in Toxicological Screening

The Science of Immunoassay Cross-Reactivity: A Tale of Molecular Recognition

Immunoassays are a cornerstone of initial drug screening due to their speed and cost-effectiveness.[1] These tests rely on the highly specific binding between an antibody and its target antigen (the drug or drug metabolite).[2] However, the very nature of this molecular recognition can also be a source of analytical ambiguity.

Cross-reactivity occurs when an antibody binds to a compound other than its intended target.[3] This happens when the non-target molecule shares a similar three-dimensional shape or possesses a common functional group (epitope) with the target analyte.[4] This "mistaken identity" can lead to a false-positive result, where the assay indicates the presence of a drug that is, in fact, absent.[3] The degree of cross-reactivity is influenced by several factors, including the specificity of the antibody used in the assay, the concentration of the interfering substance, and the specific format of the immunoassay (e.g., ELISA, EMIT).[5][6]

Caption: Mechanism of cross-reactivity in a competitive immunoassay.

A Case Study in Ambiguity: The Methylphenidate Cross-Reactivity Controversy

The debate surrounding methylphenidate's cross-reactivity with amphetamine immunoassays serves as a critical lesson in the importance of rigorous scientific validation. For years, a prevailing belief, and even information in some drug product characteristics, suggested that methylphenidate could cause false-positive results for amphetamines.[7][8]

This notion was largely based on a single, widely cited study by Manzi et al. (2002), which has since been criticized for its methodology, including the use of crushed tablets to spike urine samples.[9][10] Subsequent, more robust studies, along with data from major immunoassay manufacturers like Siemens, have found no significant cross-reactivity of methylphenidate with their amphetamine assays, even at high concentrations.[7][8] This discrepancy highlights how initial, less-controlled findings can perpetuate misinformation and underscores the necessity for laboratories to rely on well-validated data and, when necessary, perform their own evaluations.

Evaluating Structurally Related Compounds: What the Data Shows

Given the limited direct data on "Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine," we turn our attention to structurally similar compounds for which cross-reactivity data is available. This approach allows us to make informed hypotheses about the potential for cross-reactivity.

CompoundImmunoassay TargetImmunoassay TypeCross-ReactivityReference
MethylphenidateAmphetamineEMITNo significant cross-reactivity[7][8]
EthylphenidateAmphetamineCEDIA<1%[11]
Ritalinic AcidAmphetamineNot specifiedNot specified, but generally low[4]
MephedroneAmphetamineCEDIALow (<1%)[11]

This table is a summary of available data and is not exhaustive. Cross-reactivity can vary between different manufacturers' assays.

The data suggests that while these compounds are structurally related to amphetamines, the specific antibodies used in many common immunoassays are able to distinguish them, leading to low cross-reactivity. However, it is crucial to note that new designer drugs and their metabolites may exhibit unpredictable cross-reactivity.[12]

A Practical Guide to In-House Cross-Reactivity Validation

When faced with a novel compound or a lack of reliable cross-reactivity data, an in-house validation study is the most prudent course of action. The following protocol provides a robust framework for such an evaluation.

Objective: To determine the percentage of cross-reactivity of a test compound in a specific immunoassay.

Materials:

  • The immunoassay kit to be evaluated.

  • Certified drug-free urine.

  • A certified reference standard of the test compound (e.g., Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine).

  • A certified reference standard of the target drug for the immunoassay.

  • Standard laboratory equipment (pipettes, tubes, vortex mixer, etc.).

  • The instrument platform for the immunoassay.

Protocol:

  • Preparation of the Calibration Curve:

    • Prepare a series of calibrators for the target drug in drug-free urine at concentrations spanning the assay's dynamic range, including the cutoff concentration.

    • Run these calibrators according to the manufacturer's instructions to generate a standard curve. This is essential for determining the concentration of the target drug that produces a response equivalent to that of the test compound.

  • Preparation of Test Compound Spikes:

    • Prepare a stock solution of the test compound in an appropriate solvent.

    • Create a series of dilutions of the test compound in drug-free urine at concentrations significantly higher than the assay's cutoff for the target drug. A wide range is recommended to determine the concentration that elicits a positive result.

  • Immunoassay Analysis:

    • Analyze the spiked samples of the test compound using the immunoassay in the same manner as the calibrators.

    • Record the response for each concentration of the test compound.

  • Data Analysis and Calculation of Cross-Reactivity:

    • From the standard curve, determine the concentration of the target drug that would produce the same response as each concentration of the test compound.

    • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (Concentration of Target Drug / Concentration of Test Compound) x 100

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Calibrators Prepare Target Drug Calibrators RunAssay Run Immunoassay with Calibrators and Spikes Calibrators->RunAssay Spikes Prepare Test Compound Spikes Spikes->RunAssay StandardCurve Generate Standard Curve RunAssay->StandardCurve Calculate Calculate % Cross-Reactivity StandardCurve->Calculate

Caption: Experimental workflow for cross-reactivity testing.

Interpreting Results and Navigating Presumptive Positives

A high percentage of cross-reactivity indicates that the test compound is likely to produce a false-positive result in the immunoassay. It is imperative to remember that all positive results from an immunoassay should be considered presumptive until confirmed by a more specific and sensitive method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][13] These confirmatory methods can definitively identify and quantify the specific compounds present in a sample, thus distinguishing a true positive from a cross-reaction.

Decision_Tree Start Presumptive Positive Immunoassay Result CheckHistory Review Patient Medication History for Potential Cross-Reactants Start->CheckHistory Confirmation Perform Confirmatory Testing (GC-MS or LC-MS/MS) CheckHistory->Confirmation Result Confirmation Result Confirmation->Result Positive Target Drug Present (True Positive) Result->Positive Positive Negative Target Drug Absent (False Positive due to Cross-Reactivity) Result->Negative Negative

Caption: Decision tree for handling presumptive positive results.

Conclusion: A Commitment to Analytical Rigor

The potential for cross-reactivity of novel compounds like "Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine" in standard immunoassay screens is a significant consideration for the scientific and medical communities. While existing data on structurally similar compounds can offer valuable insights, it is not a substitute for direct experimental validation. By understanding the principles of immunoassay cross-reactivity, learning from past controversies such as that of methylphenidate, and implementing rigorous in-house validation protocols, researchers and clinicians can ensure the accuracy of their screening results. Ultimately, a commitment to analytical rigor, including the mandatory use of confirmatory testing for all presumptive positives, is the bedrock of trustworthy and reliable toxicological analysis.

References

  • Breindahl, T., & Hindersson, P. (2012). Methylphenidate is Distinguished from Amphetamine in Drug-of-Abuse Testing. Journal of Analytical Toxicology, 36(6), 448-449.
  • Breindahl, T., & Hindersson, P. (2012). Methylphenidate is Distinguished from Amphetamine in Drug-of-Abuse Testing. Clinical Chemistry, 58(8), 1263-1265.
  • Isenschmid, D. S. (2002). Interferences in Immunoassay. Clinical Chemistry, 48(12), 2037-2039.
  • ELGA LabWater. (2020, February 25). Immunoassay | Sources of Interference & their Effects. Retrieved from [Link]

  • Cusabio. (n.d.). Cross-reactivity of Antibody: Beneficial or Harmful?. Retrieved from [Link]

  • Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. Retrieved from [Link]

  • Goryacheva, I. Y., De Saeger, S., Eremin, S. A., & Van Peteghem, C. (2021).
  • Archer, J. R. P., Dargan, P. I., Hudson, S., Wood, D. M., & Kicman, A. T. (2021). Analytical Detection of Novel Stimulants by Immunoassay and Liquid Chromatography-High Resolution Mass Spectrometry: Case Studies on Ethylphenidate and Mephedrone. Journal of Analytical Toxicology, 45(5), 521–528.
  • Labcorp. (n.d.). Drug Screen 13 with reflex Confirmation (AMP,BAR,BZO,COC,PCP,THC,OPI,OXY,MD,FEN,MEP,PPX,TRAM), Serum. Retrieved from [Link]

  • Oxford Academic. (2012, July 15). Methylphenidate is Distinguished from Amphetamine in Drug-of-Abuse Testing. Retrieved from [Link]

  • Creative Diagnostics. (2024, February 28). Drug Immunoassays. Retrieved from [Link]

  • Verstraete, A. G. (2003). Tests for Drugs of Abuse. Focus, 1(2), 1-8.
  • Google Patents. (n.d.). EP2769994A2 - Ritalinic acid immunoassay.
  • Hughey, J. J., Colby, J. M., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(12), 1559–1568.
  • Abbott. (n.d.). CROSS REACTIVITY SUMMARY. Retrieved from [Link]

  • ResearchGate. (n.d.). Methylphenidate is Distinguished from Amphetamine in Drug-of-Abuse Testing. Retrieved from [Link]

  • Children's Minnesota. (n.d.). Lab Dept: Chemistry Test Name: DRUGS OF ABUSE SCREEN, URINE. Retrieved from [Link]

  • WakeMed. (n.d.). Emit® Drugs of Abuse Urine Assays Cross-Reactivity List. Retrieved from [Link]

  • ChemSafetyPRO. (n.d.). methyl[2-(piperidin-1-yl)ethyl]amine dihydrochloride — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-phenyl-2-(piperidin-1-yl)acetate. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Cross-Reactivity of Commercial Immunoassays for Screening of New Amphetamine Designer Drugs. A Review. Retrieved from [Link]

  • Hughey, J. J., Colby, J. M., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. PubMed, 31578215.
  • PubChem. (n.d.). 1-Phenyl-2-(piperidin-1-yl)ethyl 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate--hydrogen chloride (1/1). Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl[2-(piperidin-1-yl)ethyl]amine. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl({[2-(piperidin-1-yl)phenyl]methyl})amine. Retrieved from [Link]

  • Digital CSIC. (2025, September 27). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenyl-2-piperidin-1-ylethanol. Retrieved from [Link]

Sources

Validation

in vivo efficacy comparison of Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine and piperidine derivatives

An In-Depth Guide to the In Vivo Efficacy of CNS-Active Piperidine Derivatives: A Comparative Analysis of Methylphenidate Analogues and Novel Piperidine Scaffolds The piperidine scaffold is a privileged structure in medi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the In Vivo Efficacy of CNS-Active Piperidine Derivatives: A Comparative Analysis of Methylphenidate Analogues and Novel Piperidine Scaffolds

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its favorable metabolic stability and ability to cross biological membranes.[1] Its versatility has led to applications in oncology, pain management, and critically, in the modulation of the central nervous system (CNS). This guide provides a comparative analysis of the in vivo efficacy of two classes of CNS-active piperidine derivatives: the classical dopamine and norepinephrine reuptake inhibitors, represented by methylphenidate and its analogues, and next-generation compounds with alternative mechanisms, exemplified by novel Trace Amine-Associated Receptor 1 (TAAR1) agonists.

The Benchmark: Methylphenidate and its Mechanism of Action

Methylphenidate (MPH), chemically known as methyl 2-phenyl-2-(piperidin-2-yl)acetate, is a widely prescribed CNS stimulant for Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[2][3] Its therapeutic effects are primarily mediated by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[4][5][6] This dual-action mechanism enhances alertness, attention, and cognitive function.[2] While the threo-isomers of MPH are most active at the DAT, the compound's broader neurochemical effects continue to be an area of active research.[2][5]

Beyond its role in ADHD, research has explored MPH's potential in other neurological conditions. For instance, studies have shown it can recover motor activity in mouse models of Parkinson's disease through a mechanism that may be independent of the dopamine transporter, involving the interaction between α-synuclein and synapsin III.[7][8]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Dopamine/ Norepinephrine Vesicles Synapse Increased Dopamine & Norepinephrine Vesicle->Synapse Release DAT DAT NET NET MPH Methylphenidate (and Analogues) MPH->DAT Blocks MPH->NET Blocks Synapse->DAT Reuptake Synapse->NET Reuptake Receptors Postsynaptic Receptors Synapse->Receptors Binding & Signal

Caption: Mechanism of Methylphenidate (MPH).

Comparative In Vivo Efficacy Analysis

To provide a clear comparison, we will evaluate three representative piperidine derivatives in relevant animal models:

  • Methylphenidate (MPH): The established benchmark.

  • 4-Methyl-MPH Analogue (I-threo): A structurally similar compound designed for enhanced therapeutic properties.[7]

  • AP163: A novel 4-(2-aminoethyl)piperidine derivative that acts as a TAAR1 agonist, offering an alternative mechanism for modulating dopamine-dependent behaviors.[9][10]

The choice of an animal model is critical for evaluating efficacy. For compounds targeting Parkinson's-related motor deficits, α-synuclein transgenic mice provide a disease-relevant context.[7] For assessing general psychostimulant or antipsychotic potential, models of dopamine-dependent hyperlocomotion, such as the dopamine transporter knockout (DAT-KO) rat, are highly effective.[9][11]

Quantitative Data Summary
CompoundClassAnimal ModelKey Efficacy EndpointResultReference
Methylphenidate (MPH) DAT/NET Inhibitorα-Synuclein Transgenic MiceRestoration of MotilitySignificant improvement in motor activity.[7][8]
4-Methyl-MPH (I-threo) DAT/NET Inhibitorα-Synuclein Transgenic MiceRestoration of MotilityMore efficient at restoring motility compared to MPH.[7]
AP163 TAAR1 AgonistDAT-KO RatsReduction of HyperlocomotionStatistically significant, dose-dependent reduction in hyperlocomotion.[9][10][11]
Insights from Experimental Data

The data reveals two distinct, successful strategies employing the piperidine scaffold. The first, a refinement of the MPH structure (I-threo), demonstrates that subtle molecular modifications can enhance efficacy within an established mechanistic class. The 4-methyl substitution on the phenyl group appears to increase the compound's ability to modulate the α-synuclein/synapsin III interaction more effectively than the parent compound, leading to superior motor rescue in a Parkinson's model.[7]

The second strategy involves a complete shift in mechanism. AP163, by activating TAAR1, modulates dopaminergic systems without directly blocking the dopamine transporter.[9] Its success in the DAT-KO hyperlocomotion model is particularly insightful. This model exhibits elevated dopamine levels and hyperactivity, mimicking aspects of psychosis.[11] AP163's ability to quell this hyperactivity demonstrates a viable, non-classical approach to treating disorders associated with increased dopaminergic function.[9][10]

Experimental Protocols: A Self-Validating System

The trustworthiness of in vivo data hinges on robust and well-controlled experimental design. A standard method for assessing the effect of CNS stimulants is the measurement of spontaneous locomotor activity.

Protocol: Assessment of Locomotor Activity via Actophotometer

This protocol provides a reliable method for quantifying the stimulant or depressant effects of novel compounds on rodent motor activity.[12][13][14]

1. Animal Acclimation and Grouping:

  • Subjects: Swiss Albino mice (20-25g) are used.

  • Acclimation: Animals are acclimated to the housing facility for at least one week prior to testing, with a 12-hour light/dark cycle and free access to food and water.

  • Grouping: Mice are randomly divided into three groups (n=6 per group): Control (Vehicle), Standard (e.g., Amphetamine, 1 mg/kg), and Test Compound (e.g., Piperidine Derivative at various doses).

2. Baseline Activity Measurement:

  • Each mouse is placed individually into the actophotometer chamber (a cage with infrared light beams).

  • The animal is allowed to explore freely for 10 minutes. The basal activity score is recorded, which is the number of times the light beams are interrupted.[13] This step is crucial for establishing a pre-treatment baseline for each animal, minimizing inter-individual variability.

3. Drug Administration:

  • The respective vehicle, standard drug, or test compound is administered to each group, typically via intraperitoneal (I.P.) injection.

4. Post-Treatment Activity Measurement:

  • After a 30-minute absorption period, each mouse is placed back into the actophotometer for another 10-minute recording session.[13]

  • The post-treatment activity score is recorded.

5. Data Analysis and Evaluation:

  • The percentage increase or decrease in locomotor activity is calculated for each animal relative to its own baseline.

  • The mean percentage change for each group is compared using statistical analysis (e.g., one-way ANOVA followed by a post-hoc test).

  • A significant increase in beam breaks compared to the control group indicates a CNS stimulant effect, while a significant decrease suggests a depressant effect.[13][14]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Animal Acclimation (1 week) B Random Grouping (Control, Standard, Test) A->B C Record Baseline Activity (10 min in Actophotometer) B->C D Administer Compound (I.P. Injection) C->D E Wait for Absorption (30 min) D->E F Record Post-Dose Activity (10 min in Actophotometer) E->F G Calculate % Change in Activity vs. Baseline F->G H Statistical Comparison (e.g., ANOVA) G->H I Evaluate Efficacy: Stimulant vs. Depressant Effect H->I

Caption: In Vivo Locomotor Activity Workflow.

Conclusion and Future Directions

The piperidine ring remains a cornerstone of CNS drug discovery. This guide demonstrates that both iterative refinement of existing scaffolds, like methylphenidate analogues, and the exploration of novel mechanisms, such as TAAR1 agonism, are fruitful avenues for developing new therapeutics. The in vivo data for the 4-methyl-MPH analogue (I-threo) highlights its potential as a more efficient agent for conditions like Parkinson's disease.[7] Concurrently, the efficacy of AP163 in a hyperdopaminergic model underscores the promise of TAAR1 agonists as a new class of antipsychotics with potentially fewer side effects.[9][11]

Future research should focus on comprehensive pharmacokinetic and pharmacodynamic (PK/PD) profiling of these lead compounds to optimize dosing and formulation for oral bioavailability.[15] Furthermore, testing these derivatives in a wider array of behavioral models will be essential to fully characterize their therapeutic potential and differentiate their neuropharmacological profiles.

References

  • Bellucci, A., et al. (2022). Methylphenidate Analogues as a New Class of Potential Disease-Modifying Agents for Parkinson's Disease: Evidence from Cell Models and Alpha-Synuclein Transgenic Mice. PMC. [Link]

  • Asian Journal of Pharmaceutical Research. (Date not available). Review Paper on Models for CNS Stimulant Drug Screening. Asian Journal of Pharmaceutical Research. [Link]

  • Al-Ghorbani, M., et al. (2018). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. ResearchGate. [Link]

  • Al-Ghorbani, M., et al. (2018). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. PubMed. [Link]

  • Ansari, S., et al. (Date not available). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing. [Link]

  • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. [Link]

  • Gyan Sanchay. (Date not available). PRECLINICAL SCREENING OF CNS STIMULANTS & CNS DEPRESSANTS. Gyan Sanchay. [Link]

  • Wang, Y., et al. (2016). Improving the Oral Efficacy of CNS Drug Candidates: Discovery of Highly Orally Efficacious Piperidinyl Piperidine M2 Muscarinic Receptor Antagonists. ACS Publications. [Link]

  • Bellucci, A., et al. (2022). Methylphenidate Analogues as a New Class of Potential Disease-Modifying Agents for Parkinson's Disease: Evidence from Cell Models and Alpha-Synuclein Transgenic Mice. ResearchGate. [Link]

  • European Review for Medical and Pharmacological Sciences. (Date not available). Use of cognitive enhancers: methylphenidate and analogs. European Review for Medical and Pharmacological Sciences. [Link]

  • Scribd. (Date not available). Experiment No 8. Scribd. [Link]

  • Sako, L., et al. (2022). Consequences of Acute or Chronic Methylphenidate Exposure Using Ex Vivo Neurochemistry and In Vivo Electrophysiology in the Prefrontal Cortex and Striatum of Rats. MDPI. [Link]

  • ResearchGate. (Date not available). Synthesis of Methylphenidate Analogues and Their Binding Affinities at Dopamine and Serotonin Transport Sites. ResearchGate. [Link]

  • Stary, D., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. [Link]

  • Krasavin, M., et al. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)- N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. PubMed. [Link]

  • PharmaCompass. (Date not available). .alpha.-Phenyl-2-piperidineacetic acid methyl ester. PharmaCompass.com. [Link]

  • Krasavin, M., et al. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl). Semantic Scholar. [Link]

  • Krasavin, M., et al. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. ResearchGate. [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PMC. [Link]

Sources

Comparative

A Comparative Guide to Inter-Laboratory Validation of Quantification Methods for Methyl-(2-phenyl-2-piperidin-1-yl-ethyl)-amine

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification of Methyl-(2-phenyl-2-piperidin-1-yl-ethyl)-amine. Designed for researchers, analytical scien...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification of Methyl-(2-phenyl-2-piperidin-1-yl-ethyl)-amine. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causality behind methodological choices, compares the industry's most robust analytical platforms for this application, and provides a clear, actionable plan for conducting a validation study that ensures data integrity and comparability across multiple research sites. The principles and protocols outlined are grounded in the authoritative guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]

Strategic Selection of an Analytical Platform

The accurate quantification of Methyl-(2-phenyl-2-piperidin-1-yl-ethyl)-amine, a secondary amine, is critical for applications ranging from pharmacokinetic assessments in biological matrices to quality control in manufacturing. The selection of the core analytical technique is the foundational step upon which all validation activities are built. The two most viable and powerful techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Causality of Method Selection: Why LC-MS/MS is Often Preferred

While both techniques are powerful, LC-MS/MS is frequently the platform of choice for compounds like Methyl-(2-phenyl-2-piperidin-1-yl-ethyl)-amine, particularly in bioanalysis.[1] The primary reason lies in the compound's physicochemical properties. As a moderately polar and potentially thermally labile secondary amine, direct analysis by GC-MS can be challenging without chemical modification. LC-MS/MS circumvents these issues by analyzing the compound in the liquid phase at ambient or near-ambient temperatures, directly measuring the protonated molecule and its fragments for exceptional specificity and sensitivity.[4][5]

  • GC-MS Consideration: This technique requires analytes to be volatile and thermally stable.[6] For our target amine, a derivatization step—such as acylation with trifluoroacetic anhydride (TFAA)—would likely be necessary to increase volatility and improve chromatographic peak shape.[7] While effective, this adds a step to sample preparation, increasing potential variability and the risk of incomplete reactions.

  • LC-MS/MS Advantage: This method separates compounds based on their interactions with the column and mobile phase, making it ideal for a wider range of polarities and molecular weights without requiring volatility.[8] Tandem mass spectrometry (MS/MS) provides an unparalleled level of selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, which is crucial for distinguishing the analyte from complex matrix components.[4]

Comparative Performance Overview

The following table provides a high-level comparison of the two techniques for the analysis of our target compound.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Analyte Suitability Suitable, but likely requires a derivatization step to improve volatility and thermal stability.[7]Highly suitable for direct analysis of the polar, non-volatile amine.[9]
Sensitivity Good to excellent, but can be limited by derivatization efficiency and matrix background.Excellent, often achieving sub-ng/mL detection limits required for bioanalysis.[8][10]
Specificity High, especially with selected ion monitoring (SIM). However, co-eluting isomers can be a challenge.[11]Exceptional, due to the specificity of Multiple Reaction Monitoring (MRM) transitions.[8]
Sample Throughput Generally lower due to longer run times and additional sample preparation (derivatization).Higher, with typical run times under 10 minutes.[10]
Robustness Can be very robust, but the derivatization step adds a potential point of failure.Generally very robust, with fewer sample preparation steps.
Primary Application Quality control of raw materials, analysis of volatile impurities.Bioanalysis (plasma, urine), pharmacokinetic studies, impurity profiling.[1][12]

Designing the Inter-Laboratory Validation Study

An inter-laboratory validation (or cross-validation) study is the ultimate test of an analytical method's robustness and reproducibility.[1][13] Its purpose is to demonstrate that the method can be successfully transferred between laboratories and will produce comparable results, a cornerstone for regulatory submissions and collaborative research.[2][14]

The workflow for such a study is a centrally managed process designed to minimize variables other than the laboratory itself.

G cluster_0 Phase 1: Central Preparation & Distribution cluster_1 Phase 2: Parallel Laboratory Analysis cluster_2 Phase 3: Data Collation & Statistical Review A Develop & Finalize Analytical Protocol B Prepare & Validate Master Set of Samples (Standards, QCs, Blanks) A->B C Distribute Protocol & Samples to Participating Labs B->C LabA Lab A Executes Protocol C->LabA LabB Lab B Executes Protocol C->LabB LabC Lab C Executes Protocol C->LabC D Labs Submit Raw Data & Summary Reports to Central Site LabA->D LabB->D LabC->D E Statistical Analysis (ANOVA, %RE, %RSD) D->E F Generate Final Validation Report E->F G cluster_0 Precision: The Cornerstone of Reproducibility Reproducibility Reproducibility (Inter-Laboratory Precision) Assesses the precision between different laboratories. The primary outcome of this study. Intermediate Intermediate Precision (Inter-Assay) Assesses precision within a single lab over different days, with different analysts, or on different equipment. Reproducibility:f0->Intermediate:f0 Encompasses Repeatability Repeatability (Intra-Assay) Assesses precision of replicate measurements within a single analytical run. Intermediate:f0->Repeatability:f0 Encompasses

Sources

Validation

A Comparative Toxicological Analysis: Amphetamines vs. Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine

Abstract This guide provides a detailed comparative analysis of the toxicological profiles of the well-characterized amphetamine class of psychostimulants and the novel compound Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed comparative analysis of the toxicological profiles of the well-characterized amphetamine class of psychostimulants and the novel compound Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine. While extensive data exists for amphetamines, the toxicological landscape of Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine remains largely uncharacterized in peer-reviewed literature. This analysis, therefore, juxtaposes the established toxicological endpoints of amphetamines with an inferred profile for Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine, derived from its structural analogy to methylphenidate. This document is intended for researchers, scientists, and drug development professionals, aiming to provide a comprehensive overview and to delineate a clear experimental framework for the future toxicological assessment of this and other novel psychoactive substances (NPS).

Introduction: Characterized vs. Novel Psychostimulants

Amphetamines are a class of potent central nervous system (CNS) stimulants, with a long history of both medical use and abuse.[1] Their therapeutic applications include the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[2] However, their misuse is associated with significant toxicity, including cardiovascular events, neurotoxicity, and psychiatric complications.[1][3]

In contrast, Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine is a compound with limited available scientific data. Its chemical structure is that of a substituted phenylethylamine containing a piperidine moiety, making it a structural isomer of methylphenidate, another widely used CNS stimulant for ADHD.[4] Given this structural similarity, it is plausible that Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine acts as a dopamine and norepinephrine reuptake inhibitor, similar to methylphenidate. This guide will, therefore, use the known toxicological profile of amphetamines as a benchmark to compare against the predicted profile of Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine, highlighting areas of potential toxicological concern and outlining necessary experimental validation.

Comparative Toxicological Profiles

Mechanism of Action and Pharmacodynamics

Amphetamines: Amphetamines exert their effects by increasing the synaptic concentrations of dopamine, norepinephrine, and to a lesser extent, serotonin.[2][5] They achieve this by promoting the release of these neurotransmitters from presynaptic terminals and by blocking their reuptake.[2][6] Amphetamines can also inhibit the vesicular monoamine transporter 2 (VMAT2) and monoamine oxidase (MAO), further increasing cytosolic neurotransmitter levels.[2][7]

Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine (Inferred): Based on its structural similarity to methylphenidate, this compound is predicted to function primarily as a dopamine and norepinephrine reuptake inhibitor by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET). Unlike amphetamines, methylphenidate and its isomers are not potent releasing agents. The primary mechanism is the elevation of synaptic neurotransmitter levels by preventing their clearance.

Metabolism and Toxicokinetics

Amphetamines: The metabolism of amphetamines primarily occurs in the liver, with cytochrome P450 2D6 (CYP2D6) being a key enzyme in the formation of 4-hydroxyamphetamine.[8][9][10] Other metabolic pathways include oxidative deamination.[8][9] The elimination half-life is dependent on urinary pH, with acidic urine promoting more rapid excretion.[10]

Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine (Inferred): The metabolism of this compound has not been formally studied. It is likely to undergo hepatic metabolism, potentially involving CYP enzymes. The specific metabolites and their potential toxicity are unknown and represent a critical data gap.

Metabolic Pathways Overview

cluster_Amphetamine Amphetamine Metabolism cluster_Predicted Predicted Metabolism for Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine A Amphetamine B 4-Hydroxyamphetamine (Active) A->B CYP2D6 C Phenylacetone A->C Oxidative Deamination D Benzoic Acid C->D E Hippuric Acid D->E P1 Parent Compound P2 Hydroxylated Metabolites (Predicted) P1->P2 CYP-mediated (e.g., CYP3A4, CYP2D6) P3 Dealkylated Metabolites (Predicted) P1->P3 CYP-mediated P4 Conjugated Metabolites P2->P4 P3->P4

Caption: Comparative metabolic pathways of amphetamine and predicted pathways for Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine.

Acute Toxicity

Amphetamines: Acute overdose of amphetamines can lead to a sympathomimetic toxidrome characterized by agitation, hypertension, tachycardia, hyperthermia, and seizures.[5][6] Severe complications include myocardial infarction, stroke, and rhabdomyolysis leading to renal failure.[5][6] The oral LD50 of dextroamphetamine sulfate in rats is reported as 96.8 mg/kg.[11] In humans, doses as low as 1.3 mg/kg of methamphetamine have been reported to be fatal.[12]

Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine (Inferred): Acute toxicity is expected to be similar to other CNS stimulants, with risks of cardiovascular and neurological adverse events. The lethal dose is unknown.

Compound Reported LD50 (Oral, Rat) Key Acute Toxic Effects
d-Amphetamine 96.8 mg/kg[11]Hypertension, Tachycardia, Hyperthermia, Seizures, Psychosis[5][6]
Methamphetamine 95 mg/kg (mice, s.c.)[13]Similar to d-amphetamine, with potentially higher neurotoxicity[14]
Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine UnknownPredicted: Hypertension, Tachycardia, Agitation, Seizures
Cardiovascular Toxicity

Amphetamines: Amphetamine use is strongly associated with adverse cardiovascular effects, including hypertension, tachycardia, arrhythmias, coronary vasospasm, and cardiomyopathy.[15][16][17] These effects are mediated by the enhanced release of norepinephrine, leading to potent alpha- and beta-adrenergic stimulation.[5] Even single therapeutic doses can have measurable cardiovascular effects in healthy adults.[18]

Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine (Inferred): As a presumed norepinephrine reuptake inhibitor, this compound poses a significant risk for cardiovascular toxicity. Effects are likely to include increased heart rate and blood pressure. The potential for arrhythmias and long-term cardiac remodeling is unknown but should be considered a primary area for investigation.

Neurotoxicity

Amphetamines: Chronic high-dose use of amphetamines, particularly methamphetamine, is linked to long-lasting neurotoxic effects.[7][19] The primary mechanisms involve oxidative stress, excitotoxicity, mitochondrial dysfunction, and neuroinflammation, leading to damage of dopaminergic and serotonergic nerve terminals.[7][20][21] This can manifest as cognitive deficits and an increased risk of developing psychosis.[6]

Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine (Inferred): The neurotoxic potential is unknown. While methylphenidate is generally considered to have a lower neurotoxic risk than methamphetamine at therapeutic doses, the potential for this uncharacterized isomer to induce oxidative stress or other neurotoxic pathways cannot be ruled out, especially at supratherapeutic doses.

Mechanisms of Amphetamine-Induced Neurotoxicity

A Amphetamine Exposure B ↑ Synaptic Dopamine & Norepinephrine A->B C Oxidative Stress (Dopamine Auto-oxidation) B->C E Excitotoxicity (↑ Glutamate) B->E F Neuroinflammation B->F D Mitochondrial Dysfunction C->D G Neuronal Damage & Apoptosis C->G D->G E->G F->G

Caption: Key pathways contributing to amphetamine-induced neurotoxicity.

Proposed Experimental Protocols for Toxicological Evaluation

To address the data gaps for Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine, a structured toxicological evaluation is necessary. The following protocols are proposed as a starting point for in vitro and in vivo assessment.

In Vitro Neurotoxicity Assessment using Human iPSC-Derived Neurons on a Microelectrode Array (MEA)

Rationale: This assay provides a human-relevant model to assess acute effects on neuronal function without the use of animal models.[22][23] It can detect changes in electrophysiological activity, which is a sensitive indicator of neurotoxicity.[24]

Methodology:

  • Cell Culture: Culture human induced pluripotent stem cell (hiPSC)-derived neurons on microelectrode array (MEA) plates until a stable, spontaneously active neuronal network is formed.[23]

  • Compound Preparation: Prepare a concentration range of Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine and a positive control (e.g., d-amphetamine) in the appropriate vehicle.

  • Exposure: Record a baseline of spontaneous neuronal activity (spike rate, burst rate) for each well. Apply the test compounds to the wells.

  • Data Acquisition: Record neuronal activity at multiple time points post-exposure (e.g., 1, 24, 48 hours).

  • Data Analysis: Analyze the MEA data for concentration-dependent changes in mean spike rate, mean burst rate, and network synchronicity. Compare the effects to the positive control.

  • Cytotoxicity Assessment: Following the final MEA recording, perform a cell viability assay (e.g., MTT or ATP-based) to correlate functional changes with cell death.[25]

In Vivo Cardiovascular Assessment in a Rodent Model

Rationale: This protocol assesses the acute cardiovascular effects in a whole-animal system, providing crucial data on potential hypertensive and arrhythmogenic risks.

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats instrumented with telemetry transmitters for continuous monitoring of blood pressure, heart rate, and electrocardiogram (ECG).

  • Acclimation: Allow animals to recover from surgery and acclimate to the housing conditions. Record baseline cardiovascular parameters for at least 24 hours.

  • Dosing: Administer increasing doses of Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine via oral gavage or intraperitoneal injection. Include a vehicle control group and a positive control group (e.g., d-amphetamine, 20 mg/kg).[26]

  • Data Collection: Continuously record cardiovascular parameters for at least 24 hours post-dosing.

  • Data Analysis: Analyze the data for dose-dependent effects on mean arterial pressure, heart rate, and ECG intervals (e.g., QT interval).[27]

  • Histopathology: At the end of the study, collect heart tissue for histological analysis to identify any signs of acute cardiotoxicity.[26]

Experimental Workflow for Toxicological Characterization

Start Test Compound: Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine InVitro In Vitro Neurotoxicity (hiPSC Neurons on MEA) Start->InVitro InVivo In Vivo Cardiovascular (Rodent Telemetry) Start->InVivo Metabolism Metabolite Identification (LC-MS/MS) Start->Metabolism Data Data Analysis & Risk Assessment InVitro->Data InVivo->Data Metabolism->Data End Toxicological Profile Data->End

Caption: A proposed workflow for characterizing the toxicology of a novel psychoactive substance.

Conclusion and Future Directions

The toxicological profile of amphetamines is well-established, characterized by significant risks of cardiovascular toxicity and neurotoxicity, particularly with chronic, high-dose use. In contrast, Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine represents a toxicological unknown. Based on its structural similarity to methylphenidate, it is predicted to act as a potent CNS stimulant with a corresponding risk of acute cardiovascular and neurological adverse events.

The lack of empirical data underscores a critical need for research. The experimental protocols outlined in this guide provide a framework for initiating a comprehensive toxicological evaluation. Characterizing the pharmacology, metabolism, and toxicity of novel psychoactive substances like Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine is essential for informing public health and regulatory bodies of their potential risks.

References

  • Amphetamine toxicities Classical and emerging mechanisms - PMC - NIH. (n.d.). Retrieved March 12, 2024, from [Link]

  • Amphetamine poisoning • LITFL • Toxicology Library Toxicant. (2020, November 3). Retrieved March 12, 2024, from [Link]

  • Metabolic pathways of amphetamine | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 12, 2024, from [Link]

  • Amphetamines - Special Subjects - Merck Manual Professional Edition. (n.d.). Retrieved March 12, 2024, from [Link]

  • AMPHETAMINES DRUG TOXICITY: MECHANISMS, EFFECTS, AND MITIGATION STRATEGIES - Jetir.Org. (n.d.). Retrieved March 12, 2024, from [Link]

  • Amphetamine Toxicity: Practice Essentials, Pathophysiology, Etiology - Medscape. (2024, April 16). Retrieved March 12, 2024, from [Link]

  • (PDF) 'Non-specific' mechanisms of neuronal damage in amphetamine neurotoxicity in the rodent striatum - ResearchGate. (n.d.). Retrieved March 12, 2024, from [Link]

  • Cardiovascular Complications of Acute Amphetamine Abuse: Cross-sectional study - PMC. (n.d.). Retrieved March 12, 2024, from [Link]

  • Metabolic pathways of racemic (dl)-amphetamine in man. - ResearchGate. (n.d.). Retrieved March 12, 2024, from [Link]

  • Illegal Drugs and Heart Disease | American Heart Association. (2024, January 11). Retrieved March 12, 2024, from [Link]

  • Amphetamine toxicities: classical and emerging mechanisms - PubMed - NIH. (2010, February 15). Retrieved March 12, 2024, from [Link]

  • Unprescribed Adderall causes significant cardiovascular effects in young adults. (2026, March 2). Retrieved March 12, 2024, from [Link]

  • Amphetamine - Wikipedia. (n.d.). Retrieved March 12, 2024, from [Link]

  • Amphetamine use as a predictor of cardiovascular and cerebrovascular mortality and morbidity: a longitudinal cohort study of criminal justice clients - Frontiers. (2025, January 23). Retrieved March 12, 2024, from [Link]

  • Neurotoxicity mechanisms and clinical implications of six common recreational drugs. (2025, February 16). Retrieved March 12, 2024, from [Link]

  • Amphetamine neurotoxicity: accomplishments and remaining challenges - Ovid. (n.d.). Retrieved March 12, 2024, from [Link]

  • ADDERALL (CII) - accessdata.fda.gov. (n.d.). Retrieved March 12, 2024, from [Link]

  • Full article: Metabolomic insights into amphetamine-type stimulant misuse: unraveling biochemical pathways and biomarkers - Taylor & Francis. (2025, March 6). Retrieved March 12, 2024, from [Link]

  • Establishment of Neurotoxicity Assessment Using Microelectrode Array (MEA) with hiPSC-Derived Neurons and Evaluation of New Psychoactive Substances (NPS) - PMC. (n.d.). Retrieved March 12, 2024, from [Link]

  • Comparison of acute lethal toxicity of commonly abused psychoactive substances - 444. (2004, February 12). Retrieved March 12, 2024, from [Link]

  • Effect of physical exercise on markers of acute cardiotoxicity induced by d-amphetamine in an animal model - PubMed. (2006, November 15). Retrieved March 12, 2024, from [Link]

  • AMPHETAMINES HAVE A HIGH POTENTIAL FOR ABUSE. ADMINISTRATION OF AMPHETAMINES FOR PROLONGED PERIODS OF TIME MAY LEAD TO DRUG DEPE - accessdata.fda.gov. (n.d.). Retrieved March 12, 2024, from [Link]

  • methyl[2-(4-phenylpiperazin-1-yl)ethyl]amine — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 12, 2024, from [Link]

  • Potentiation of lethality and increase in body temperature by combined use of d-methamphetamine and morphine in mice - PubMed. (n.d.). Retrieved March 12, 2024, from [Link]

  • Amphetamine - StatPearls - NCBI Bookshelf. (2023, July 31). Retrieved March 12, 2024, from [Link]

  • Toxicoses in Animals From Amphetamines and ADHD Drugs in Animals - Toxicology. (n.d.). Retrieved March 12, 2024, from [Link]

  • Human iPSC-derived neuronal models for in vitro neurotoxicity assessment - Ovid. (2018, June 19). Retrieved March 12, 2024, from [Link]

  • In Vitro Neurotoxicity - Creative Bioarray. (n.d.). Retrieved March 12, 2024, from [Link]

  • The ugly side of amphetamines: short- and long-term toxicity of 3,4-methylenedioxymethamphetamine (MDMA, 'Ecstasy'), methamphetamine and d-amphetamine - PMC. (n.d.). Retrieved March 12, 2024, from [Link]

  • Developmental Neurotoxicity and Pharmaceutical Research Using In Vitro Models | TSI Journals. (2023, August 25). Retrieved March 12, 2024, from [Link]

  • Heartbreakers: Decoding the Molecular Dynamics of Stimulants Abuse on the Cardiovascular System - PMC. (n.d.). Retrieved March 12, 2024, from [Link]

  • Stimulant Drugs of Abuse and Cardiac Arrhythmias - American Heart Association Journals. (2021, December 28). Retrieved March 12, 2024, from [Link]

  • Application of in vitro neurotoxicity testing for regulatory purposes: Symposium III summary and research needs - ResearchGate. (n.d.). Retrieved March 12, 2024, from [Link]

  • Toxicities from Illicit and Abused Drugs - Toxicology - MSD Veterinary Manual. (n.d.). Retrieved March 12, 2024, from [Link]

  • .alpha.-Phenyl-2-piperidineacetic acid methyl ester | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com. (n.d.). Retrieved March 12, 2024, from [Link]

  • 1 H -benzo[ d ]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu - Digital CSIC. (2025, September 27). Retrieved March 12, 2024, from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine

For professionals in research, scientific, and drug development fields, the responsible management of chemical reagents is a foundational element of laboratory safety and environmental stewardship. This document provides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in research, scientific, and drug development fields, the responsible management of chemical reagents is a foundational element of laboratory safety and environmental stewardship. This document provides a detailed, procedural guide for the proper disposal of methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine, ensuring the protection of personnel and adherence to regulatory standards.

Hazard Identification: A Profile by Structural Analogy

Table 1: Hazard Profile of Structurally Related Piperidine Compounds

Hazard ClassificationRepresentative CompoundsKey Findings from Safety Data Sheets
Flammability 1-Ethyl Piperidine, PiperidineHighly flammable liquids and vapors. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1][2]
Acute Toxicity Piperidine, N-MethylpiperazineHarmful or fatal if swallowed, inhaled, or in contact with skin.[2][3][4]
Corrosivity Piperidine, N-Methyl-N-[(2-piperidin-1-ylpyridin-4-yl)methyl]amineCapable of causing severe skin burns and serious eye damage.[2][5][6]
Environmental Hazards 1-(Piperidin-2-ylmethyl)piperidineExpected to be harmful to aquatic life.[3]

Given these characteristics, methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine must be handled with the utmost care throughout its lifecycle, from initial use to final disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine for any procedure, including preparation for disposal, all personnel must be outfitted with the appropriate PPE. The selection of PPE is directly informed by the anticipated hazards of flammability, toxicity, and corrosivity.

  • Eye and Face Protection: Chemical safety goggles in conjunction with a face shield are mandatory to protect against potential splashes.[5]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential. Ensure gloves are inspected for integrity before each use.[4]

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron must be worn. For larger quantities or during spill cleanup, a chemical-resistant suit may be necessary.[3]

  • Respiratory Protection: All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[3] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required.

Disposal Procedures: A Step-by-Step Protocol

The guiding principle for the disposal of methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine is to treat it as a hazardous chemical waste. Strict adherence to institutional, local, and national regulations is paramount.[7]

Experimental Protocol: Waste Segregation and Containment

  • Designate a Waste Container: Use a specific, chemically compatible, and clearly labeled waste container for methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine and any materials contaminated with it.[3]

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine," and the relevant hazard pictograms (e.g., flammable, corrosive, toxic).[3]

  • Secure Containment: Ensure the waste container is kept tightly sealed when not in use to prevent the escape of vapors.[3]

  • Secondary Containment: Store the sealed waste container within a secondary container, such as a chemical-resistant tub, to mitigate any potential leaks.[8]

  • Solid Waste: All materials contaminated with the compound, such as gloves, absorbent pads, and weighing papers, must be disposed of as hazardous solid waste in a designated container.[3]

Disposal_Workflow cluster_prep Preparation cluster_label Labeling & Documentation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste Stream (Liquid, Solid, Sharps) B Select Appropriate Hazardous Waste Container A->B Choose Compatibility C Label Container with 'Hazardous Waste' & Chemical Name B->C Affix Securely D Complete Waste Disposal Forms C->D Record Details E Seal Container & Place in Secondary Containment D->E Prepare for Storage F Store in Designated Hazardous Waste Area E->F Segregate Incompatibles G Contact EHS for Waste Pickup F->G Schedule Pickup H Transfer Custody to Licensed Waste Disposal Service G->H Verify Credentials

Caption: Decision-making workflow for the proper disposal of chemical waste.

Decontamination of Empty Containers

"Empty" containers that previously held methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine are not truly empty and must be handled as hazardous waste.

  • Triple-Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[3]

  • Rinsate Collection: The rinsate from each rinse must be collected and disposed of as hazardous liquid waste in the designated container.[3]

  • Container Disposal: After triple-rinsing, the container should be managed according to your institution's guidelines. This may involve defacing the label and disposing of it as either regular solid waste or as part of the hazardous waste stream.[3]

  • No Reuse: Never reuse empty containers for any other purpose.[3]

Spill Management Protocol

In the event of a spill, a swift and appropriate response is critical to mitigate risks.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[3]

  • Ventilate: Ensure the area is well-ventilated, and if the spill is in a fume hood, keep it running.[3]

  • Contain: For small spills, use a non-combustible absorbent material such as vermiculite, sand, or earth to contain the spill. Do not use combustible materials like paper towels.[1]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.[3]

  • Report: Report the spill to your supervisor and the institutional Environmental Health and Safety (EHS) office, regardless of its size.[3]

Spill_Management_Workflow A Spill Occurs B Assess Situation (Size, Location) A->B C Evacuate Non-Essential Personnel B->C D Alert Supervisor & EHS B->D E Don Appropriate PPE C->E D->E F Contain Spill with Non-Combustible Absorbent E->F G Collect Contaminated Material in Waste Container F->G H Decontaminate Spill Area G->H I Dispose of all Materials as Hazardous Waste H->I J Document Incident I->J

Caption: Step-by-step workflow for managing a chemical spill.

Emergency Procedures in Case of Exposure

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5]

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

References

  • State of New Jersey Department of Health. (2004). Right to Know Hazardous Substance Fact Sheet: 1-ETHYL PIPERIDINE. Retrieved from nj.gov. [Link]

  • Penta. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from pentachemicals.eu. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17202, 1-Phenyl-2-piperidin-1-ylethanol. Retrieved from PubChem. [Link]

  • Carl Roth. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from carlroth.com. [Link]

  • Bond Chemicals Ltd. (2020, October 16). Safety Data Sheet: N-Methylpiperazine. Retrieved from bondchemicals.co.uk. [Link]

  • University of Wisconsin–Madison. (n.d.). Chemical Storage. Environment, Health & Safety. Retrieved from ehs.wisc.edu. [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Diphenylmethylpiperidine (Desoxypipradrol)

Disclaimer: The chemical name "Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine" provided in the query does not correspond to a recognized chemical substance in standard databases. Based on structural similarities in the n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The chemical name "Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine" provided in the query does not correspond to a recognized chemical substance in standard databases. Based on structural similarities in the nomenclature, this guide will focus on 2-Diphenylmethylpiperidine (2-DPMP) , also known as Desoxypipradrol . It is imperative to confirm the precise identity of the substance before commencing any handling procedures. This guide is intended for researchers, scientists, and drug development professionals.

Understanding the Risks: Hazard Profile of 2-Diphenylmethylpiperidine

2-Diphenylmethylpiperidine (Desoxypipradrol) is a potent norepinephrine-dopamine reuptake inhibitor (NDRI) with significant health risks.[1] Originally developed in the 1950s, it has a history of recreational use leading to severe adverse effects.[2][3] Understanding its toxicological profile is fundamental to establishing appropriate safety protocols.

Key Hazards:

  • Neuropsychiatric Effects: Exposure can lead to prolonged and severe agitation, paranoia, hallucinations, and insomnia, with symptoms sometimes lasting for several days after exposure.[1][4]

  • Cardiovascular Toxicity: Can cause hypertension and tachycardia.[5][6]

  • General Toxicity: May be harmful if inhaled, absorbed through the skin, or ingested, causing irritation to the respiratory tract, skin, and eyes.[7] Animal studies indicate a higher toxicity than amphetamine in some cases.[4]

Hazard Description Primary Routes of Exposure
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[7]Ingestion, Inhalation, Dermal
Irritation Can cause skin, eye, and respiratory tract irritation.[7]Dermal, Ocular, Inhalation
Organ Toxicity Potential for cardiovascular and neurological effects.[5][6]Ingestion, Inhalation, Dermal

Core Principles of Personal Protective Equipment (PPE)

The selection of PPE is dictated by a thorough risk assessment of the procedures to be performed. For a substance with the hazard profile of 2-DPMP, a multi-layered approach to PPE is essential to prevent exposure through inhalation, dermal contact, and accidental ingestion.[8][9]

Respiratory Protection

Due to the risk of inhaling airborne particles, especially when handling the solid form of 2-DPMP, respiratory protection is mandatory.

  • Minimum Requirement: For handling small quantities in a well-ventilated area, a NIOSH-approved N100, R100, or P100 disposable filtering facepiece respirator is recommended.[10]

  • For Higher Risk Procedures: In situations with a higher potential for aerosolization (e.g., weighing, preparing solutions, or cleaning spills), a higher level of protection such as a powered air-purifying respirator (PAPR) with a high-efficiency particulate air (HEPA) filter should be used.

Hand Protection

To prevent dermal absorption, chemically resistant gloves are crucial.

  • Glove Selection: Use powder-free nitrile gloves. It is advisable to wear two pairs of gloves ("double-gloving"), especially for procedures involving larger quantities or prolonged handling.[10]

  • Glove Change Protocol: Gloves should be changed immediately if they become contaminated. Regularly inspect gloves for any signs of degradation or puncture.

Body Protection

A dedicated lab coat or gown is necessary to protect the skin and personal clothing from contamination.

  • Material: A disposable, fluid-resistant, and lint-free gown is recommended. For procedures with a higher risk of splashes, a poly-coated gown should be considered.[8]

  • Best Practices: Gowns should have long sleeves with tight-fitting cuffs. They should be removed before leaving the laboratory area.

Eye and Face Protection

To safeguard against splashes and airborne particles, appropriate eye and face protection is essential.

  • Standard Protection: Safety glasses with side shields are the minimum requirement.

  • Enhanced Protection: When there is a risk of splashes, a full-face shield worn over safety glasses is necessary.[10]

Operational and Disposal Plans

Safe Handling Workflow

Adherence to a strict workflow minimizes the risk of exposure and cross-contamination.

G Safe Handling Workflow for 2-DPMP cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate a specific handling area gather_ppe Gather all necessary PPE prep_area->gather_ppe don_ppe Don PPE in the correct sequence gather_ppe->don_ppe weigh Weigh compound in a ventilated enclosure don_ppe->weigh Enter handling area prepare_solution Prepare solutions in a fume hood weigh->prepare_solution conduct_experiment Conduct experiment with care prepare_solution->conduct_experiment decontaminate_surfaces Decontaminate work surfaces conduct_experiment->decontaminate_surfaces Complete experiment doff_ppe Doff PPE in the correct sequence decontaminate_surfaces->doff_ppe dispose_waste Dispose of waste in designated containers doff_ppe->dispose_waste

Caption: Workflow for handling 2-DPMP.

Step-by-Step PPE Donning and Doffing Procedures

Donning (Putting On) PPE:

  • Gown: Put on a disposable gown, ensuring it is fully fastened.

  • Respirator: Fit your respirator, ensuring a proper seal.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Don the first pair of gloves, pulling the cuffs over the gown's cuffs. Don the second pair of gloves over the first.

Doffing (Taking Off) PPE:

  • Outer Gloves: Remove the outer pair of gloves, avoiding contact with the inner gloves.

  • Gown: Remove the gown by rolling it down and away from the body.

  • Inner Gloves: Remove the inner pair of gloves.

  • Goggles/Face Shield: Remove eye and face protection from the back.

  • Respirator: Remove the respirator without touching the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Waste Disposal

All materials contaminated with 2-DPMP must be treated as hazardous waste.

  • Solid Waste: Used PPE, disposable labware, and contaminated materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing 2-DPMP should be collected in a designated, sealed hazardous waste container.

  • Disposal Protocol: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Consider using a licensed hazardous waste disposal service. For unused or expired compounds, drug take-back programs or mail-back programs are safe disposal options.[11][12][13] Another method is to use a drug deactivation pouch, which renders the chemical inert.[12][14]

Emergency Procedures

In the event of an exposure, immediate action is critical.

Exposure Type Immediate Action
Inhalation Move to fresh air immediately. Seek medical attention.[7][15]
Skin Contact Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[7][15]
Eye Contact Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][15]

References

  • 2-Diphenylmethylpiperidine | C18H21N | CID 160506 - PubChem. Available from: [Link]

  • ACMD - Advisory Council on the Misuse of Drugs - GOV.UK. Available from: [Link]

  • Desoxypipradrol - Wikipedia. Available from: [Link]

  • 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review - PubMed. Available from: [Link]

  • 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review | Request PDF - ResearchGate. Available from: [Link]

  • Personal protective equipment for preparing toxic drugs - GERPAC. Available from: [Link]

  • Safety Data Sheet - Amazon S3. Available from: [Link]

  • Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP) | Request PDF - ResearchGate. Available from: [Link]

  • Properly Dispose of Your Expired and Unneeded Drugs - Cancer ABCs. Available from: [Link]

  • Medication Disposal | Harm Reduction - Indian Health Service (IHS). Available from: [Link]

  • Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP) (2012) - OFDT Documentation. Available from: [Link]

  • Destruction of controlled drugs and unknown substances by pharmacy services staff procedure - Rotherham Doncaster and South Humber NHS Foundation Trust. Available from: [Link]

  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. Available from: [Link]

  • Medication disposal: How-to guide for different types - MedicalNewsToday. Available from: [Link]

  • PPE and Decontamination | Substance Use - CDC. Available from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine
Reactant of Route 2
Reactant of Route 2
Methyl-(2-phenyl-2-piperidin-1-YL-ethyl)-amine
© Copyright 2026 BenchChem. All Rights Reserved.